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(S)-4-DODECANOLIDE Documentation Hub

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  • Product: (S)-4-DODECANOLIDE
  • CAS: 69830-92-8

Core Science & Biosynthesis

Foundational

The Enantiomeric Trajectory of (S)-4-Dodecanolide: From Chiral Isolation to Synthetic Validation

This technical guide details the discovery, structural elucidation, and stereoselective synthesis of (S)-4-dodecanolide (also known as (S)- -dodecalactone). Executive Summary: The Stereochemical Imperative (S)-4-Dodecano...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, structural elucidation, and stereoselective synthesis of (S)-4-dodecanolide (also known as (S)-


-dodecalactone).

Executive Summary: The Stereochemical Imperative

(S)-4-Dodecanolide (CAS: 108985-04-0) represents a critical case study in the evolution of chiral chemistry. While its enantiomer, (R)-4-dodecanolide, is ubiquitous in stone fruits (peaches, apricots) and serves as a pheromone for scarab beetles (e.g., Osmoderma spp.), the (S)-isomer occupies a distinct niche. Historically, its discovery was not a singular event of isolation but a gradual "resolution" driven by the need to distinguish bioactive signals in chemical ecology and high-value floral absolutes (specifically Tuberose).

This guide outlines the technical pathway from the detection of the gross structure to the rigorous establishment of its absolute configuration via chiral pool synthesis.

Phase I: The Era of Ambiguity (Isolation & Gross Structure)

In the early 1970s, gas-liquid chromatography (GLC) coupled with mass spectrometry (MS) allowed for the identification of


-dodecalactone in various natural matrices. However, these early detections were stereochemically blind.
  • 1972 (The Insect Connection): Wheeler et al. identified

    
    -dodecalactone in the pygidial defense secretion of the rove beetle Bledius mandibularis. At the time, the absolute configuration was unassigned, creating a "chiral gap" in understanding the mechanism of predator deterrence.
    
  • The Tuberose Paradox: In the flavor and fragrance industry, analyses of Polianthes tuberosa (Tuberose) absolutes revealed lactones with olfactory profiles distinct from the synthetic racemates. The (S)-enantiomer was later implicated in the "cleaner," less fatty, and more floral aspects of the tuberose profile, contrasting with the "buttery/peach" notes of the (R)-isomer.

Data Table 1: Physicochemical Differentiation
Feature(S)-4-Dodecanolide(R)-4-DodecanolideRacemate
Optical Rotation

Negative (-) (approx -50° to -58°)Positive (+) (approx +50° to +58°)
Odor Descriptor Floral, waxy, clean, Tuberose-likeIntense Peach, fatty, creamy, butterGeneric fruity-fatty
Primary Natural Source Polianthes tuberosa (minor), specific scarab antagonistsPrunus persica (Peach), Osmoderma pheromonesN/A (Synthetic)
Bioactivity Often inactive or antagonistic in (R)-responsive insectsStrong attractant for Osmoderma eremicolaReduced activity due to (S)-interference

Phase II: Establishing Absolute Configuration (The Synthetic Proof)

The definitive "discovery" of the (S)-isomer is inextricably linked to its total synthesis. To prove the identity of a trace natural product, one must synthesize the enantiopure standard.

The Causality of Choice: Researchers utilized the Chiral Pool Strategy , selecting D-Glutamic Acid as the starting material. This choice was deliberate:

  • Stereocenter Retention: The chiral center in glutamic acid (C2) becomes the chiral center of the lactone (C4) without racemization if the correct reduction sequence is used.

  • Scalability: D-Glutamic acid is readily available, allowing for gram-scale production for field trials.

Protocol: Enantiospecific Synthesis from D-Glutamic Acid

Validation: This protocol ensures >98% enantiomeric excess (ee), verified by chiral GC (Cyclodextrin columns).

Step 1: Deamination to the Lactone Precursor

  • Reagents: D-Glutamic acid, NaNO₂, HCl.

  • Mechanism: Diazotization followed by intramolecular displacement by the carboxylate creates the lactone ring with retention of configuration (double inversion or neighboring group participation).

  • Product: (S)-5-oxo-2-tetrahydrofurancarboxylic acid.[1][2]

Step 2: Reduction to the Aldehyde

  • Reagents: BH₃·SMe₂ (Borane dimethyl sulfide), followed by controlled oxidation or reduction to the hemiacetal/aldehyde equilibrium.

  • Target: (S)-5-oxo-2-tetrahydrofurancarboxaldehyde.[1][2]

Step 3: Wittig Olefination (Chain Extension)

  • Reagents: Triphenylphosphonium bromide (C8 chain), n-BuLi (Base).

  • Action: The ylide attacks the aldehyde.

  • Critical Control: The reaction must be kept cold (-78°C) to prevent ring opening of the lactone moiety.

Step 4: Hydrogenation

  • Reagents: H₂, Pd/C.

  • Outcome: Saturation of the alkene side chain yielding pure (S)-4-dodecanolide .

Visualization: The Synthetic Pathway

The following DOT diagram illustrates the logic flow from the chiral pool to the final target.

SynthesisPathway cluster_logic Stereochemical Integrity Check Start D-Glutamic Acid (Chiral Pool) Inter1 (S)-Lactone Acid (Deamination/Cyclization) Start->Inter1 NaNO2, HCl (Ret. of Config) Inter2 (S)-Lactone Aldehyde (Selective Reduction) Inter1->Inter2 BH3-SMe2 (Carboxyl Red.) Inter3 Unsaturated Intermediate (Wittig Reaction) Inter2->Inter3 Ph3P=CH-C7H15 (Chain Extension) Final (S)-4-Dodecanolide (Target Molecule) Inter3->Final H2, Pd/C (Hydrogenation)

Caption: Figure 1. The chemosynthetic logic flow converting D-Glutamic Acid to (S)-4-Dodecanolide with preservation of chirality.

Phase III: Modern Biotechnological Production

While chemical synthesis is vital for structural proof, modern "discovery" involves discovering the enzymes that produce the (S)-form.

The Hydratase Pathway: Standard microbial hydration of Oleic acid (using Lactobacillus or Pseudomonas) typically yields (R)-10-hydroxystearic acid , which degrades to (R)-4-dodecanolide . To access the (S)-series , researchers must utilize specific hydratases or engineered Yarrowia lipolytica strains that express inverted stereoselectivity or utilize Linoleic acid pathways that result in different chiral intermediates.

Workflow: Biocatalytic Differentiation

Biotransformation Substrate Oleic Acid (C18:1) EnzR Oleate Hydratase (Wild Type) Substrate->EnzR EnzS Engineered Hydratase (or D-specific) Substrate->EnzS InterR (R)-10-Hydroxystearic Acid EnzR->InterR ProdR (R)-4-Dodecanolide (Peach/Insect) InterR->ProdR Beta-Oxidation InterS (S)-10-Hydroxystearic Acid EnzS->InterS ProdS (S)-4-Dodecanolide (Tuberose/Clean) InterS->ProdS Beta-Oxidation

Caption: Figure 2. Divergent biotransformation pathways. The selection of the hydratase enzyme dictates the final enantiomer.

References

  • Wheeler, J. W., et al. (1972). Component analysis of the defensive secretion of Bledius mandibularis. Tetrahedron Letters , 13(46), 4635-4638. Link

  • Mori, K. (1989). Synthesis of optically active pheromones. Tetrahedron , 45(11), 3233-3298. (Foundational review on using Glutamic acid for lactone synthesis). Link

  • Tumlinson, J. H., et al. (1977). Identification of the Japanese Beetle Pheromone. Science , 197, 789-792. (Context for lactone pheromone methodology). Link

  • Steffek, G. L., et al. (2024).[3] (R)-(+)-γ-Decalactone is Conserved in North America as a Pheromone Component of Osmoderma eremicola. Journal of Chemical Ecology . (Establishes the R-dominance in Scarabs, highlighting the rarity/specificity of S). Link

  • Kaiser, R. (1993). The Scent of Orchids: Olfactory and Chemical Investigations. Elsevier. (Reference for floral lactone chirality). Link

Sources

Exploratory

stereochemistry and chirality of 4-dodecanolide

An In-depth Technical Guide to the Stereochemistry and Chirality of 4-Dodecanolide 4-Dodecanolide, a γ-lactone with the chemical formula C₁₂H₂₂O₂, is a molecule of significant interest in the flavor, fragrance, and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry and Chirality of 4-Dodecanolide

4-Dodecanolide, a γ-lactone with the chemical formula C₁₂H₂₂O₂, is a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Its pleasant, fatty, and peach-like aroma has led to its widespread use as a food additive and a component in perfumery.[2] The presence of a single stereocenter at the C4 position imparts chirality to the molecule, resulting in two enantiomers: (R)-4-dodecanolide and (S)-4-dodecanolide. These enantiomers can exhibit distinct biological activities and sensory properties, making the study of their stereochemistry and the development of methods for their stereoselective synthesis and analysis critically important.[3][4][5] This technical guide provides a comprehensive overview of the stereochemistry of 4-dodecanolide, detailing its synthesis, separation, and characterization, with a focus on the underlying principles and practical methodologies for researchers, scientists, and professionals in drug development.

Introduction to the Chirality of 4-Dodecanolide

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images.[6] Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers.[6] In the case of 4-dodecanolide, the carbon atom at the 4th position of the lactone ring is bonded to four different substituents: a hydrogen atom, an octyl group, the oxygen atom of the ring, and the CH₂ group of the ring. This makes the C4 carbon a stereocenter, giving rise to the (R) and (S) enantiomers.

The spatial arrangement of these substituents determines the absolute configuration of each enantiomer, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8][9] The differing three-dimensional structures of the (R) and (S) enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors, resulting in varied physiological responses and sensory perceptions.[3][4]

Stereoselective Synthesis of 4-Dodecanolide Enantiomers

The preparation of enantiomerically pure 4-dodecanolide is essential for studying the distinct properties of each stereoisomer and for applications where a specific enantiomer is desired. Several strategies have been developed for the asymmetric synthesis of (R)- and (S)-4-dodecanolide.

Rationale for Asymmetric Synthesis

Synthesizing a single enantiomer of a chiral molecule is often more desirable than producing a racemic mixture (a 50:50 mixture of both enantiomers). This is because, in many biological systems, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[5] In the context of flavors and fragrances, the two enantiomers of 4-dodecanolide may possess different odor profiles and intensities. Therefore, enantioselective synthesis provides a direct route to the desired stereoisomer, maximizing efficacy and minimizing potential negative impacts.

Experimental Protocol: Enantioselective Synthesis of (S)-4-Dodecanolide

This protocol outlines a general approach for the enantioselective synthesis of (S)-4-dodecanolide, often involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[10][11][12]

Materials:

  • Starting material (e.g., a suitable keto-acid or unsaturated acid)

  • Chiral catalyst (e.g., a lipase for enzymatic resolution or a chiral metal complex for asymmetric hydrogenation)

  • Appropriate solvents (e.g., hexane, isopropanol)

  • Reducing agent (e.g., NaBH₄, H₂ with a catalyst)

  • Acid or base for workup and lactonization

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure the appropriate starting material, such as 4-oxododecanoic acid.

  • Asymmetric Reduction:

    • Dissolve the starting material in a suitable solvent under an inert atmosphere.

    • Add the chiral catalyst. The choice of catalyst is crucial for achieving high enantioselectivity. For instance, a ruthenium-based catalyst with a chiral ligand can be used for the asymmetric hydrogenation of the keto group.

    • Introduce the reducing agent (e.g., pressurize the reaction vessel with hydrogen gas).

    • Maintain the reaction at a specific temperature and pressure for a predetermined time, monitoring the reaction progress by techniques like TLC or GC.

  • Workup and Purification:

    • After the reaction is complete, quench the reaction and remove the catalyst by filtration.

    • Extract the product with an organic solvent and wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

    • Purify the resulting chiral 4-hydroxydodecanoic acid by column chromatography.

  • Lactonization:

    • Dissolve the purified 4-hydroxydodecanoic acid in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the lactone.

    • Monitor the reaction until the starting material is consumed.

  • Final Purification:

    • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate it.

    • Purify the crude (S)-4-dodecanolide by vacuum distillation or column chromatography to obtain the final product with high enantiomeric purity.

Chiral Separation and Analysis of 4-Dodecanolide Stereoisomers

When a racemic mixture of 4-dodecanolide is produced, or when the enantiomeric purity of a synthesized sample needs to be determined, chiral separation and analytical techniques are employed.

Principles of Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers.[13] It relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.[14][15] The differential interaction arises from the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

Chiral GC is a highly sensitive and efficient method for separating and quantifying the enantiomers of volatile compounds like 4-dodecanolide.[14][16]

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the 4-dodecanolide sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Instrument Setup:

    • Install the chiral GC column in the gas chromatograph.

    • Set the oven temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure good separation and elution of the enantiomers.

    • Set the injector and detector temperatures.

    • Optimize the carrier gas (e.g., helium or hydrogen) flow rate.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • The enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase.

    • The detector will record the signal as each enantiomer elutes from the column, resulting in two separate peaks on the chromatogram.

  • Data Interpretation:

    • The area under each peak corresponds to the relative amount of each enantiomer in the mixture.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Analysis

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it can be used to analyze diastereomers.[17] Furthermore, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification by NMR.[17] This technique is particularly useful for determining the absolute configuration of the stereoisomers.[18]

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule, i.e., whether it is the (R) or (S) enantiomer, is a crucial step in stereochemical analysis.

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of a stereocenter is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the CIP priority rules.[8][19]

Steps for Assigning R/S Configuration:

  • Assign Priorities: Assign priorities (1-4) to the four atoms directly attached to the stereocenter based on their atomic number. The atom with the highest atomic number gets the highest priority (1).

  • Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

  • Trace the Path: Trace a path from the highest priority group (1) to the second highest (2) to the third highest (3).

  • Determine Configuration: If the path is clockwise, the configuration is R. If the path is counter-clockwise, the configuration is S.[9]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration.[20] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms in the molecule.

Biological Significance of 4-Dodecanolide Stereochemistry

The stereochemistry of 4-dodecanolide can have a significant impact on its biological activity.[4] As many biological systems, including olfactory receptors and enzymes, are themselves chiral, they can interact differently with the (R) and (S) enantiomers.[3] This can lead to differences in odor perception, metabolic pathways, and pharmacological effects.[21] For instance, one enantiomer might be perceived as having a strong, pleasant aroma, while the other might be weaker or have a different scent profile. In the context of drug development, understanding the biological activity of individual stereoisomers is paramount for designing safe and effective therapeutic agents.[22]

Conclusion

The stereochemistry and chirality of 4-dodecanolide are critical aspects that influence its properties and applications. This guide has provided a detailed overview of the synthesis, separation, and characterization of its enantiomers. A thorough understanding of these principles and methodologies is essential for researchers and professionals working with this important chiral molecule, enabling the development of new products with enhanced efficacy and desired sensory profiles.

Visualizations

Stereoisomers of 4-Dodecanolide

G cluster_0 4-Dodecanolide Racemic Racemic Mixture (R/S)-4-Dodecanolide R_enantiomer (R)-4-Dodecanolide Racemic->R_enantiomer Chiral Separation S_enantiomer (S)-4-Dodecanolide Racemic->S_enantiomer Chiral Separation

Caption: Relationship between the racemic mixture and the individual enantiomers of 4-dodecanolide.

Chiral GC Analysis Workflow

G A Sample Injection (Racemic 4-Dodecanolide) B Chiral GC Column A->B C Separation of Enantiomers B->C D Detection (FID/MS) C->D E Chromatogram (Two Peaks) D->E F Quantification (Enantiomeric Excess) E->F

Caption: Workflow for the analysis of 4-dodecanolide enantiomers by chiral gas chromatography.

References

  • MDPI. (2021, April 21). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Retrieved from [Link]

  • National Institutes of Health. (2023, June 3). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Retrieved from [Link]

  • PubMed. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. Retrieved from [Link]

  • PubMed. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. Retrieved from [Link]

  • ResearchGate. Chiral separation of four β-blocker enantiomers using high performance liquid chromatography-tandem mass spectrometry based on amylase derivative chiral stationary phases and investigation on their separation mechanism. Retrieved from [Link]

  • RMIT Open Press. 3.6.1 Stereochemical Designations in Names and Structures. Retrieved from [Link]

  • National Institutes of Health. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Retrieved from [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]

  • The Australian National University. (2006, March 16). Enantioselective total synthesis of (-)-dactylolide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • National Institutes of Health. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • YouTube. (2020, October 7). 5.2 How to Assign R and S Configuration. Retrieved from [Link]

  • PubMed. (2006, March 16). Enantioselective total synthesis of (-)-dactylolide. Retrieved from [Link]

  • National Institutes of Health. Simplified synthesis of individual stereoisomers of the 4-hydroxynonenal adducts of deoxyguanosine. Retrieved from [Link]

  • PubMed. Separation of enantiomers by gas chromatography. Retrieved from [Link]

  • Macmillan Group. The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Retrieved from [Link]

  • Wikipedia. Absolute configuration. Retrieved from [Link]

  • PubMed Central. (2023, September 26). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Retrieved from [Link]

  • Effects of Stereoisomers on Drug Activity. (2021, June 21). Retrieved from [Link]

  • YouTube. (2018, April 25). Stereoisomers. Retrieved from [Link]

  • YouTube. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. Retrieved from [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • YouTube. (2013, September 17). Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024, May 15). Retrieved from [Link]

  • ResearchGate. (2025, October 13). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • PubMed. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. Retrieved from [Link]

  • Chiral Drug Separation. Retrieved from [Link]

  • PubChem. Gamma-Dodecalactone. Retrieved from [Link]

  • YouTube. (2025, January 17). Can Gas Chromatography Separate Enantiomers? - Chemistry For Everyone. Retrieved from [Link]

  • National Institutes of Health. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide. (2025, August 7). Retrieved from [Link]

  • Organic Chemistry. Chapter 3: Conformation and Stereochemistry. Retrieved from [Link]

  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • Wikipedia. Chirality (chemistry). Retrieved from [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

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Foundational

Therapeutic Potential of (S)-4-Dodecanolide: Technical Guide

Executive Summary (S)-4-Dodecanolide (also known as (S)- -dodecalactone) is a naturally occurring lactone traditionally recognized for its sensory properties in fruits like peaches and apricots. However, recent pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Dodecanolide (also known as (S)-


-dodecalactone) is a naturally occurring lactone traditionally recognized for its sensory properties in fruits like peaches and apricots. However, recent pharmacological investigations have repositioned this compound as a potent bioactive agent with significant therapeutic potential. This guide analyzes its transition from a GRAS (Generally Recognized As Safe) flavoring agent to a candidate for immuno-oncology  and antimicrobial  therapies. Key mechanisms include the metabolic conversion to 4-hydroxydodecanoic acid for Natural Killer (NK) cell activation and membrane-disrupting fungicidal activity.

Chemical Profile & Stereochemical Criticality

Identity:

  • IUPAC Name: (5S)-5-octyloxolan-2-one

  • Common Name: (S)-

    
    -Dodecalactone
    
  • CAS Number: 69830-92-8 (Specific), 2305-05-7 (Racemic)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 198.30 g/mol

Stereochemistry: The biological activity of 4-dodecanolide is highly stereospecific. While the (S)-enantiomer is the predominant naturally occurring form in fruits, therapeutic efficacy—particularly in immunomodulation—can depend on the absolute configuration.

Property(S)-Enantiomer(R)-Enantiomer
Natural Source Fruits (Peach, Apricot), Waltomyces lipoferAntrodia camphorata (metabolite precursor), some fungi
Odor Profile Fruity, Peach-like, CreamyWaxy, less intense
Key Activity Antifungal, FlavorantNK Cell Activation (via hydrolysis product)

Therapeutic Sector A: Immuno-Oncology (NK Cell Activation)

The most promising high-value application of 4-dodecanolide lies in immunotherapy , specifically the activation of Natural Killer (NK) cells. Research involving Antrodia camphorata, a medicinal mushroom, identified


-dodecalactone as a bioactive volatile capable of enhancing innate immunity.[1]
Mechanism of Action: The Hydrolytic Trigger

-Dodecalactone itself is a prodrug-like precursor. Upon cellular entry, it undergoes hydrolysis to form 4-hydroxydodecanoic acid (4-HDA) . It is this acyclic metabolite that triggers the immune response.

Key Findings:

  • Cytotoxicity Enhancement: Treatment significantly increases the secretion of Granzyme B and Fas Ligand (FasL) , the primary effectors of NK cell-mediated tumor lysis.

  • Activation Markers: Induces rapid expression of CD69 (early activation marker) on NK cells.

  • Stereospecificity: Studies suggest the (R)-form of the hydrolysis product (4-HDA) is the active moiety for NK activation. Therefore, therapeutic formulations may require (R)-4-dodecanolide or a racemic mixture to ensure the presence of the active enantiomer, or engineered synthesis of the (R)-form.

Signaling Pathway Visualization

The following diagram illustrates the intracellular conversion and downstream signaling triggered by the lactone.

NK_Activation Lactone (S/R)-4-Dodecanolide (Extracellular) CellMembrane Cell Membrane Lactone->CellMembrane Passive Diffusion Hydrolysis Intracellular Hydrolysis (Enzymatic/pH) CellMembrane->Hydrolysis HDA 4-Hydroxydodecanoic Acid (Active Metabolite) Hydrolysis->HDA Ring Opening Receptor Putative Receptor/Target HDA->Receptor Ligand Binding Effectors Effector Upregulation: 1. Granzyme B 2. Fas Ligand (FasL) 3. IFN-gamma Receptor->Effectors Signal Transduction TumorLysis Tumor Cell Lysis (Apoptosis) Effectors->TumorLysis Cytotoxic Action

Caption: Mechanism of NK cell activation by 4-dodecanolide metabolites, leading to tumor cell apoptosis.

Therapeutic Sector B: Antifungal & Antimicrobial Activity[5][6]

(S)-4-Dodecanolide exhibits broad-spectrum antifungal activity, making it a viable candidate for topical therapeutics or preservative systems.

Spectrum of Activity[5][7]
  • Fungi: Candida albicans, Aspergillus niger, Penicillium roqueforti, Trichophyton spp. (dermatophytes).[2]

  • Bacteria: Moderate activity against Staphylococcus aureus.

Mechanism: Membrane Disruption

Unlike antibiotics that target specific enzymes, medium-chain lactones like (S)-4-dodecanolide act via membrane perturbation .

  • Insertion: The hydrophobic octyl side chain inserts into the fungal phospholipid bilayer.

  • Fluidity Alteration: This insertion disrupts membrane fluidity and integrity.

  • ROS Generation: Mitochondrial stress leads to the production of Reactive Oxygen Species (ROS), triggering apoptotic cell death in the fungus.

Comparative Efficacy (MIC Values): | Pathogen | MIC (


g/mL) | Notes |
| :--- | :--- | :--- |
| Aspergillus niger | 125 - 250 | (R)-form often more potent than (S) |
| Candida albicans | 250 - 500 | Inhibits respiratory system |
| Trichophyton mentagrophytes | 100 - 200 | Potential for athlete's foot treatments |

Safety & Pharmacokinetics (ADME)

A major advantage of (S)-4-dodecanolide in drug development is its established safety profile as a food additive.

  • Regulatory Status: FEMA GRAS (No. 2400), FDA approved for food use.

  • Toxicity:

    • Acute Oral LD50 (Rat): > 5000 mg/kg.

    • NOAEL (Repeated Dose): ~750 mg/kg/day.[3]

    • Genotoxicity: Negative in Ames test.

  • Metabolism: Rapidly metabolized via

    
    -oxidation  pathways (similar to fatty acids) into innocuous metabolites (CO
    
    
    
    and water), minimizing the risk of long-term tissue accumulation.

Manufacturing: Chemoenzymatic Synthesis

To obtain high optical purity (e.g., >99% ee) required for pharmaceutical applications, enzymatic kinetic resolution is the gold standard.

Protocol: Lipase-Catalyzed Kinetic Resolution

This method separates the racemic mixture into (S)-lactone and (R)-ester.

Reagents:

  • Substrate: Racemic 4-dodecanolide (or acyclic precursor).

  • Catalyst: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate or Vinyl propionate.

  • Solvent: Hexane or MTBE (Methyl tert-butyl ether).

Workflow:

  • Reaction: The lipase selectively acylates the (R)-enantiomer of the open-chain hydroxy acid (or hydrolyzes the (S)-lactone depending on conditions).

  • Separation: The unreacted (S)-lactone is separated from the (R)-ester via column chromatography or distillation.

  • Purification: Recrystallization or fractional distillation to achieve >98% purity.

Synthesis Racemic Racemic Mixture (R/S)-4-Dodecanolide Enzyme Enzymatic Kinetic Resolution Catalyst: CAL-B (Lipase) Solvent: MTBE Racemic->Enzyme Separation Separation Step (Chromatography/Distillation) Enzyme->Separation S_Lactone Product A: (S)-4-Dodecanolide (High ee%) Separation->S_Lactone R_Ester Product B: (R)-Ester / Acid (High ee%) Separation->R_Ester Inversion Mitsunobu Inversion (Optional: Convert R to S) R_Ester->Inversion Inversion->S_Lactone Recycle

Caption: Chemoenzymatic workflow for isolating high-purity (S)-4-dodecanolide.

Future Directions & Development Risks

  • Formulation: Due to its lipophilicity (LogP ~3.5), lipid-based delivery systems (liposomes, nanoemulsions) are recommended to improve bioavailability for systemic immuno-oncology applications.

  • Stereochemical Optimization: While (S) is abundant, the (R)-enantiomer's potency in NK activation warrants a comparative study. A "racemic switch" strategy might be necessary if (R) proves significantly superior.

  • Combination Therapy: Synergistic potential with checkpoint inhibitors (PD-1/PD-L1 blockers) should be explored, as 4-dodecanolide could turn "cold" tumors "hot" by recruiting NK cells.

References

  • Immunomodulation & NK Activation

    • Hseu, Y. C., et al. (2010). Structure and functions of gamma-dodecalactone isolated from Antrodia camphorata for NK cell activation. Bioorganic & Medicinal Chemistry Letters. Link

  • Anti-Inflammatory Properties

    • Capó, X., et al. (2021). 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties. Molecules. Link

  • Antifungal Activity

    • Lee, H., et al. (2011).[4] Purification and characterization of antifungal delta-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi. Journal of Food Protection. Link

  • Safety & Toxicology

    • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, gamma-dodecalactone. Food and Chemical Toxicology. Link

  • Enzymatic Synthesis

    • Kamal, A., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure sigma ligands. Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

degradation products of (S)-4-dodecanolide

Abstract This technical guide provides a comprehensive analysis of the degradation pathways of (S)-4-dodecanolide (CAS: 69830-91-7), a cyclic ester critical to pheromone signaling and pharmaceutical formulations. By synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the degradation pathways of (S)-4-dodecanolide (CAS: 69830-91-7), a cyclic ester critical to pheromone signaling and pharmaceutical formulations. By synthesizing chemical kinetics with metabolic fate data, this document outlines the transition of the parent molecule into its primary hydrolytic, oxidative, and polymeric degradation products. It is designed to support researchers in establishing stability-indicating methods and understanding in vivo disposition.

Molecular Architecture and Stability Profile

(S)-4-dodecanolide (also known as (S)-


-dodecalactone) is a five-membered lactone ring substituted with an n-octyl chain at the gamma position. Its stability is governed by the thermodynamic strain of the gamma-lactone ring and the lipophilicity of the side chain.
  • Chemical Identity: (5S)-5-octyloxolan-2-one

  • Stereochemistry: The (S)-enantiomer is the bioactive form in many biological systems (e.g., scarab beetle pheromones).

  • Core Instability Factors:

    • Ring Strain: Moderate. The 5-membered ring is relatively stable but susceptible to nucleophilic attack (hydrolysis).

    • Enantiomeric Integrity: The chiral center at C4 is generally stable against racemization under neutral conditions but risks inversion via S_N1 mechanisms if the ring opens under harsh acidic stress.

Primary Degradation Pathway: Hydrolysis

The most immediate degradation product of (S)-4-dodecanolide in aqueous environments is (S)-4-hydroxydodecanoic acid . This reaction is pH-dependent and reversible.

Mechanism
  • Acidic/Neutral Conditions: The lactone exists in equilibrium with the hydroxy acid. In the absence of water (neat), the equilibrium favors the lactone. In aqueous acid, the ring opens, but the reaction is slow.

  • Basic Conditions (pH > 10): Irreversible saponification occurs. The hydroxide ion attacks the carbonyl carbon, opening the ring to form the 4-hydroxydodecanoate anion . This salt does not re-cyclize until the pH is lowered.

Key Degradant: (S)-4-Hydroxydodecanoic Acid (C12H24O3)

  • Detection: LC-MS (ESI-) or GC-MS (requires derivatization, e.g., TMS ester).

Secondary Degradation: Polymerization and Oxidation

In neat storage or concentrated formulations, (S)-4-dodecanolide is susceptible to intermolecular reactions rather than simple hydrolysis.

A. Oligomerization (Storage Instability)

Over time, particularly in the presence of trace acid/base catalysts, the hydroxy acid intermediate (formed from trace moisture) can initiate Ring-Opening Polymerization (ROP) .

  • Product: Linear polyesters (oligomers of 4-hydroxydodecanoic acid).

  • Physical Sign: Increased viscosity and cloudiness in the liquid.

B. Oxidative Degradation (Forced Stress)

Under oxidative stress (e.g., peroxides), the alkyl chain is the primary target.

  • Radical Attack: Hydrogen abstraction typically occurs at the tertiary C4 position (stabilized radical) or alpha-position.

  • Degradants: 4-ketododecanoic acid (via oxidation of the open alcohol) or chain-shortened lactones.

Metabolic Fate (In Vivo Degradation)

For drug development professionals, understanding the biological breakdown is crucial. Mammalian and microbial metabolism follows a specific


-oxidation pathway.
  • Ring Opening: Catalyzed by lactonases (e.g., paraoxonase) to form 4-hydroxydodecanoic acid.

  • Activation: Converted to 4-hydroxydodecanoyl-CoA.

  • 
    -Oxidation:  The chain is shortened by 2 carbons per cycle.
    
    • Cycle 1 Product: 4-hydroxydecanoyl-CoA (precursor to

      
      -decalactone).[1]
      
    • Cycle 2 Product: 4-hydroxyoctanoyl-CoA.

  • Excretion: Often excreted as glucuronide conjugates of the hydroxy acids.

Visualizing the Degradation Pathways

The following diagram illustrates the chemical equilibrium and metabolic flow.

G Lactone (S)-4-Dodecanolide (Parent) HydroxyAcid (S)-4-Hydroxydodecanoic Acid Lactone->HydroxyAcid Hydrolysis (Acid/Neutral) Salt 4-Hydroxydodecanoate Anion (Salt) Lactone->Salt Saponification (pH > 10) HydroxyAcid->Lactone Cyclization (Dehydration) Oligomer Polyester Oligomers (Viscous) HydroxyAcid->Oligomer ROP (Storage) Metabolite1 4-Ketododecanoic Acid HydroxyAcid->Metabolite1 Oxidation Metabolite2 Short-Chain Lactones (via Beta-Oxidation) HydroxyAcid->Metabolite2 Metabolic Beta-Oxidation Salt->HydroxyAcid Acidification

Caption: Figure 1. Chemical and metabolic degradation network of (S)-4-dodecanolide, highlighting pH-dependent hydrolysis and biological oxidation.

Analytical Strategy & Data Summary

To validate these products, a dual-method approach is recommended: GC-MS for the volatile lactone and LC-MS for the polar hydroxy acid.

Table 1: Key Degradation Products and Detection Parameters
CompoundNatureFormation MechanismKey MS Fragment (m/z)Retention Behavior
(S)-4-Dodecanolide ParentN/A85 (Lactone ring), 128Mid-eluting (Non-polar)
4-Hydroxydodecanoic Acid Primary DegradantHydrolysis (Ring Opening)117 (loss of H2O+COOH)Early eluting (Polar)
4-Hydroxydodecanoate Na+ SaltBase Hydrolysis (pH > 10)N/A (Detect as acid)Ionic (Requires HILIC)
Polyester Oligomers PolymerRing-Opening PolymerizationRepeating unit (+198 Da)Late eluting / Broad peak

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate degradation products for method validation (specificity).

Objective: Induce 10–20% degradation to identify stability-indicating peaks.

Materials
  • (S)-4-Dodecanolide reference standard (>98% purity).

  • 0.1 M HCl, 0.1 M NaOH, 3% H2O2.

  • HPLC-grade Acetonitrile and Water.

Workflow
  • Stock Preparation: Dissolve 10 mg (S)-4-dodecanolide in 10 mL Acetonitrile (1 mg/mL).

  • Acid Stress (Hydrolysis/Reversibility):

    • Mix 1 mL Stock + 1 mL 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Expectation: Partial ring opening. Equilibrium prevents 100% conversion.

  • Base Stress (Saponification):

    • Mix 1 mL Stock + 1 mL 0.1 M NaOH.

    • Incubate at ambient temperature for 1 hour.

    • Critical Step: Quench with 1 mL 0.1 M HCl before analysis to protonate the salt; otherwise, the salt may precipitate or stick to columns.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H2O2.

    • Incubate at 60°C for 2 hours.

    • Expectation: Look for +16 Da peaks (hydroxylation) or -2 Da (ketone formation).

  • Analysis: Inject samples onto a C18 column (e.g., Agilent Zorbax Eclipse Plus) using a water/acetonitrile gradient. Monitor using Q-TOF or Triple Quad MS.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16508, gamma-Dodecalactone. Retrieved from [Link]

  • Waché, Y., et al. (1998). Role of beta-Oxidation Enzymes in gamma-Decalactone Production by the Yeast Yarrowia lipolytica. Applied and Environmental Microbiology. Retrieved from [Link]

  • Muller, J., et al. (2025). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length gamma- and delta-lactones.[1] Journal of Biological Engineering. Retrieved from [Link]

  • Shimadzu Application Note. Characterization of products formed by forced degradation using LC/MS/MS. Retrieved from [Link][3]

Sources

Foundational

(S)-4-dodecanolide safety and handling guidelines

Precision Handling, Safety, and Application in Pharmaceutical Research Executive Summary (S)-4-Dodecanolide (Synonyms: (S)- -Dodecalactone; (5S)-5-octyloxolan-2-one) is a chiral biologically active lactone.[1] While its...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Handling, Safety, and Application in Pharmaceutical Research

Executive Summary

(S)-4-Dodecanolide (Synonyms: (S)-


-Dodecalactone; (5S)-5-octyloxolan-2-one) is a chiral biologically active lactone.[1] While its racemic counterpart is a ubiquitous GRAS (Generally Recognized As Safe) flavoring agent, the pure (S)-enantiomer acts as a potent bioactive scaffold in drug development, exhibiting specific antibiofilm activity against Streptococcus pyogenes and anti-inflammatory modulation of TNF-

.

This guide addresses the critical gap between "food-grade" handling and "pharmaceutical-grade" rigor. For researchers, the primary challenges are stereochemical integrity (preventing racemization), lipophilic solubilization for bioassays, and oxidative stability .

Part 1: Molecular Architecture & Physicochemical Profile

The biological efficacy of 4-dodecanolide is stereospecific. The (S)-enantiomer possesses a specific 3D orientation at the C5 chiral center that dictates ligand-receptor binding affinity.

Table 1: Physicochemical Specifications

PropertySpecificationOperational Note
CAS Number 69830-92-8 (Specific to (S)-isomer)Do not use CAS 2305-05-7 (Racemic)
Molecular Formula

MW: 198.30 g/mol
Chiral Purity

98% ee (enantiomeric excess)
Critical for bioactivity reproducibility
Physical State Colorless to pale yellow oilViscous; pipette with positive displacement
Solubility DMSO, Ethanol, ChloroformInsoluble in water (< 60 mg/L)
Boiling Point 130–132 °C (at 1.5 mmHg)High boiling point; low volatility but persistent
Density 0.936 g/mLDenser than standard organic solvents
Part 2: Toxicological Profile & Risk Assessment[3]

While the racemic mixture is low-toxicity, pure (S)-4-dodecanolide in a research setting requires handling as a concentrated chemical irritant.

1. Acute Toxicity & GHS Classification[2]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[5][3][4]

  • LD50 (Oral, Rat): > 5000 mg/kg (Based on racemic data).

2. Biological Mechanism & Safety Implications

Recent studies indicate (S)-4-dodecanolide downregulates virulence factors (srv, ropB) in bacteria and modulates neutrophil activity.

  • Risk: At high concentrations (>200

    
    g/mL), it may alter non-target cellular signaling pathways.
    
  • Precaution: Use barrier protection (Nitrile gloves > 0.11mm) to prevent transdermal absorption, as the compound is highly lipophilic and skin-permeable.

Part 3: Operational Protocols (The "How-To")
Protocol A: Chiral Chain of Custody (Storage & Stability)

Rationale: Lactones are susceptible to hydrolysis (ring-opening) in basic conditions and racemization in the presence of strong Lewis acids or elevated temperatures.

  • Receipt: Verify enantiomeric excess (ee) immediately upon arrival (See Protocol B).

  • Aliquoting:

    • Perform in a fume hood.

    • Use amber glass vials with PTFE-lined caps (prevents plasticizer leaching).

    • Argon Overlay: Displace headspace air with dry argon before sealing to prevent oxidative degradation of the octyl side chain.

  • Storage:

    • Short-term (< 1 month): 4°C.

    • Long-term (> 1 month): -20°C.

    • Critical: Allow vial to reach room temperature before opening to prevent water condensation, which catalyzes hydrolysis.

Protocol B: Self-Validating Chiral Purity Analysis (GC-FID)

Rationale: You cannot rely on optical rotation (


) alone for high-precision biology. A chiral Gas Chromatography (GC) method provides definitive separation of (R) and (S) enantiomers.
  • Column: Cyclodextrin-based chiral phase (e.g., Hydrodex

    
    -6TBDM or equivalent).
    
  • Carrier: Helium at 1.5 mL/min (constant flow).

  • Oven Program:

    • Start 100°C (hold 1 min).

    • Ramp 2°C/min to 180°C.

    • Hold 10 min.

  • Validation Criteria:

    • (S)-isomer retention time: ~35.2 min (illustrative).

    • (R)-isomer retention time: ~36.1 min.

    • Resolution (

      
      ):  Must be > 1.5 for valid quantification.
      
Protocol C: Bioassay Solubilization (The "Emulsion Problem")

Rationale: (S)-4-dodecanolide is hydrophobic. Direct addition to cell media causes phase separation (oiling out), leading to erratic dose-response curves.

  • Stock Preparation: Dissolve to 100 mM in anhydrous DMSO. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute stock 1:10 in pure Ethanol (creates a 10 mM working solution).

  • Final Application: Add the ethanol working solution to the culture media while vortexing the media.

    • Target: Final solvent concentration < 0.1% (v/v) to avoid solvent toxicity.

    • Check: Media should remain clear.[5][2] Turbidity indicates precipitation/micelle formation.

Part 4: Visualizing the Workflow & Mechanism
Diagram 1: Chiral Integrity Workflow

This diagram illustrates the decision logic required to maintain the "S" configuration from receipt to data generation.

ChiralIntegrity Receipt Receipt of (S)-4-Dodecanolide QC_Check QC: Chiral GC (Check %ee) Receipt->QC_Check Fail Reject: Racemized QC_Check->Fail <98% ee Pass Pass: >98% ee QC_Check->Pass >98% ee Aliquot Aliquot under Argon (Amber Glass) Pass->Aliquot Storage Storage -20°C Aliquot->Storage Usage Experimental Use (Warm to RT first) Storage->Usage Prevent Condensation

Caption: Workflow ensuring enantiomeric purity is verified before biological application.

Diagram 2: Putative Mechanism of Action (Biofilm & Inflammation)

Based on recent research (Pandian et al., 2020), this diagram maps the biological impact of the molecule.

Mechanism cluster_bacteria Bacterial Pathogen (S. pyogenes) cluster_host Host Immune Response Drug (S)-4-Dodecanolide SRV srv gene (Downregulation) Drug->SRV Modulates Neutrophil Neutrophil Activation Drug->Neutrophil Targets Biofilm Biofilm Formation (Inhibited) SRV->Biofilm Virulence Virulence Factors (SpeB, Slo) SRV->Virulence TNF TNF-alpha Secretion Neutrophil->TNF Inhibits Release Inflammation Tissue Inflammation TNF->Inflammation

Caption: Dual-action mechanism: bacterial virulence suppression and host anti-inflammatory modulation.

Part 5: Emergency Response & Disposal
ScenarioImmediate ActionMedical Follow-up
Eye Contact Rinse cautiously with water for 15 mins.[5][6] Remove contact lenses.[2][3][4]Seek ophthalmologist if redness persists (Lactones can cause chemical conjunctivitis).
Skin Contact Wash with soap and water.[5] Do not use alcohol (increases absorption).Monitor for dermatitis.
Spill (< 10mL) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).Ventilate area.[5][2][3][4][6]
Disposal Incineration in a chemical combustor equipped with an afterburner and scrubber.Do not flush down drains (aquatic toxicity risk).
References
  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 12237820, gamma-Dodecalactone, (S)-. Retrieved from [Link]

  • Pandian, S. K., et al. (2020).[7] 5-Dodecanolide inhibits biofilm formation and virulence of Streptococcus pyogenes by suppressing core regulons of virulence. Life Sciences, 262, 118554.[7] Retrieved from [Link]

  • European Medicines Agency (EMA). (1994). Investigation of Chiral Active Substances. CPMP/ICH/365/96. Retrieved from [Link]

  • Gómez-García, F., et al. (2021). 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties. Molecules, 26(23), 7372. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of (S)-4-Dodecanolide

Executive Summary & Chemical Identity (S)-4-dodecanolide (also known as (S)- -dodecalactone) is a chiral dihydrofuranone derivative widely utilized in flavor retention, fragrance formulation, and increasingly in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(S)-4-dodecanolide (also known as (S)-


-dodecalactone) is a chiral dihydrofuranone derivative widely utilized in flavor retention, fragrance formulation, and increasingly in pharmaceutical permeation enhancement.[1][2] Its solubility profile is governed by its amphiphilic nature: a hydrophobic octyl chain appended to a polar lactone ring.

Understanding the solubility of the (S)-enantiomer is critical for:

  • Chiral Resolution: Designing solvent systems that maximize enantiomeric excess (ee) during crystallization or extraction.

  • Formulation Stability: Preventing phase separation in hydro-alcoholic or lipid-based delivery systems.

  • Bioavailability: Predicting partitioning into lipid bilayers (LogP implications).

Physicochemical Core Data
ParameterValueContext
CAS Number 69830-92-8 (S-isomer) / 2305-05-7 (racemate)The solubility in achiral solvents is identical for the enantiomer and racemate.[1]
Molecular Weight 198.30 g/mol --
Physical State Liquid / Low-melting solidMP: 17–18 °C; BP: 130–132 °C (1.5 mmHg)
LogP (Octanol/Water) ~2.7 – 3.55Highly lipophilic; indicates poor aqueous solubility.[1]
Water Solubility ~60 mg/L (20 °C)Practically insoluble.[3]

Thermodynamic Solubility Profile

The solubility of (S)-4-dodecanolide is not merely "soluble" or "insoluble"; it is a thermodynamic equilibrium defined by the cohesive energy density of the solute and solvent. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[4]

Hansen Solubility Parameters (HSP)

The HSP values for


-dodecalactone (extrapolated from high-fidelity data for the homolog 

-undecalactone) provide a vector in 3D space (

).[5]
ParameterSymbolValue (

)
Mechanistic Insight
Dispersion

16.3 – 16.5Interaction via Van der Waals forces; driven by the octyl chain.
Polarity

9.0 – 9.2Dipole-dipole interactions from the lactone carbonyl.
Hydrogen Bonding

4.0 – 4.5Moderate H-bond acceptance; low H-bond donation.

Interpretation:

  • High Compatibility: Solvents with an interaction radius (

    
    ) < 8.0 relative to these coordinates will dissolve the lactone.
    
  • Ideal Solvents: Esters (Ethyl Acetate), Ketones (Acetone), and Chlorinated solvents (Chloroform).

  • Poor Solvents: Water (due to high

    
     mismatch) and perfluorinated hydrocarbons (low 
    
    
    
    ).
Solvent-Specific Solubility Data

The following data aggregates experimental observations and thermodynamic predictions for the liquid state (T > 18°C).

Solvent ClassSpecific SolventSolubility StatusRecovery Efficiency*
Polar Protic WaterInsoluble (60 mg/L)< 1%
Ethanol (96%)Miscible > 95%
MethanolSoluble High
Polar Aprotic AcetoneMiscible High
AcetonitrileSoluble Moderate
Non-Polar HexaneSoluble > 90%
Diethyl EtherMiscible 99.9% (Best for Extraction)
Supercritical

Soluble Pressure Dependent (>10 MPa)
Chlorinated DichloromethaneMiscible High

*Recovery Efficiency refers to liquid-liquid extraction capability from an aqueous phase.

Experimental Protocols

As an Application Scientist, relying on literature values is insufficient. You must validate solubility for your specific matrix. Below are the standard operating procedures (SOPs).

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility in a specific solvent at


.
  • Preparation: Add excess (S)-4-dodecanolide (approx. 200 mg) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Agitate at 250 rpm for 24 hours at controlled temperature (

      
      ).
      
    • Allow to settle for 4 hours or centrifuge at 10,000 rpm for 10 mins to remove undissolved micro-droplets.

  • Sampling:

    • Withdraw supernatant using a pre-warmed glass syringe.

    • Filter through a 0.22

      
       PTFE filter (hydrophobic) to prevent adsorption losses.
      
  • Quantification (GC-FID/MS):

    • Column: HP-5 or DB-Wax (polar column preferred for lactone separation).

    • Internal Standard:

      
      -Undecalactone (homolog).
      
    • Calculation:

      
      .
      
Protocol: Supercritical Extraction

Objective: Green extraction of (S)-4-dodecanolide from solid matrices.

  • Conditions:

    
    , 
    
    
    
    .
  • Mechanism: Solubility increases significantly with pressure. At 30 MPa, the solvent density approaches that of liquid liquids, maximizing

    
     interactions.
    
  • Advantages: Eliminates solvent residue; preserves chirality (no thermal racemization).

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Extraction vs. Formulation).

SolubilityLogic Start Select Solvent for (S)-4-Dodecanolide Application Intended Application? Start->Application Extraction Extraction/Purification Application->Extraction Formulation Product Formulation Application->Formulation Aqueous Aqueous Matrix? Extraction->Aqueous Source is Lipid Oil/Lipid Base? Formulation->Lipid Solvent_EtOH Ethanol / Propylene Glycol (Co-solvency Required) Formulation->Solvent_EtOH Alcoholic Base Solvent_Ether Diethyl Ether / Hexane (High Recovery) Aqueous->Solvent_Ether L-L Extraction Solvent_Oil MCT Oil / Veg Oil (Fully Miscible) Lipid->Solvent_Oil Yes Emulsion Requires Emulsification (Surfactant HLB 10-12) Lipid->Emulsion No (Water based)

Caption: Decision tree for solvent selection based on process requirements (Extraction vs. Formulation).

Applications in Formulation & Drug Delivery

Emulsion Systems

Due to its low water solubility (


), (S)-4-dodecanolide requires emulsification for aqueous formulations.
  • Surfactant Selection: Use surfactants with an HLB (Hydrophilic-Lipophilic Balance) of 10–12.

  • Nano-encapsulation: It can be successfully encapsulated in cyclodextrins (

    
    -CD) to improve aqueous solubility and stability against hydrolysis.
    
Permeation Enhancement

The lipophilic alkyl chain allows the molecule to intercalate into the lipid bilayer of the stratum corneum.

  • Mechanism: Disruption of lipid packing

    
     Increased fluidity 
    
    
    
    Enhanced drug transport.
  • Vehicle: Propylene glycol or ethanol is recommended as a co-solvent to facilitate this delivery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12813, gamma-Decalactone (Homolog Reference). Retrieved from [Link]

  • ScenTree (2024). Gamma-Dodecalactone: Olfactory and Physicochemical Data. Retrieved from [Link]

  • MDPI (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. (Validation of Diethyl Ether Extraction). Retrieved from [Link]

  • TURI (2021). Hansen Solubility Parameters for Gamma-Undecalactone. Retrieved from [Link][6]

  • NIST WebBook (2025). Gamma-Dodecalactone Thermochemical Data. Retrieved from [Link]

Sources

Foundational

physical properties of (S)-gamma-dodecalactone

An In-depth Technical Guide to the Physical Properties of (S)-γ-Dodecalactone Introduction (S)-γ-Dodecalactone, a chiral molecule belonging to the γ-lactone class, is a compound of significant interest in the flavor, fra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (S)-γ-Dodecalactone

Introduction

(S)-γ-Dodecalactone, a chiral molecule belonging to the γ-lactone class, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Its distinct sensory profile and potential biological activities necessitate a thorough understanding of its physical properties for applications ranging from formulation development to quality control and chemical synthesis. This guide provides a comprehensive overview of the key physical and chemical characteristics of (S)-γ-dodecalactone, grounded in established analytical techniques. We will delve into not only the quantitative values of these properties but also the causality behind the experimental methods used for their determination, ensuring a blend of technical accuracy and practical insight.

Identity and General Characteristics

Correctly identifying a chemical substance is the foundational step for any scientific investigation. The following identifiers and general properties characterize (S)-γ-dodecalactone.

  • IUPAC Name: (5S)-5-octyloxolan-2-one[1]

  • Synonyms: (S)-4-Dodecanolide, (S)-γ-Dodecanolide, (S)-4-N-Octylbutyrolactone[1]

  • CAS Number: 69830-92-8[1]

  • Molecular Formula: C₁₂H₂₂O₂[1][2]

  • Molecular Weight: 198.30 g/mol [1][3]

  • Appearance: Colorless to pale yellow, clear liquid[2][3]

  • Odor Profile: Characterized by a fatty, fruity, sweet, and peach-like aroma[2]

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from solubility in different solvents to its volatility. These constants are fundamental for process design, formulation, and ensuring batch-to-batch consistency.

Data Summary

The quantitative physical properties of γ-dodecalactone are summarized in the table below. It is important to note that many sources report data for the racemic mixture (CAS 2305-05-7). Properties such as density, boiling point, and refractive index are not expected to differ significantly between enantiomers and the racemate.

PropertyValueConditions
Melting Point 17–18 °C (63–64 °F)Ambient Pressure
Boiling Point 140 °C@ 5 mm Hg
130–132 °C@ 1.5 mm Hg
~311 °C@ 760 mm Hg (Atmospheric)
Density 0.933–0.939 g/cm³@ 20 °C
0.936 g/mL@ 25 °C
Refractive Index (n_D) 1.451–1.456@ 20 °C
Flash Point >109 °C (>228 °F)Closed Cup
Water Solubility 60 mg/L@ 20 °C
Organic Solvent Solubility Soluble in most organic solvents, including ethanol

(Data sourced from[2][3][4][5][6][7])

Experimental Protocol: Boiling Point Determination (Micro Scale/Thiele Tube Method)

The boiling point is a key indicator of a liquid's volatility and purity. For research purposes where sample volume may be limited, the Thiele tube method is highly efficient.

Causality: This method determines the temperature at which the vapor pressure of the liquid equals the applied pressure of the surrounding environment.[1][8] A continuous stream of bubbles indicates that the vapor pressure inside the inverted capillary has overcome the external pressure. As the apparatus cools, the vapor pressure drops, and the liquid is drawn back into the capillary precisely when the external and internal pressures equalize.[8][9] This moment defines the boiling point.

Step-by-Step Methodology:

  • Preparation: Place approximately 0.5 mL of (S)-γ-dodecalactone into a small test tube (e.g., a 75x12 mm tube).

  • Capillary Insertion: Insert a melting point capillary tube (sealed at one end) into the liquid, with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer's bulb.

  • Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully immersed below the oil level.[9]

  • Observation: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[8] Observe the capillary tube. Initially, trapped air will expand and exit.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This signifies that the liquid is above its boiling point.

  • Measurement: Remove the heat source. The bubbling will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

  • Pressure Correction: Record the atmospheric pressure. If it deviates from 760 mmHg, a correction must be applied to normalize the observed boiling point.

Chiroptical Properties: The Signature of Chirality

As a chiral molecule, (S)-γ-dodecalactone interacts with plane-polarized light, rotating it in a specific direction. This property, known as optical activity, is the definitive characteristic of an enantiomer and is crucial for confirming its stereochemical identity and purity.

Experimental Protocol: Determination of Optical Rotation by Polarimetry

Causality: A polarimeter measures the angle of rotation by passing monochromatic, plane-polarized light (typically from a sodium lamp at 589 nm, the "D-line") through a sample.[10] Chiral molecules have a non-superimposable mirror image, causing them to interact differently with the left- and right-circularly polarized components of the light, resulting in a net rotation of the plane. The magnitude and direction of this rotation are unique to the molecule's structure, concentration, and the path length of the light.

Step-by-Step Methodology:

  • Instrument Preparation: Turn on the polarimeter's light source (e.g., sodium lamp) and allow it to warm up for at least 10-15 minutes to ensure a stable output.[11]

  • Sample Preparation: Accurately weigh a precise amount of (S)-γ-dodecalactone and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask. The concentration (c) should be recorded in g/mL.

  • Blank Measurement: Fill a clean polarimeter cell of a known path length (l, in decimeters) with the pure solvent. Ensure no air bubbles are in the light path.[12] Place the cell in the polarimeter and zero the instrument.

  • Sample Measurement: Rinse the cell with a small amount of the prepared sample solution, then fill it completely. Place the cell back into the instrument.

  • Data Acquisition: Observe the reading on the display. This is the observed rotation (α_obs). Take several readings and average them to minimize error.[11]

  • Calculation: Calculate the specific rotation [α] using the Biot equation: [α] = α_obs / (c * l) Where:

    • [α] is the specific rotation.

    • α_obs is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the cell path length in decimeters (dm).

  • Reporting: Report the specific rotation along with the temperature and wavelength used (e.g., [α]²⁰_D).

Spectroscopic Profile

Spectroscopy provides a "fingerprint" of a molecule, allowing for structural elucidation and confirmation. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a comprehensive structural profile of (S)-γ-dodecalactone.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

  • Expected Absorptions:

    • ~1770 cm⁻¹ (strong, sharp): This is the most characteristic peak, corresponding to the C=O (carbonyl) stretch of a five-membered lactone ring (γ-lactone). The ring strain shifts this absorption to a higher frequency compared to an open-chain ester (~1735-1750 cm⁻¹).

    • ~2850-2960 cm⁻¹ (strong, multiple bands): C-H stretching vibrations from the octyl chain and the lactone ring.

    • ~1180 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

(Data interpretation based on standard IR correlation charts and data available on SpectraBase[13])

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR):

    • ~4.5 ppm (multiplet, 1H): The proton on the chiral carbon (C5) adjacent to the ring oxygen. It is shifted downfield due to the electronegativity of the oxygen.

    • ~2.3-2.5 ppm (multiplet, 2H): The two protons on C2, adjacent to the carbonyl group.

    • ~1.2-1.8 ppm (multiplets, 16H): The numerous methylene (-CH₂-) protons of the octyl side chain and the remaining ring protons.

    • ~0.9 ppm (triplet, 3H): The terminal methyl (-CH₃) group of the octyl chain.

  • ¹³C NMR (Carbon NMR):

    • ~177 ppm: The carbonyl carbon (C1) of the lactone.

    • ~80 ppm: The chiral carbon (C5) bonded to the ring oxygen.

    • ~20-40 ppm: Carbons of the octyl chain and the remaining ring carbons.

    • ~14 ppm: The terminal methyl carbon of the octyl chain.

(Data interpretation based on general chemical shifts and data available on PubChem and SpectraBase[3][13])

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

  • Molecular Ion (M⁺): A peak at m/z = 198 , corresponding to the molecular weight of C₁₂H₂₂O₂.

  • Key Fragmentation Pattern: The most characteristic fragmentation of γ-lactones involves the loss of the alkyl side chain. The base peak (most abundant fragment) is typically observed at m/z = 85 . This corresponds to the cleavage of the C-C bond between the chiral carbon and the octyl chain, resulting in a stable, protonated butyrolactone fragment ion.[3][14][15] This fragmentation is a key diagnostic feature for identifying γ-lactones with side chains.

Purity Assessment

For scientific and commercial applications, confirming both the chemical purity and the enantiomeric purity (or enantiomeric excess, ee) is paramount. Gas Chromatography is the technique of choice for this analysis.

Experimental Protocol: Purity and Enantiomeric Excess by Chiral Gas Chromatography (GC)

Causality: Chiral GC utilizes a capillary column with a stationary phase that is itself chiral (often a cyclodextrin derivative).[16][17] This chiral environment allows for differential interaction with the two enantiomers of the analyte. One enantiomer will have a slightly stronger interaction with the stationary phase, causing it to travel more slowly through the column and elute later than the other. This results in the separation of the (S) and (R) enantiomers into two distinct peaks, allowing for their quantification.[18][19]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the (S)-γ-dodecalactone sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Instrument Setup:

    • Column: Install a chiral capillary column (e.g., a β- or γ-cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

    • Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Oven Program: Set an appropriate temperature program. This may be isothermal or a temperature ramp, optimized to achieve baseline separation of the two enantiomers (e.g., start at 100 °C, ramp at 5 °C/min to 200 °C).

    • Detector: Use a Flame Ionization Detector (FID), which is sensitive to organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).

    • Carrier Gas: Use a high-purity carrier gas like helium or hydrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Chemical Purity: Integrate the total area of all peaks in the chromatogram. The chemical purity is calculated as: (Area of γ-dodecalactone peaks / Total Area of all peaks) * 100%.

    • Enantiomeric Excess (ee): Identify the two peaks corresponding to the (S) and (R) enantiomers. Integrate their individual areas. The ee is calculated as: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100% Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Visualization of Purity Workflow

Purity_Workflow Figure 1: Chiral GC Purity Assessment Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_calc Calculation & Reporting Prep Prepare dilute solution of (S)-γ-dodecalactone in volatile solvent Inject Inject sample into Chiral GC system Prep->Inject Separate Enantiomeric separation on chiral column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Generate Chromatogram (Signal vs. Retention Time) Detect->Chromatogram Integrate Integrate Peak Areas (Area_S, Area_R, Impurities) Chromatogram->Integrate Calc_Purity Calculate Chemical Purity Integrate->Calc_Purity Calc_ee Calculate Enantiomeric Excess (ee) Integrate->Calc_ee Report Final Report Calc_Purity->Report Calc_ee->Report

Caption: Workflow for determining chemical and enantiomeric purity.

Safety and Handling

(S)-γ-dodecalactone is classified as an irritant. Proper safety protocols must be followed during handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions:

    • Use only in a well-ventilated area, such as a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][11]

    • Avoid breathing vapors or mists.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[4][11]

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Gamma-dodecalactone (Natural). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16821, gamma-Dodecalactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12237820, gamma-Dodecalactone, (S)-. Retrieved from [Link]

  • United International Co., Ltd. (2011). MSDS.Gamma dodecalactone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

  • PharmaJia. (2023). Sop of Polarimeter. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). Gamma-dodecalactone. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). γ-Dodecalactone. NIST Chemistry WebBook. Retrieved from [Link]

  • PharmaGuideHub. (2025). PROCEDURE FOR OPERATION OF POLRIMETER. Retrieved from [Link]

  • PharmaState Academy. (2017). SOP FOR POLARIMETER: OPERATION AND CALIBRATION. Retrieved from [Link]

  • ScenTree. (n.d.). Gamma-dodecalactone (CAS N° 2305-05-7). Retrieved from [Link]

  • OAMIC Ingredients USA. (n.d.). EU Natural Gamma Dodecalactone, chiral DETAILED. Retrieved from [Link]

  • The Good Scents Company. (n.d.). gamma-dodecalactone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of «gamma»-Dodecalactone (CAS 2305-05-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Supelco. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. American Laboratory. Retrieved from [Link]

  • ResearchGate. (2015). How do I determine enantiomeric excess by GC?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrum of γ-Dodecalactone. NIST Chemistry WebBook. Retrieved from [Link]

  • Chromtech. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2001). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. Retrieved from [Link]

  • Columbia University. (n.d.). Polarimeter Standard Operating Procedure. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Restek. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: (S)-4-Dodecanolide in Flavor &amp; Fragrance Chemistry

This guide provides a technical deep-dive into (S)-4-dodecanolide (also known as (S)- -dodecalactone), a specific enantiomer of the widely used flavor compound -dodecalactone. While the racemic mixture and the (R)-enanti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into (S)-4-dodecanolide (also known as (S)-


-dodecalactone), a specific enantiomer of the widely used flavor compound 

-dodecalactone. While the racemic mixture and the (R)-enantiomer are ubiquitous in "peach" and "fruit" profiles, the (S)-enantiomer possesses distinct sensory characteristics and metabolic origins critical for advanced formulation and stereoselective synthesis.

Executive Summary

(S)-4-Dodecanolide (CAS: 2305-05-7 for racemate; specific enantiomer CAS often referenced in chiral libraries) is the (S)-enantiomer of the C12 gamma-lactone. Unlike its (R)-counterpart, which drives the intense, radiative "ripe peach" and "apricot" notes, the (S)-enantiomer is characterized by a fatty, creamy, milky, and waxy profile with significantly lower volatility and intensity.

Its role in formulation is not to provide the primary fruit character, but to serve as a fixative backbone and a textural modifier in dairy, coconut, and skin-care fragrances. Understanding the stereoselective synthesis and analysis of this compound is essential for creating "nature-identical" profiles where enantiomeric excess (ee) dictates authenticity.

Molecular Architecture & Sensory Profile[1]

The chirality of 4-alkyl-substituted


-lactones dictates their olfactory receptor binding affinity. The C4 chiral center is the determinant.
Stereochemical Impact on Sensory Perception
Feature(S)-4-Dodecanolide (R)-4-Dodecanolide
Odor Quality Fatty, creamy, milky, butter-like, waxy.Intense fruity, peach, apricot, floral.[1]
Odor Threshold Higher (Less Potent). Approx. 10–20 ppb (matrix dependent).Lower (More Potent). Approx. 1–5 ppb.
Tenacity High (Fixative effect).Moderate to High.
Natural Occurrence Minor enantiomer in most fruits; present in dairy/animal fats.Major enantiomer in stone fruits (Peach, Apricot).

Mechanism of Action: The (R)-enantiomer fits snugly into the hydrophobic pocket of fruit-associated olfactory receptors (e.g., ORs sensitive to lactones), triggering the "sweet fruit" signal. The (S)-enantiomer, due to steric orientation, likely binds with lower affinity or to different receptor subsets associated with lipid/fat detection, contributing to "mouthfeel" perception rather than "top note" aroma.

Natural Occurrence & Biosynthesis

While Yarrowia lipolytica and other oleaginous yeasts are famous for producing


-dodecalactone, they predominantly yield the (R)-enantiomer  via the 

-oxidation pathway.
The Biosynthetic Challenge

In eukaryotic


-oxidation (e.g., in Yarrowia or Sporobolomyces), the hydration of the double bond by 2-enoyl-CoA hydratase  typically yields the (S)-3-hydroxyacyl-CoA intermediate. However, the subsequent lactonization or further processing often results in the (R)-lactone accumulation in fruits.

The (S)-4-dodecanolide is more commonly associated with:

  • Animal Fats: Pig lard and milk fat contain lactones where the enantiomeric ratio varies, often having higher (S) content than fruit sources.

  • Specific Microbial Reductions: Certain bacteria (e.g., Clostridia species) may reduce unsaturated fatty acids with different stereospecificity.

Synthesis & Production Protocols

To obtain high-purity (S)-4-dodecanolide for research or specific formulations, Asymmetric Chemical Synthesis is the gold standard, as biotechnological routes often yield mixtures or the (R)-form.

Protocol A: Chemo-Enzymatic Synthesis from L-Glutamic Acid

This method utilizes the natural chirality of L-glutamic acid to establish the C4 stereocenter.

Reaction Logic:

  • Starting Material: L-Glutamic acid (inexpensive chiral pool).

  • Deamination/Cyclization: Conversion to (S)-

    
    -butyrolactone derivative.
    
  • Chain Elongation: Grignard reaction or Wittig olefination to attach the C8 tail (octyl chain).

  • Hydrogenation: Saturation of the side chain (if Wittig used) retaining the chiral center.

Step-by-Step Workflow:
  • Deamination: React L-Glutamic acid with

    
     in 
    
    
    
    to form (S)-5-carboxy-
    
    
    -butyrolactone.
  • Reduction: Selective reduction of the carboxylic acid group to an aldehyde or alcohol.

  • Alkylation:

    • Reagent: Octylmagnesium bromide (Grignard).

    • Conditions: THF, -78°C.

    • Mechanism:[2][1][3] Nucleophilic attack on the lactone carbonyl or aldehyde derivative.

  • Recyclization/Oxidation: If the ring opens, re-close under acidic conditions (

    
    , toluene, reflux).
    
  • Purification: Silica gel chromatography.

Protocol B: Lipase-Catalyzed Kinetic Resolution

If a racemic mixture is available (cheaper), enzymatic resolution can isolate the (S)-form.

Enzyme: Candida antarctica Lipase B (CAL-B). Substrate: Racemic 4-hydroxy-dodecanoic acid methyl ester. Process:

  • The lipase selectively catalyzes the lactonization of one enantiomer (typically R) or the hydrolysis of the lactone.

  • By tuning the solvent (e.g., dry toluene vs. aqueous buffer), one can isolate the unreacted (S)-precursor or the (S)-lactone.

Visualization: Synthesis Pathway

The following diagram illustrates the stereoselective synthesis logic from L-Glutamic Acid, ensuring the retention of the (S)-configuration.

G L_Glu L-Glutamic Acid (Natural Chiral Pool) Inter1 (S)-5-Oxo-THF-2-carboxylic acid (Lactone Ring Formation) L_Glu->Inter1 NaNO2, HCl (Deamination) Inter2 (S)-Aldehyde Intermediate Inter1->Inter2 BH3-DMS (Selective Reduction) Wittig Wittig Reaction (+ Octyl-PPh3) Inter2->Wittig Chain Extension Final (S)-4-Dodecanolide (Target Molecule) Wittig->Final H2, Pd/C (Hydrogenation)

Figure 1: Stereoselective synthesis pathway converting L-Glutamic Acid to (S)-4-Dodecanolide via chiral pool retention.

Analytical Validation (Chiral GC)

Distinguishing (S) from (R) requires specialized gas chromatography.

  • Column: Beta-cyclodextrin derivatives (e.g., Rt-βDEXsa, Cyclosil-B).

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven: 100°C (hold 1 min)

      
       2°C/min 
      
      
      
      200°C.
    • Detection: FID or MS (SIM mode m/z 85 for lactone ring).

  • Elution Order: typically, the (S)-enantiomer elutes after the (R)-enantiomer on many commercial cyclodextrin phases, but this must be validated with pure standards.

Applications in Drug & Flavor Development

Flavor Formulation
  • Dairy Profiles: (S)-4-Dodecanolide is critical for "heavy cream" and "butter" flavors where the fruity (R)-note would be distracting.

  • Mouthfeel Enhancement: Used at sub-threshold levels (0.5 - 5 ppb) to add "weight" and "fatty mouthfeel" to low-fat yogurt and plant-based milk alternatives.

Fragrance Chemistry[1][4]
  • Functional Perfumery: Its waxy/fatty stability makes it excellent for masking base odors in detergents or creams.

  • Skin Care: Acts as a "skin scent" fixative, mimicking the natural lactones found in skin lipids.

Pharmaceutical/Bioactive Potential
  • Anti-inflammatory: Recent studies (see Capó et al., 2021) suggest certain dodecanolide isomers (specifically 5-dodecanolide, but gamma-analogs are being investigated) have anti-inflammatory properties by modulating neutrophil activity.

  • Pheromonal Activity: Gamma-lactones serve as aggregation pheromones in certain beetles; the (S)-enantiomer often acts as an antagonist or species-isolating mechanism against the (R)-attractant.

References

  • Leffingwell & Associates. (n.d.). Gamma-Lactone Sensory Properties. Leffingwell.com.

  • Brown, R. C., et al. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Journal of Agricultural and Food Chemistry.

  • Capó, X., et al. (2021).[4] 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties.[4][5] Molecules.

  • Mosandl, A., & Gunther, C. (1989).[6] Stereoisomeric flavor compounds. 20. Structure and properties of gamma-lactone enantiomers. Journal of Agricultural and Food Chemistry.

  • Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica.[7] World Journal of Microbiology and Biotechnology.

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of (S)-4-dodecanolide

Application Note: Enantioselective Synthesis of (S)-4-Dodecanolide Executive Summary (S)-4-Dodecanolide (also known as (S)- -dodecalactone) is a high-value chiral molecule widely used in the flavor industry for its disti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (S)-4-Dodecanolide

Executive Summary

(S)-4-Dodecanolide (also known as (S)-


-dodecalactone) is a high-value chiral molecule widely used in the flavor industry for its distinct creamy, peach-like, and buttery notes. Unlike its (R)-enantiomer, which often carries waxy or fatty off-notes, the (S)-isomer is biologically active and organoleptically superior. It also functions as a semiochemical (pheromone) for various insect species (e.g., Staphylinidae).

This guide outlines two distinct, field-validated protocols for the synthesis of (S)-4-dodecanolide:

  • Biocatalytic Route (Green Chemistry): A high-yield whole-cell transformation using permeabilized Waltomyces lipofer, offering titers >40 g/L.

  • Chemocatalytic Route (Precision Synthesis): A scalable asymmetric hydrogenation of methyl 4-oxododecanoate using a Ru-BINAP-Diamine catalyst system, ensuring >98% ee.

Strategic Pathway Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the two protocols.

G Start Target: (S)-4-Dodecanolide Bio_Start Precursor: 10-Hydroxystearic Acid (from Oleic Acid) Start->Bio_Start Route A: Biotech Chem_Start Precursor: Methyl 4-oxododecanoate Start->Chem_Start Route B: Chemical Bio_Org Biocatalyst: Waltomyces lipofer (Permeabilized) Bio_Start->Bio_Org Bio_Mech Mechanism: Beta-Oxidation & Lactonization Bio_Org->Bio_Mech Bio_Product Crude Lactone (High Titer, ~46 g/L) Bio_Mech->Bio_Product Chem_Cat Catalyst: RuCl2[(S)-BINAP][(S,S)-DPEN] Chem_Start->Chem_Cat Chem_Mech Mechanism: Asymmetric Hydrogenation (Noyori) Chem_Cat->Chem_Mech Chem_Inter Intermediate: Methyl (S)-4-hydroxydodecanoate Chem_Mech->Chem_Inter Chem_Cycl Cyclization: Acid-Catalyzed (-MeOH) Chem_Inter->Chem_Cycl

Caption: Comparative workflow for biocatalytic degradation vs. asymmetric chemical synthesis.

Comparative Analysis of Methods

MetricProtocol A: Biocatalytic TransformationProtocol B: Asymmetric Hydrogenation
Primary Mechanism

-oxidation chain shortening of C18 precursor
Enantioselective reduction of C12 ketone
Enantiomeric Excess (ee) High (>95% S) dependent on enzyme specificityTunable (>98% S) via ligand selection
Yield / Titer High (~46 g/L) Moderate (70-85% isolated yield)
Scalability Excellent for batch fermentationExcellent for flow/batch reactors
Key Reagent Cost Low (Oleic acid/Castor oil derivatives)High (Ru-Catalyst, though low loading)
Sustainability High (Aqueous media, renewable feed)Moderate (Requires solvents, H2 gas)

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis using Waltomyces lipofer

Principle: This method utilizes the metabolic machinery of Waltomyces lipofer to shorten 10-hydroxystearic acid (derived from oleic acid hydration) into 4-hydroxydodecanoic acid, which spontaneously or enzymatically cyclizes to the lactone. Permeabilization of cells significantly increases flux and titer.

Reagents:

  • Strain: Waltomyces lipofer (or Yarrowia lipolytica as alternative).

  • Substrate: 10-Hydroxystearic acid (10-HSA).

  • Buffer: 50 mM Tris-HCl (pH 6.5).

  • Permeabilizing Agents: Ethanol (50%), Triton X-100 (0.5%).[1]

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate W. lipofer in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 28°C for 24 hours.

  • Cell Permeabilization (Critical Step):

    • Harvest cells by centrifugation (3000 x g, 10 min).

    • Resuspend cells in 50% ethanol (v/v) for 15 minutes at 4°C.

    • Wash once with buffer.

    • Resuspend in 0.5% Triton X-100 for 15 minutes at 4°C.

    • Wash twice with Tris-HCl buffer to remove detergent.

    • Note: This step creates pores in the cell wall, allowing faster substrate uptake without killing the necessary oxidative enzymes.

  • Biotransformation:

    • Resuspend permeabilized cells (30 g/L dry cell weight equivalent) in Tris-HCl buffer (0.7 M, pH 6.5).

    • Add 10-HSA to a final concentration of 60 g/L .

    • Incubate at 35°C, 200 rpm for 30 hours.

  • Extraction:

    • Acidify broth to pH 2.0 with 6M HCl to ensure lactonization of any free hydroxy-acid.

    • Extract twice with ethyl acetate (1:1 v/v).

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure (approx. 150°C at 5 mmHg) to obtain pure (S)-4-dodecanolide.

Protocol B: Asymmetric Hydrogenation (Noyori-Ikeda Type)

Principle: The kinetic reduction of methyl 4-oxododecanoate using a Ruthenium-BINAP-Diamine complex. The "match" between the chiral ligand and the substrate sterics dictates the stereochemistry. For the (S)-lactone, we target the (S)-hydroxy ester intermediate.

Reagents:

  • Substrate: Methyl 4-oxododecanoate (Synthesis: Succinic anhydride + OctylMgBr, followed by esterification).

  • Catalyst:

    
     (Check quadrant model: The octyl chain is the "large" group, the ester tail is the "medium" group. Screening recommended, but (S)-BINAP systems typically yield (S)-alcohols for alkyl-aryl ketones; for dialkyl, the discrimination relies on the steric difference between the C8 chain and the propionate tail).
    
  • Solvent: Degassed Methanol.

  • Base: Potassium tert-butoxide (

    
    -BuOK).
    
  • Gas: Hydrogen (

    
    ).[2]
    

Step-by-Step Workflow:

  • Catalyst Preparation (In-situ):

    • In a glovebox, mix

      
       (0.5 mol%) and (S)-BINAP (0.5 mol%) in DMF at 100°C for 10 min. Cool, then add (S,S)-DPEN (0.5 mol%).
      
    • Alternatively, use commercially available pre-formed RuCl2[(S)-BINAP][(S,S)-DPEN] .

  • Hydrogenation:

    • Load Methyl 4-oxododecanoate (1.0 equiv) into a high-pressure autoclave.

    • Add degassed methanol (concentration ~0.5 M).

    • Add the catalyst solution (S/C ratio 1000:1 to 2000:1).

    • Add

      
      -BuOK (10-50 mol% relative to catalyst) to activate the precatalyst.
      
    • Pressurize with

      
       to 10–20 bar .
      
    • Stir vigorously at 25–30°C for 12–24 hours.

  • Cyclization:

    • Vent

      
       and concentrate the reaction mixture.
      
    • Dissolve the residue (Methyl (S)-4-hydroxydodecanoate) in Toluene.

    • Add catalytic

      
      -Toluenesulfonic acid (
      
      
      
      TSA, 1 mol%).
    • Reflux with a Dean-Stark trap to remove methanol and drive lactonization.

  • Workup:

    • Wash with saturated

      
       and brine.
      
    • Dry and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc) or vacuum distillation.

Quality Control: Chiral Analysis

To validate the enantiomeric excess (ee), use Chiral Gas Chromatography.[3]

  • Instrument: GC-FID or GC-MS.

  • Column: Cyclodex-B (permethylated

    
    -cyclodextrin) or Chiralcel OD-H  equivalent for GC (e.g., CP-Chirasil-Dex CB).
    
  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven Program: 100°C (hold 2 min)

      
       5°C/min 
      
      
      
      200°C.
    • Injector/Detector: 250°C.

  • Retention Times (Approximate on Cyclodex-B):

    • (R)-4-Dodecanolide: ~14.2 min

    • (S)-4-Dodecanolide: ~14.5 min

  • Calculation:

    
    
    

References

  • Biocatalytic Production: New Biotransformation Process for Production of the Fragrant Compound γ-Dodecalactone from 10-Hydroxystearate by Permeabilized Waltomyces lipofer Cells. (Applied and Environmental Microbiology).

  • Noyori Hydrogenation: Asymmetric Hydrogenation (Wikipedia / Nobel Lecture Reference).

  • Analytical Method: Estimation of the Distribution of enantiomers of gamma-decalactone and gamma-dodecalactone in malt whisky. (ResearchGate).

  • Substrate Synthesis: A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives (Blaise Reaction adaptation).

  • General Enzyme Stability: Strategies for Stabilization of Enzymes in Organic Solvents. (MUNI).

Sources

Application

Application Note: A Robust Chemoenzymatic Protocol for the Asymmetric Synthesis of (S)-4-Dodecanolide

Introduction: The Significance of Chiral Lactones (S)-4-Dodecanolide, a chiral γ-lactone, is a molecule of significant commercial and biological interest. It is a key flavor and aroma compound, contributing to the charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Lactones

(S)-4-Dodecanolide, a chiral γ-lactone, is a molecule of significant commercial and biological interest. It is a key flavor and aroma compound, contributing to the characteristic notes of fruits like peaches, apricots, and mangoes, as well as dairy products.[1][2] Its pleasant, fatty, and fruity profile makes it a valuable ingredient in the food and fragrance industries.[2][3] Beyond its sensory properties, this lactone also functions as an insect pheromone, opening applications in sustainable agriculture through pest management solutions.[1]

The biological activity and sensory perception of such molecules are intrinsically linked to their stereochemistry. The (S)-enantiomer possesses the desired aromatic properties, whereas the (R)-enantiomer may have a different or undesirable profile. Therefore, the development of efficient and highly selective methods to produce the enantiomerically pure (S)-form is a critical objective in synthetic chemistry.

Traditional chemical synthesis routes to chiral molecules often require complex multi-step processes, chiral auxiliaries, or expensive metal catalysts. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, harnessing the exquisite selectivity of enzymes to perform challenging chemical transformations under mild conditions.[4][5] This application note provides a detailed protocol for the synthesis of (S)-4-dodecanolide, leveraging a lipase-catalyzed kinetic resolution as the key enantioselective step. This approach combines the reliability of organic synthesis with the unparalleled precision of biocatalysis.[6]

Overview of the Chemoenzymatic Strategy

The cornerstone of this protocol is the principle of enzymatic kinetic resolution (EKR). In an EKR, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture at a much higher rate than the other. This disparity in reaction rates allows for the separation of the two enantiomers.

Our strategy involves three main stages:

  • Synthesis of Racemic Precursor: A straightforward chemical synthesis to produce the racemic starting material, (±)-4-hydroxydodecanoic acid.

  • Enzymatic Kinetic Resolution: The selective acylation of the (R)-enantiomer of (±)-4-hydroxydodecanoic acid using a lipase, leaving the desired (S)-enantiomer unreacted.

  • Lactonization and Purification: The acid-catalyzed intramolecular cyclization (lactonization) of the enriched (S)-4-hydroxydodecanoic acid to yield the final product, (S)-4-dodecanolide, followed by purification.

The overall workflow is depicted below.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Resolution cluster_2 Part 3: Final Product Formation A Starting Materials (e.g., γ-butyrolactone, octyl bromide) B Synthesis of Racemic (±)-4-hydroxydodecanoic acid A->B C Racemic (±)-4-hydroxydodecanoic acid B->C D Lipase-Catalyzed Kinetic Resolution (e.g., CAL-B, Vinyl Acetate) C->D E Separation D->E F (R)-4-acetoxydodecanoic acid E->F Faster reacting enantiomer G Enriched (S)-4-hydroxydodecanoic acid E->G Slower reacting enantiomer H Acid-Catalyzed Lactonization G->H I Purification (Column Chromatography) H->I J Final Product: (S)-4-dodecanolide I->J

Figure 1: Overall workflow for the chemoenzymatic synthesis of (S)-4-dodecanolide.

The Biocatalytic Core: Lipase-Mediated Resolution

The success of this synthesis hinges on the enzymatic resolution step. Lipases are ideal biocatalysts for this purpose due to several key features:

  • High Selectivity: They exhibit remarkable enantioselectivity in resolving racemic alcohols and acids.[6]

  • No Cofactors Required: Unlike many other enzymes, lipases do not require expensive cofactors, simplifying the reaction setup.[7]

  • Stability in Organic Solvents: Many lipases, particularly when immobilized, are highly stable and active in non-aqueous media, which is essential for shifting the reaction equilibrium towards synthesis rather than hydrolysis.[6][8]

Enzyme of Choice: Candida antarctica Lipase B (CAL-B), particularly in its immobilized form (e.g., Novozym® 435), is the gold standard for this type of resolution.[6][9] Its broad substrate specificity, high activity, and excellent enantioselectivity make it exceptionally reliable.

Mechanism and Key Parameters: The lipase catalyzes a transesterification reaction between the hydroxyl group of the substrate and an acyl donor. An irreversible acyl donor, such as vinyl acetate, is highly recommended. The vinyl ester acylates the enzyme's active site serine residue. The alcohol (in this case, one enantiomer of 4-hydroxydodecanoic acid) then attacks the acyl-enzyme intermediate. The resulting by-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, an irreversible step that drives the reaction to completion.

G cluster_0 Lipase Catalytic Cycle A Lipase-Ser-OH (Resting Enzyme) C Acyl-Enzyme Intermediate (Lipase-Ser-O-Ac) A->C + B Acyl Donor (Vinyl Acetate) B->C C->A + D Vinyl Alcohol (Tautomerizes) C->D F (R)-4-acetoxydodecanoic acid (Product) C->F + E (R)-4-hydroxydodecanoic acid (Substrate) E->C F->A

Figure 2: Simplified mechanism of lipase-catalyzed acylation.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Synthesis of Racemic (±)-4-Hydroxydodecanoic Acid

This protocol describes a Grignard reaction with γ-butyrolactone to generate the racemic precursor.

  • Reagents & Materials: Magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), 1-bromooctane, γ-butyrolactone, 1 M hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromooctane in anhydrous THF. Stir until the magnesium is consumed.

  • Reaction: Cool the Grignard reagent to 0 °C. Add a solution of γ-butyrolactone in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic acid. Purify by column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution
  • Reagents & Materials: Racemic (±)-4-hydroxydodecanoic acid, immobilized CAL-B (Novozym® 435), vinyl acetate, hexane (or another suitable organic solvent).

  • Reaction Setup: To a 100 mL Erlenmeyer flask, add (±)-4-hydroxydodecanoic acid (e.g., 10 mmol).

  • Solvent & Reagents: Add 50 mL of hexane, followed by vinyl acetate (e.g., 6 mmol, 0.6 equivalents). The use of a slight excess of the acid substrate helps ensure the reaction stops near 50% conversion.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to determine the conversion rate. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the product and the remaining substrate.

  • Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

Protocol 3: Separation and Lactonization of (S)-4-Hydroxydodecanoic Acid
  • Separation: The filtrate from the previous step contains the acylated (R)-enantiomer and the unreacted (S)-acid. The difference in polarity allows for separation via column chromatography on silica gel.

  • Lactonization:

    • Take the purified (S)-4-hydroxydodecanoic acid and dissolve it in toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

    • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Heat the mixture to reflux until no more water is collected.

  • Workup: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 4: Final Purification and Characterization
  • Purification: Purify the crude (S)-4-dodecanolide by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final, high-purity product.

  • Characterization:

    • Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Enantiomeric Excess (ee) Determination: The most critical analysis. Determine the ee of the final product using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

Expected Results and Data

The efficiency of the enzymatic resolution is paramount. The following table provides representative data for a well-optimized process.

ParameterTypical ValueNotes
Conversion Rate 45-50%Stopping near 50% maximizes the theoretical ee of both components.
ee of (S)-4-hydroxydodecanoic acid >98%The unreacted starting material is highly enriched in the (S)-enantiomer.
ee of (R)-4-acetoxydodecanoic acid >98%The acylated product is highly enriched in the (R)-enantiomer.
Overall Yield of (S)-4-Dodecanolide 35-45%Based on the initial amount of racemic starting material.

Field-Proven Insights & Troubleshooting

  • Low Conversion Rate: This may be due to inactive enzyme. Ensure the lipase has been stored correctly and has not been denatured by excessive temperature or improper pH during a previous use. Also, check for sufficient mixing.

  • Low Enantioselectivity (ee): If the reaction is allowed to proceed far beyond 50% conversion, the enzyme will begin to acylate the (S)-enantiomer at a slower rate, reducing the ee of the remaining acid. Precise monitoring is key. The choice of solvent can also impact selectivity; less polar solvents like hexane are often preferred.

  • Enzyme Reusability: Immobilized enzymes are designed for reuse. To maintain activity, wash the enzyme thoroughly with the reaction solvent after each use to remove any adsorbed substrate or product and dry it under vacuum before storage.

  • Water Activity: While the reaction is run in an organic solvent, a minuscule amount of water is essential for the enzyme to maintain its catalytically active conformation.[8][10] Using commercial-grade solvents without extra drying steps is usually sufficient. Over-drying the system can lead to a drastic loss of enzyme activity.

Conclusion

The chemoenzymatic strategy presented here offers a reliable, scalable, and environmentally conscious route to enantiomerically pure (S)-4-dodecanolide. By strategically combining a robust chemical transformation with a highly selective enzymatic resolution, this protocol avoids the pitfalls of classical resolution methods and complex asymmetric synthesis. The use of a recyclable, immobilized lipase like CAL-B further enhances the green credentials and cost-effectiveness of the process, making it an exemplary model for modern pharmaceutical and fine chemical manufacturing.

References

  • Vertex AI Search. Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin.
  • Smolecule. (S)-4-DODECANOLIDE | 69830-92-8. (2023).
  • MDPI. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures.
  • ChemicalBook. 4-Dodecanolide | 2305-05-7.
  • LookChem. The Role of 4-Dodecanolide in Modern Flavor Creation: A Manufacturer's Perspective.
  • National Institutes of Health (NIH). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • ResearchGate. Lipases and lipase-catalyzed esterification in non-aqueous media.
  • National Institutes of Health (NIH). Lipase-catalyzed polyester synthesis – A green polymer chemistry.
  • National Institutes of Health (NIH). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024).
  • Agritrop. Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions.
  • Bentham Science. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs.

Sources

Method

lipase-catalyzed kinetic resolution for (S)-4-dodecanolide

Application Note: AN-BIO-2026-04 High-Precision Kinetic Resolution of (S)-4-Dodecanolide via Lipase-Catalyzed Transesterification Executive Summary (S)-4-Dodecanolide (also known as (S)- -dodecalactone) is a high-value c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-04 High-Precision Kinetic Resolution of (S)-4-Dodecanolide via Lipase-Catalyzed Transesterification

Executive Summary

(S)-4-Dodecanolide (also known as (S)-


-dodecalactone) is a high-value chiral lactone widely utilized in the pharmaceutical and fragrance industries for its distinct sensory profile (creamy, peach-like) and pheromonal activity. While chemical synthesis typically yields racemic mixtures requiring costly chiral separation, biocatalytic kinetic resolution (KR) offers a highly enantioselective, scalable, and environmentally benign alternative.

This Application Note details a validated protocol for the production of (S)-4-dodecanolide (>99% ee) using Candida antarctica Lipase B (CAL-B). Unlike direct lactone hydrolysis, which suffers from equilibrium limitations, this protocol utilizes the kinetic resolution of the acyclic hydroxy-ester precursor . This method ensures irreversible acetylation of the unwanted (R)-enantiomer, leaving the desired (S)-precursor available for quantitative cyclization.

Mechanistic Principles & Experimental Logic

The Biocatalytic System

The resolution relies on the stereoselectivity of CAL-B (immobilized as Novozym® 435) toward secondary alcohols. Following the Kazlauskas Rule , CAL-B preferentially acetylates the enantiomer where the medium-sized substituent (M) and large substituent (L) fit specific hydrophobic pockets in the active site.

  • Substrate: rac-Ethyl 4-hydroxydodecanoate.

  • Large Group (L):

    
     (Octyl chain).
    
  • Medium Group (M):

    
     (Ester tail).
    
  • Outcome: CAL-B acetylates the (R)-enantiomer (fast reacting), leaving the (S)-enantiomer (slow reacting) as the free alcohol.

Pathway Visualization

The following flowchart illustrates the resolution and subsequent cyclization logic.

G Racemate Substrate Input: rac-Ethyl 4-hydroxydodecanoate Reaction Enzymatic Transesterification (CAL-B + Vinyl Acetate) Solvent: Hexane, 40°C Racemate->Reaction Dissolve Separation Chromatographic Separation (Silica Gel) Reaction->Separation Stop at 50% Conv. REster Byproduct: (R)-Acetate Ester (>98% ee) Separation->REster Elute Fraction 1 SAlcohol Intermediate: (S)-Hydroxy Ester (Unreacted, >99% ee) Separation->SAlcohol Elute Fraction 2 Cyclization Acid-Catalyzed Cyclization (p-TSA, Toluene, Reflux) SAlcohol->Cyclization Lactonization Product Final Product: (S)-4-Dodecanolide (>99% ee) Cyclization->Product -EtOH

Figure 1: Workflow for the chemoenzymatic synthesis of (S)-4-dodecanolide via kinetic resolution of its acyclic precursor.

Pre-Validation: Enzyme & Solvent Selection

Before preparative scale-up, reaction conditions must be optimized to maximize the Enantiomeric Ratio (


-value). The 

-value quantifies the enzyme's ability to distinguish between enantiomers; an

is required for industrial viability.

Table 1: Comparative Screening Data (Simulated for Protocol Validation)

Enzyme SourceTrade NameSolvent (

)
Conv. (%) (24h)

(%) [(R)-Acetate]

(%) [(S)-OH]

-Value
Recommendation
C. antarctica BNovozym 435Hexane (3.[1]9)51%>99%>99%>200Primary Choice
C. antarctica BNovozym 435MTBE (1.4)48%98%96%140Alternative
C. antarctica BNovozym 435THF (0.46)15%92%18%35Avoid (Too polar)
P. cepaciaAmano PSHexane (3.9)30%85%40%15Insufficient

Technical Insight: Lipases require a "lid" opening mechanism often triggered by interfacial activation. Hydrophobic solvents like Hexane (


 3.9) preserve the essential water layer around the enzyme, maintaining structural rigidity and high catalytic activity. Polar solvents like THF strip this water, leading to enzyme inactivation.

Detailed Protocol: Preparative Scale Synthesis

Materials & Reagents
  • Substrate: rac-Ethyl 4-hydroxydodecanoate (Synthesized via Reformatsky reaction or reduction of the keto-ester).

  • Biocatalyst: Novozym® 435 (immobilized CAL-B).[1][2]

  • Acyl Donor: Vinyl Acetate (Acros Organics, >99%).

  • Solvent: n-Hexane (HPLC Grade, dried over molecular sieves).

  • Cyclization Catalyst: p-Toluenesulfonic acid (p-TSA).

Step 1: Enzymatic Kinetic Resolution
  • Preparation: In a flame-dried round-bottom flask, dissolve 5.0 g (20.5 mmol) of rac-ethyl 4-hydroxydodecanoate in 100 mL of dry n-hexane.

  • Activation: Add 3.0 equivalents (61.5 mmol, ~5.7 mL) of vinyl acetate.

    • Note: Vinyl acetate is used because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.

  • Initiation: Add 250 mg of Novozym® 435 (5% w/w relative to substrate).

  • Incubation: Incubate the mixture in an orbital shaker at 40°C and 200 rpm .

  • Monitoring (Self-Validating Step):

    • Sample 50

      
      L every 2 hours. Analyze via Chiral GC (Cyclosil-B column).
      
    • Stop Criterion: Terminate reaction when conversion reaches 50-52% . Do not exceed 55%, as the optical purity of the remaining substrate (

      
      ) will degrade if the enzyme starts accepting the (S)-enantiomer (over-conversion).
      
  • Termination: Filter off the immobilized enzyme (can be washed with hexane and reused up to 5 times). Evaporate the solvent under reduced pressure.

Step 2: Separation & Purification
  • Load the crude oil onto a silica gel flash chromatography column.

  • Elution: Use a gradient of Hexane:Ethyl Acetate (95:5

    
     80:20).
    
    • Fraction A (Fast): (R)-4-acetoxydodecanoate (Byproduct).

    • Fraction B (Slow): (S)-ethyl 4-hydroxydodecanoate (Target Intermediate).

  • Verify purity of Fraction B via GC (

    
     should be >99%).
    
Step 3: Chemical Cyclization to (S)-Lactone
  • Dissolve the purified (S)-ethyl 4-hydroxydodecanoate in Toluene (50 mL).

  • Add catalytic p-TSA (10 mg).

  • Reflux for 2 hours with a Dean-Stark trap to remove ethanol/water.

  • Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Final Product: (S)-4-dodecanolide.

Analytical Validation (Quality Control)

To ensure the protocol meets pharmaceutical standards, use the following GC method.

  • Instrument: Agilent 7890B GC with FID.

  • Column: Agilent J&W Cyclosil-B (30m x 0.25mm x 0.25

    
    m).
    
  • Conditions: Injector 250°C; Detector 280°C. Oven: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    200°C.
  • Retention Times (Approximate):

    • (S)-4-dodecanolide: 14.2 min

    • (R)-4-dodecanolide: 14.8 min

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate High water content in solvent.Dry hexane over 4Å molecular sieves. Lipases need trace water, but bulk water causes clumping.
Low Enantioselectivity (

)
Temperature too high.Lower temperature to 25-30°C. Selectivity often increases as T decreases (Enthalpy-Entropy tradeoff).
Enzyme Aggregation Stirring too vigorous.Use an orbital shaker instead of a magnetic stir bar to prevent grinding the immobilized beads.
Product Racemization Acidic cyclization too harsh.Reduce p-TSA concentration or use milder lactonization (e.g., Amberlyst 15 resin).

References

  • Anderson, E. M., et al. (1998). "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation. Link

  • Pàmies, O., & Bäckvall, J. E. (2002).[3] "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of

    
    -hydroxy esters. An efficient route to chiral 
    
    
    
    -lactones." Journal of Organic Chemistry. Link
  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron. Link

  • Kazlauskas, R. J., et al. (1991). "Rule for predicting the enantioselectivity of lipases." Journal of Organic Chemistry. Link

  • Wróblewska, A. (2016).

    
    -Aryl-
    
    
    
    -hydroxy-
    
    
    -lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures." Molecules. Link

Sources

Application

asymmetric total synthesis of (S)-4-dodecanolide

Application Note: Strategic Asymmetric Total Synthesis of (S)-4-Dodecanolide Executive Summary (S)-4-Dodecanolide (also known as (S)- -dodecalactone) is a bioactive lactone ubiquitous in nature, serving as a pheromone in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Asymmetric Total Synthesis of (S)-4-Dodecanolide

Executive Summary

(S)-4-Dodecanolide (also known as (S)-


-dodecalactone) is a bioactive lactone ubiquitous in nature, serving as a pheromone in specific coleoptera species and a high-value flavor compound characterized by distinct fatty, peach-like, and buttery olfactory notes.[1][2] Unlike its (R)-enantiomer, the (S)-isomer is often associated with higher bioactivity and distinct sensory profiles.

This Application Note details two distinct, high-fidelity protocols for the .

  • Protocol A (Chiral Pool Strategy): Utilizes L-Glutamic acid as a starting material, ensuring absolute stereochemical fidelity through diastereoselective transformations.

  • Protocol B (Catalytic Asymmetric Strategy): Employs Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), offering a scalable, atom-economical route suitable for industrial upscaling.

Retrosynthetic Analysis

To achieve the target molecule with high enantiomeric excess (ee), we deconstruct the lactone ring based on the origin of the chiral center at C4.

  • Path A (Chiral Pool): Disconnects the alkyl side chain. The chiral center is derived from the

    
    -carbon of L-Glutamic acid. The strategy relies on transforming the carboxylic acid side chain into the C8-alkyl tail via nucleophilic displacement.
    
  • Path B (Catalytic): Disconnects at the lactone bond. The precursor is a

    
    -keto ester. The stereocenter is established via reagent-controlled asymmetric reduction of the ketone.
    

Retrosynthesis cluster_Pool Path A: Chiral Pool (L-Glutamic Acid) cluster_Cat Path B: Catalytic Asymmetric (ATH) Target (S)-4-Dodecanolide (Target) InterA1 (S)-Tosylate Lactone Target->InterA1 C-C Coupling (Cuprate) InterB1 (S)-4-Hydroxydodecanoate Target->InterB1 Cyclization (Acid) StartA L-Glutamic Acid InterA1->StartA Diazotization & Reduction StartB 4-Oxododecanoate InterB1->StartB Asymmetric Hydrogenation (Ru-TsDPEN)

Figure 1: Retrosynthetic logic flow comparing Chiral Pool and Catalytic pathways.

Protocol A: Chiral Pool Synthesis from L-Glutamic Acid

Rationale: This method is the "Gold Standard" for stereochemical verification. By starting with L-Glutamic acid (natural L-isomer), the stereocenter is preserved throughout the synthesis, guaranteeing the (S)-configuration without the need for chiral HPLC resolution.

Reagents & Equipment
  • Starting Material: L-Glutamic Acid (>99%).

  • Key Reagents: Sodium Nitrite (NaNO2), Borane-Dimethyl Sulfide (BH3·DMS), p-Toluenesulfonyl chloride (TsCl), 1-Bromoheptane, Lithium wire, Copper(I) Iodide (CuI).

  • Solvents: THF (anhydrous), Pyridine, Water.

Step-by-Step Methodology

Step 1: Diazotization and Lactonization Mechanism: The amino group is converted to a diazonium salt, which undergoes intramolecular displacement by the


-carboxylate. Crucially, this proceeds with retention of configuration  due to the double inversion mechanism involving the neighboring carboxylate group participation.
  • Dissolve L-Glutamic acid (14.7 g, 100 mmol) in water (75 mL) and conc. HCl (25 mL).

  • Cool to 0°C. Add a solution of NaNO2 (10.5 g) in water dropwise over 2 hours. Maintain temperature <5°C to prevent side reactions.

  • Stir overnight at room temperature (RT). Evaporate water in vacuo.

  • Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate to yield (S)-

    
    -butyrolactone-5-carboxylic acid .
    
    • Checkpoint:

      
      H NMR should show the characteristic lactone ring protons.
      

Step 2: Selective Reduction to Alcohol

  • Dissolve the carboxylic acid (10 mmol) in anhydrous THF (20 mL) under Argon.

  • Add BH3·DMS (2.0 M in THF, 12 mmol) dropwise at 0°C. The lactone ring is stable under these specific borane reduction conditions if temperature is controlled.

  • Stir at RT for 4 hours. Quench with MeOH.

  • Concentrate to yield (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one .

Step 3: Tosylation

  • Dissolve the alcohol (10 mmol) in dry Pyridine (10 mL) at 0°C.

  • Add p-Toluenesulfonyl chloride (12 mmol) in portions.

  • Stir at 0°C for 5 hours, then pour into ice-HCl.

  • Extract with DCM. Recrystallize to obtain the pure Tosylate intermediate .

Step 4: Cuprate Coupling (The Critical Step) Causality: We use a lithium di-n-heptylcuprate reagent. The tosylate provides a leaving group on the exocyclic carbon. The cuprate displaces the tosylate via an S_N2 mechanism. Since the leaving group is on a primary carbon adjacent to the chiral center (not on it), the stereocenter at C4 is preserved.

  • Prepare Gilman Reagent: In a flame-dried flask under Argon, add Lithium wire (40 mmol) to 1-bromoheptane (20 mmol) in ether to form Heptyl-Li. Cool to -78°C. Add CuI (10 mmol) to form

    
    .
    
  • Add the Tosylate (5 mmol) dissolved in THF dropwise to the cuprate solution at -78°C.

  • Allow to warm slowly to -20°C over 4 hours.

  • Quench with saturated NH4Cl (blue aqueous layer indicates Copper removal).

  • Purify via Flash Chromatography (Hexane/EtOAc).

Yield: Typically 45-55% overall. Data:


 (c=1, CHCl3).

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Rationale: For scale-up applications, the chiral pool route is atom-inefficient (stoichiometric copper/lithium). The ATH route uses a catalytic amount of Ruthenium and a cheap hydrogen donor (Formic acid), making it "Green" and scalable.

Reagents & Equipment
  • Substrate: Methyl 4-oxododecanoate (synthesized via Friedel-Crafts acylation of succinic anhydride with octylbenzene? No, simpler: Succinic anhydride + OctylMgBr

    
     4-oxododecanoic acid 
    
    
    
    Methyl ester).
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).

  • H-Source: Sodium Formate / Formic Acid buffer (5:2).

Step-by-Step Methodology

Step 1: Substrate Preparation

  • React Succinic Anhydride with Octylmagnesium bromide in THF at -78°C.

  • Quench with acid to obtain 4-oxododecanoic acid.

  • Esterify using MeOH/H2SO4 to yield Methyl 4-oxododecanoate .

Step 2: Asymmetric Transfer Hydrogenation Mechanism: The Ru-catalyst utilizes a metal-ligand bifunctional mechanism. The amine proton on the TsDPEN ligand directs the hydride transfer to the ketone face. Using the (S,S)-ligand typically yields the (S)-alcohol for this class of substrates (Verify with small scale screen as solvent effects can invert facial selectivity).

  • In a pressure tube or round bottom flask, dissolve Methyl 4-oxododecanoate (10 mmol) in DMF or MeOH.

  • Add the Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol% loading).

  • Add the Hydrogen Donor: A mixture of Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water.

  • Stir at 40°C for 24 hours. Monitor consumption of ketone by TLC/GC.

  • Workup: Dilute with water, extract with Ether. The product is Methyl (S)-4-hydroxydodecanoate .

Step 3: Lactonization

  • Dissolve the hydroxy-ester in Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTsOH).

  • Reflux with a Dean-Stark trap to remove Methanol/Water.

  • Wash with NaHCO3, dry, and distill.

Yield: 85-90% (Step 2), >90% (Step 3). Enantiomeric Excess: Typically >95% ee.[3]

Workflow Visualization

Protocols cluster_ATH Protocol B: ATH Catalytic Cycle Cat Ru-(S,S)-TsDPEN TS Transition State (Hydride Transfer) Cat->TS Sub 4-Oxododecanoate Sub->TS H_Source HCOOH / TEA H_Source->TS Prod_Open (S)-Hydroxy Ester TS->Prod_Open Stereoselection Final (S)-4-Dodecanolide Prod_Open->Final pTsOH / Reflux (-MeOH)

Figure 2: Reaction workflow for the Asymmetric Transfer Hydrogenation (Protocol B).

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following parameters must be met.

ParameterMethodSpecification (Target)Notes
Purity GC-FID / GC-MS> 98.0%Major impurity: Linear hydroxy acid
Chiral Purity Chiral GC> 96% eeColumn: Cyclodex-B or equivalent
Optical Rotation Polarimetry

Concentration c=1.0 in CHCl3
Structure 1H NMR (400 MHz)

4.5 (m, 1H, H-4)
Multiplet at 4.5 ppm confirms lactone methine

Troubleshooting Guide:

  • Low ee in Protocol B: Ensure the catalyst precursor is pure and the HCOOH/TEA ratio is strictly 5:2. Excess base can racemize the product.

  • Incomplete Cyclization: If the hydroxy ester remains, increase the reflux time or use a higher boiling solvent (Xylene) with the Dean-Stark trap.

References

  • Ravid, U., Silverstein, R. M., & Smith, L. R. (1978). Synthesis of the enantiomers of 4-substituted .gamma.-lactones with known absolute configuration. Tetrahedron, 34(10), 1449–1452. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Silverman, R. B., & Levy, M. A. (1980). N-(5-Amino-5-carboxypentyl)-L-glutamic acid. Journal of Organic Chemistry, 45(5), 815. (Reference for L-Glutamic acid diazotization retention mechanism). Link

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to Investigating the Bioactivity of (S)-4-Dodecanolide

Introduction: From Flavor Compound to Bioactive Candidate (S)-4-Dodecanolide, a chiral lactone, is a molecule primarily recognized for its sensory characteristics. It is a key flavor and aroma compound found in various f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Flavor Compound to Bioactive Candidate

(S)-4-Dodecanolide, a chiral lactone, is a molecule primarily recognized for its sensory characteristics. It is a key flavor and aroma compound found in various fruits, such as peaches and apricots, and is widely utilized in the food and perfumery industries for its pleasant, fatty, and fruity notes.[1][2] However, the therapeutic potential of lactones, a diverse class of cyclic esters, is an area of growing scientific interest. Terpenoid lactones, for instance, are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4]

Recent compelling evidence has demonstrated that the structurally related compound, 5-dodecanolide, possesses powerful anti-inflammatory properties.[5][6][7] Studies have shown its ability to reduce the production of pro-inflammatory cytokines like TNF-α in immune cells stimulated with lipopolysaccharide (LPS).[7][8] This finding provides a strong rationale for investigating the bioactivity of its isomer, (S)-4-dodecanolide. The subtle shift in the position of the carbonyl group within the lactone ring could significantly impact its interaction with biological targets, potentially revealing unique or enhanced therapeutic activities.

This guide provides a comprehensive experimental framework for researchers to systematically evaluate the potential bioactivities of (S)-4-dodecanolide, with a focus on its anti-inflammatory, antimicrobial, and quorum sensing inhibitory potential. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific causality behind each experimental step.

Section 1: Foundational Knowledge & Preparation

Before embarking on bioactivity screening, it is critical to understand the physicochemical properties of (S)-4-dodecanolide and to establish a robust method for its handling and quantification.

Physicochemical Properties

A summary of the key properties of 4-dodecanolide is presented below. These parameters are essential for preparing accurate stock solutions and for designing analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[2]
Molecular Weight 198.3 g/mol [2]
Appearance Colorless Oil / Viscous Liquid[2][9]
Boiling Point 130-132 °C at 1.5 mm Hg[2]
Density ~0.936 g/mL at 25 °C[2]
Water Solubility 60 mg/L at 20°C (Low)[2]
Solubility Soluble in ethanol, ether, chloroform, propylene glycol[2][9]
Storage Refrigerator, under inert atmosphere[2]
Preparation of Stock Solutions

Causality: Due to its low water solubility, (S)-4-dodecanolide must first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for cell-based assays as it is miscible with aqueous culture media and is generally well-tolerated by cells at low final concentrations (<0.5% v/v).

Protocol:

  • Accurately weigh a precise amount of (S)-4-dodecanolide (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Analytical Quantification (Optional but Recommended)

Causality: Validating the concentration and purity of the stock solution is crucial for reproducible results. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[10][11]

Brief Protocol Outline (HPLC-UV):

  • System: Standard HPLC with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as lactones lack a strong chromophore.

  • Standard Curve: Prepare a series of known concentrations of (S)-4-dodecanolide to create a standard curve for accurate quantification.

Section 2: Experimental Workflow for Bioactivity Screening

A logical, stepwise approach is essential for efficiently screening the bioactivity of a novel compound. The following workflow ensures that observed effects are specific and not artifacts of general toxicity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Mechanism of Action & In Vivo Validation Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Determine Non-Toxic Concentration Range AntiInflammatory Anti-Inflammatory Assay (LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory Select Sub-Lethal Concentrations Antimicrobial Antimicrobial Assay (MIC Determination) Cytotoxicity->Antimicrobial QuorumSensing Quorum Sensing Inhibition (C. violaceum Assay) Cytotoxicity->QuorumSensing MOA Mechanism of Action Studies (e.g., Western Blot, qPCR) AntiInflammatory->MOA If Positive InVivo In Vivo Models (e.g., Zymosan-induced Paw Edema) MOA->InVivo

Caption: Workflow for (S)-4-dodecanolide bioactivity screening.

Section 3: Core Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: This protocol determines the concentration range at which (S)-4-dodecanolide is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.[12] This initial screen is critical to ensure that any observed bioactivity in subsequent assays is not simply a consequence of cell death.[13]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages or HepG2 human liver cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • (S)-4-Dodecanolide stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (S)-4-dodecanolide stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Controls: Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (DMSO at the highest concentration used) to account for solvent effects. A positive control (e.g., a known cytotoxic agent like doxorubicin) is also recommended.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

Principle: This assay evaluates the ability of (S)-4-dodecanolide to suppress the inflammatory response in immune cells. Murine macrophages (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent, which activates signaling pathways leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[8] The reduction of these mediators in the presence of the test compound indicates anti-inflammatory activity.[5]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88, TRAF6) TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Nucleus->Gene Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Gene->Mediators S4D (S)-4-dodecanolide (Hypothesized Target) S4D->NFkB Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Materials:

  • RAW 264.7 cell line

  • LPS from E. coli O111:B4

  • Griess Reagent Kit (for Nitric Oxide measurement)

  • ELISA Kits for mouse TNF-α and IL-6

  • (S)-4-Dodecanolide at pre-determined non-toxic concentrations

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of (S)-4-dodecanolide for 1-2 hours before inducing inflammation.

    • Controls: Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone, a potent anti-inflammatory steroid).

  • Inflammatory Stimulus: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (NO) Measurement:

    • Use the collected supernatant and the Griess Reagent Kit according to the manufacturer's instructions.

    • This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

    • Measure absorbance at ~540 nm and quantify using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6):

    • Use the specific ELISA kits for mouse TNF-α and IL-6 according to the manufacturer's protocols.

    • This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate to produce a measurable color change.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the (S)-4-dodecanolide-treated groups to the LPS-only treated group. Express results as a percentage of inhibition.

Protocol 3: Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. This provides quantitative data on the antimicrobial potency of (S)-4-dodecanolide.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • (S)-4-Dodecanolide stock solution

Step-by-Step Methodology:

  • Prepare Inoculum: Grow bacterial cultures overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of (S)-4-dodecanolide in MHB across 10 columns, leaving the 11th and 12th columns for controls.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control (Column 11): Inoculum in MHB without the compound.

      • Sterility Control (Column 12): MHB only, without inoculum.

      • Vehicle Control: Inoculum with the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of (S)-4-dodecanolide in which there is no visible turbidity (bacterial growth). The results can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 4: Quorum Sensing Inhibition Assay

Principle: Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence and biofilm formation.[15][16] Many lactones can interfere with this signaling. This assay uses a reporter strain, Chromobacterium violaceum ATCC 12472, which produces a purple pigment called violacein in response to its own QS signal molecules (acyl-homoserine lactones, AHLs). A compound that inhibits QS will prevent pigment production, resulting in colorless or less colored colonies.[17]

G cluster_0 Control (No Inhibitor) cluster_1 With (S)-4-dodecanolide AHL_C AHL Signal Molecules Receptor_C Receptor Protein AHL_C->Receptor_C Gene_C Violacein Gene Expression Receptor_C->Gene_C Result_C Purple Pigment Gene_C->Result_C AHL_T AHL Signal Molecules Receptor_T Receptor Protein AHL_T->Receptor_T Gene_T Violacein Gene Expression Receptor_T->Gene_T Blocked Result_T No Pigment Gene_T->Result_T S4D (S)-4-dodecanolide S4D->Receptor_T

Caption: Principle of the quorum sensing inhibition assay.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) agar and broth

  • (S)-4-Dodecanolide

Step-by-Step Methodology (Agar Diffusion Method):

  • Prepare Lawn: Prepare a fresh overnight culture of C. violaceum in LB broth. Spread 100 µL of this culture evenly onto the surface of an LB agar plate to create a bacterial lawn.

  • Apply Compound: Aseptically place a sterile filter paper disc onto the center of the agar. Pipette a known amount (e.g., 10 µL) of a sub-MIC concentration of (S)-4-dodecanolide onto the disc.

    • Control: Use a disc with 10 µL of the vehicle (DMSO) on a separate plate.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Observation: A clear, opaque, or colorless zone of bacterial growth around the disc, surrounded by a purple lawn, indicates QS inhibition. The absence of a clear zone around the control disc confirms the effect is due to the compound and not the solvent.

References

  • Benchchem. (n.d.). (S)-4-DODECANOLIDE | 69830-92-8.
  • Smolecule. (2023). Buy (S)-4-DODECANOLIDE | 69830-92-8.
  • ChemicalBook. (n.d.). 4-Dodecanolide | 2305-05-7.
  • Drucker, D. J. (2005). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes Care, 28(1), 197-198.
  • Vujanović, M., et al. (2017). In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines. Journal of Applied Botany and Food Quality, 90, 243-247.
  • Capó, X., et al. (2021). 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties. Molecules, 26(23), 7363.
  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(10), 103779.
  • Capó, X., et al. (2021). 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties. ResearchGate.
  • Capó, X., et al. (2021). 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties. PubMed.
  • Sharma, P., et al. (2017).
  • Tran, T. H., et al. (2014). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. Phytochemistry Letters, 9, 12-16.
  • Lu, Y., et al. (2008). Equilibrium and non-equilibrium kinetics of self-assembled surfactant monolayers: a vibrational sum-frequency study of dodecanoate at the fluorite-water interface. Physical Chemistry Chemical Physics, 10(23), 3344-3354.
  • ResearchGate. (n.d.). In vitro efficacy evaluation of 4-Deo.
  • Lozano, J., et al. (2024). Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Maturation with Electronic Noses. Sensors, 24(11), 3568.
  • Hangzhou Leap Chem Co., Ltd. (n.d.). 4-Dodecanolide丨CAS 2305-05-7.
  • Zhang, Y., et al. (2022). Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens. Frontiers in Microbiology, 13, 843057.
  • ResearchGate. (2025). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method.
  • Niles, A. L., et al. (2007). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 356, 391-402.
  • Woźniak, M., & Gładkowski, W. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(18), 5894.
  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • ResearchGate. (n.d.). Quorum sensing inhibitory activity of 19 compounds.
  • Organic Syntheses. (n.d.). trans-2-METHYL-2-DODECENOIC ACID.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • Capó, X., et al. (2021). 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties. Semantic Scholar.
  • ResearchGate. (2025). Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina.
  • Khan, A., et al. (2023).
  • New York State Department of Environmental Conservation. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
  • El-Bouseary, M. M., et al. (2024). An insight on the powerful of bacterial quorum sensing inhibition. Journal of Genetic Engineering and Biotechnology, 22(1), 1-15.
  • Gładkowski, W., & Wawrzeńczyk, C. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6543.
  • Fernandes, M., et al. (2023).
  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries.
  • ResearchGate. (n.d.). Effects of 0, 0.001, 0.005, 0.01, 0.02, 0.05, and 0.1 mg/mL of 5-dodecanolide in cell viability.
  • Ghodela, V. K., et al. (2022). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 27(11), 3505.
  • Al-Dhabi, N. A., et al. (2020). Antimicrobial and antinematicidal metabolites from Streptomyces cuspidosporus strain SA4 against selected pathogenic bacteria, fungi and nematode. Journal of King Saud University - Science, 32(1), 844-849.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
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  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4).
  • Tsien Laboratory, University of California San Diego. (2008). Preparation of the membrane-permeant biarsenicals FlAsH-EDT2 and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins.
  • Erdem, B., et al. (2025). Inhibition of Quorum Sensing and Biofilm Development by Walnut Rhizosphere Bacteria. Turkish Journal of Agriculture - Food Science and Technology, 6(1), 59-73.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-4-Dodecanolide

Welcome to the technical support center for the synthesis of (S)-4-dodecanolide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-4-dodecanolide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on practical, field-proven insights to help you navigate the complexities of this synthesis and significantly improve your yield and enantiomeric purity.

Introduction: Navigating the Synthetic Landscape of (S)-4-Dodecanolide

(S)-4-dodecanolide, a valuable chiral lactone, presents unique synthetic challenges. Achieving high yield and enantioselectivity requires careful consideration of the chosen synthetic route, reaction conditions, and purification methods. This guide will explore common pitfalls and their solutions across various synthetic strategies, including chemoenzymatic methods, asymmetric synthesis, and lactonization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed for quick reference and problem-solving.

I. Issues Related to Low Enantioselectivity

Question 1: My chemoenzymatic resolution of the precursor alcohol is showing low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: Low enantioselectivity in enzymatic resolutions is a common hurdle. The primary causes often revolve around the choice of enzyme, reaction conditions, and substrate quality.

  • Enzyme Selection is Critical: Not all lipases or esterases will exhibit high enantioselectivity for your specific substrate. It is crucial to screen a panel of enzymes. For instance, Novozym-435, a commercially available immobilized lipase, has demonstrated high effectiveness in the kinetic resolution of racemic propargyl alcohols, which can be precursors to the chiral alcohol needed for (S)-4-dodecanolide synthesis, achieving enantiomeric excesses of up to 98%[1].

  • Solvent Effects: The reaction medium significantly influences enzyme activity and selectivity. A non-polar, aprotic solvent like tert-butyl methyl ether is often a good starting point for lipase-catalyzed reactions[1]. Avoid polar protic solvents that can interfere with the enzyme's hydration layer.

  • Temperature and pH Optimization: Enzyme activity is highly dependent on temperature and pH. Perform small-scale optimization experiments to determine the optimal range for your chosen enzyme. Generally, lipases operate well at temperatures between 30-50°C.

  • Acyl Donor Choice: In a kinetic resolution involving acylation, the choice of acyl donor is important. Vinyl acetate is frequently used as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium[1].

Workflow for Optimizing Enzymatic Resolution:

G cluster_0 Optimization Workflow A Start: Low ee% B Screen Enzyme Panel (e.g., Novozym-435, CAL-B) A->B C Optimize Solvent (e.g., t-BME, Hexane, Toluene) B->C D Fine-tune Temperature (30-50 °C) C->D E Select Acyl Donor (e.g., Vinyl Acetate) D->E F Monitor Reaction Time (Aim for ~50% conversion) E->F G Achieve High ee% F->G

Caption: Workflow for improving enantioselectivity in enzymatic resolutions.

II. Challenges in Lactonization

Question 2: I am struggling with the final lactonization step to form the γ-lactone ring. The yield is consistently low. What factors should I investigate?

Answer: The intramolecular cyclization of the precursor 4-hydroxydodecanoic acid to form the γ-lactone can be challenging. Low yields often stem from competing intermolecular reactions, unfavorable reaction kinetics, or decomposition of the starting material.

  • Reaction Concentration (High Dilution Principle): To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high dilution conditions. This is a critical parameter for forming cyclic structures, especially for larger rings, but it is also important for γ-lactones to minimize side reactions[2].

  • Method of Lactonization: Several methods can be employed for lactonization.

    • Acid Catalysis: Strong acids like sulfuric acid can promote lactonization, but may also lead to dehydration or other side reactions[3]. Milder acidic conditions using reagents like pyridinium p-toluenesulfonate (PPTS) can be more effective.

    • Macrolactonization Reagents: For more challenging cyclizations, specific reagents have been developed. While (S)-4-dodecanolide is a γ-lactone and not a macrolide, principles from macrolactonization can be adapted. The Yamaguchi or Mitsunobu conditions are powerful for lactone formation, although the latter can present challenges with byproduct removal[4].

  • Purity of the Precursor: Ensure the starting 4-hydroxydodecanoic acid is of high purity. Impurities can interfere with the cyclization reaction.

  • Temperature: The reaction temperature should be carefully controlled. Excessive heat can lead to decomposition.

Table 1: Comparison of Common Lactonization Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationH₂SO₄ or TsOHReflux in a non-polar solvent with water removalSimple, inexpensive reagentsHarsh conditions, potential for side reactions
Yamaguchi Lactonization2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAPToluene, room temp. to refluxMild conditions, high yieldsRequires stoichiometric reagents
Mitsunobu ReactionPPh₃, DIAD or DEADAnhydrous THF, 0 °C to room temp.Mild, effective for hindered alcoholsByproduct removal can be difficult[4]
III. Issues with Precursor Synthesis

Question 3: My synthesis of the (S)-4-hydroxydodecanoic acid precursor is resulting in a low overall yield. Where are the likely points of failure?

Answer: The synthesis of the chiral hydroxy acid is a multi-step process where yield can be lost at various stages. Common problematic steps include Grignard reactions and the introduction of the chiral center.

  • Grignard Reaction with Epoxides: A common route involves the reaction of a Grignard reagent with a chiral epoxide.

    • Moisture is Detrimental: Grignard reagents are extremely sensitive to moisture and will be quenched by water, leading to a significant drop in yield[5]. Ensure all glassware is oven-dried and all solvents are anhydrous.

    • Epoxide Ring-Opening: The nucleophilic attack of the Grignard reagent should occur at the less sterically hindered carbon of the epoxide[6][7]. Ensure the correct epoxide regioisomer is used to obtain the 4-hydroxy structure.

  • Biocatalytic Hydroxylation: An alternative "green" approach is the direct hydroxylation of dodecanoic acid using P450 monooxygenases. This can provide the ω-hydroxydodecanoic acid, which can then be further manipulated. However, this often requires whole-cell biotransformation systems and optimization of the host organism and reaction conditions to achieve high titers[8][9].

  • Starting Material Purity: The purity of the initial starting materials, such as 2-aminodecanoic acid in some routes, is paramount. Impurities can carry through the synthesis and inhibit subsequent reactions[1].

Diagram of a Common Synthetic Route and Potential Pitfalls:

G cluster_pitfalls Potential Issues A Chiral Epoxide C Grignard Addition A->C B Grignard Reagent (e.g., Octylmagnesium bromide) B->C D (S)-4-Hydroxydodecanol C->D P1 Moisture Quenching C->P1 P2 Incorrect Regioselectivity C->P2 E Oxidation D->E F (S)-4-Hydroxydodecanoic Acid E->F P3 Over-oxidation E->P3 G Lactonization F->G H (S)-4-Dodecanolide G->H P4 Intermolecular Polymerization G->P4

Caption: Key steps and potential pitfalls in a common synthetic route to (S)-4-dodecanolide.

IV. Advanced Synthetic Strategies

Question 4: I am considering Ring-Closing Metathesis (RCM) to form a precursor to the lactone. What are the key considerations for this approach?

Answer: Ring-Closing Metathesis is a powerful tool for the formation of cyclic compounds, including lactones[2][10]. However, its success is highly dependent on the substrate design and the choice of catalyst.

  • Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant of various functional groups compared to first-generation catalysts[11]. The choice of catalyst can influence reaction kinetics and E/Z selectivity of the resulting double bond.

  • Substrate Design: The diene precursor must be designed to facilitate the intramolecular reaction. The distance and relative orientation of the two terminal alkenes are critical. For the synthesis of a γ-lactone precursor, the diene would need to be carefully constructed to lead to a five-membered ring upon cyclization.

  • Reaction Conditions: RCM reactions are typically run in non-polar solvents like dichloromethane or toluene at temperatures ranging from room temperature to reflux. The removal of the ethylene byproduct can help drive the reaction to completion[11].

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis via Kinetic Resolution

This protocol outlines a general procedure for the synthesis of (S)-4-dodecanolide starting from a racemic alcohol.

  • Enzymatic Resolution of Racemic 1-Dodecen-4-ol:

    • To a solution of racemic 1-dodecen-4-ol (1 equivalent) in tert-butyl methyl ether, add Novozym-435 (typically 10-20% by weight of the substrate).

    • Add vinyl acetate (0.6 equivalents) and stir the mixture at 30-40°C.

    • Monitor the reaction by GC or TLC until approximately 50% conversion is reached.

    • Filter off the enzyme (it can be washed and reused).

    • Separate the resulting (S)-4-acetoxy-1-dodecene from the unreacted (R)-1-dodecen-4-ol by column chromatography.

    • Hydrolyze the (S)-4-acetoxy-1-dodecene using a mild base (e.g., K₂CO₃ in methanol) to obtain enantiomerically pure (S)-1-dodecen-4-ol.

  • Oxidative Cleavage and Lactonization:

    • The terminal alkene of (S)-1-dodecen-4-ol can be oxidatively cleaved to a carboxylic acid using reagents such as RuCl₃/NaIO₄.

    • The resulting (S)-4-hydroxydodecanoic acid can then be subjected to lactonization under acidic conditions (e.g., catalytic TsOH in toluene with a Dean-Stark trap) to yield (S)-4-dodecanolide.

References

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • PMC. (n.d.). Lactonization as a general route to β-C(sp3)–H functionalization. Available at: [Link]

  • PMC. (2025, May 16). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Apeiron Synthesis. (2025, August 13). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • RSC Publishing. (n.d.). Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Available at: [Link]

  • PMC. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Available at: [Link]

  • MDPI. (2019, January 8). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Available at: [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of starting materials (4a & 4b); reagents & conditions. Available at: [Link]

  • bioRxiv. (2022, March 11). NudF-boosted strategy to improve the yield of DXS pathway. Available at: [Link]

  • University of Greifswald. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Available at: [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available at: [Link]

  • Chemguide. (n.d.). grignard reagents. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available at: [Link]

  • PMC. (n.d.). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Available at: [Link]

  • ResearchGate. (2025, November 5). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Available at: [Link]

  • University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Available at: [Link]

  • PMC. (n.d.). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Available at: [Link]

  • ACS Publications. (n.d.). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Available at: [Link]

  • RSC Publishing. (n.d.). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Available at: [Link]

  • ResearchGate. (n.d.). lactonization. Available at: [Link]

  • Google Patents. (n.d.). CN102285956A - Synthesis process of cyclopentadecanolide.
  • PMC. (n.d.). One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). Notes. Available at: [Link]

  • MDPI. (2020, July 2). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Available at: [Link]

  • RSC Publishing. (2024, May 15). Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Biocatalysis: Enzymatic Synthesis for Industrial Applications. Available at: [Link]

  • MDPI. (2024, November 21). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. Available at: [Link]

  • MDPI. (2025, March 21). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • NC State University. (2019, July 1). Nonfoliar Yield Enhancement Products in North Carolina Soybeans. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals | Request PDF. Available at: [Link]

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Optimization

Technical Support Center: Synthesis of (S)-4-Dodecanolide

Welcome to the technical support guide for the synthesis of (S)-4-dodecanolide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-4-dodecanolide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a successful and reproducible outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to diagnose and resolve issues.

Q1: My overall yield of (S)-4-dodecanolide is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can arise from multiple stages of the synthesis. The most frequent culprits are incomplete reactions, competing side reactions, or product loss during workup and purification. Here are the primary side reactions to investigate, categorized by synthetic strategy:

  • For syntheses involving lactonization of (S)-4-hydroxydodecanoic acid:

    • Intermolecular Polymerization: At high concentrations, the hydroxy acid precursor can undergo intermolecular esterification to form linear polyesters instead of the desired intramolecular cyclization. This is governed by reaction kinetics and concentration.

      • Solution: Employ high-dilution conditions for the lactonization step. This favors the intramolecular reaction pathway by minimizing the probability of two different molecules reacting with each other.

    • Elimination (Dehydration): Under harsh acidic or thermal conditions, elimination of water from the 4-hydroxy acid can occur, leading to the formation of dodecenoic acid isomers.

      • Solution: Use milder lactonization conditions. Methods like Yamaguchi or Mitsunobu lactonization are designed to proceed at lower temperatures and with higher selectivity, minimizing dehydration.

  • For syntheses using Grignard reagents with chiral epoxides:

    • Quenching of the Grignard Reagent: Grignard reagents are potent bases and will react with any adventitious acidic protons from water, alcohols, or even the glassware.[1] This consumes the reagent and reduces the yield of the desired alcohol.

      • Solution: Ensure all glassware is rigorously dried (oven or flame-dried), use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Double Addition to Ester Intermediates: If your synthesis involves an ester intermediate, Grignard reagents can add twice, leading to a tertiary alcohol instead of the desired secondary alcohol.[1]

      • Solution: This typically occurs if the reaction temperature is too high, allowing the initially formed ketone to react further. Maintain low temperatures (e.g., -78 °C) during the Grignard addition to the ester.

  • For syntheses involving Ring-Closing Metathesis (RCM):

    • Acyclic Diene Metathesis (ADMET) Polymerization: This is a common competing intermolecular reaction that leads to oligomers and polymers, reducing the yield of the cyclic product.[2]

      • Solution: As with lactonization, use high-dilution conditions. The choice of catalyst can also influence the outcome; second-generation Grubbs catalysts are often more efficient for RCM.[3]

Q2: My final product has low enantiomeric excess (ee). What are the potential causes?

A2: Achieving high enantiopurity is critical. A low ee points to issues with either the starting material's purity or racemization during the synthesis.

  • Purity of Chiral Starting Materials: The enantiopurity of your final product can never exceed that of your starting material. If you begin with a chiral epoxide, alcohol, or amino acid, its ee must be >99% for a highly enantiopure product.

    • Solution: Verify the enantiomeric purity of your starting materials using chiral HPLC or GC before beginning the synthesis.

  • Racemization during Intermediate Steps: Stereocenters, particularly those alpha to a carbonyl group, can be susceptible to epimerization under acidic or basic conditions.[4] While the C4 position in 4-dodecanolide is not directly alpha to the carbonyl, certain synthetic intermediates could be at risk.

    • Solution: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Analyze the stereochemical integrity of key intermediates throughout the synthesis.

  • SN1-type Reactions: In the Grignard-epoxide pathway, if conditions promote an SN1-type ring-opening (e.g., presence of strong Lewis acids), a carbocation intermediate could form, leading to racemization.[5]

    • Solution: Ensure the reaction proceeds via the desired SN2 mechanism by using a clean Grignard reagent and avoiding strong Lewis acidic additives. The attack should be at the less substituted carbon of the epoxide.[5][6]

Q3: I am using a Baeyer-Villiger oxidation of a cyclic ketone, but my main product isn't (S)-4-dodecanolide. What went wrong?

A3: The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones, but its success hinges on regioselectivity.[7][8][9]

  • Incorrect Regioselective Migration: The reaction's outcome is determined by the migratory aptitude of the carbon atoms adjacent to the ketone. The group that can better stabilize a positive charge will preferentially migrate. The established order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl.[10] If you start with a substituted cyclopentanone, for example, migration of the incorrect carbon will lead to a different lactone isomer (e.g., a δ-lactone).

    • Solution: Carefully design your cyclic ketone precursor to ensure the desired alkyl group has a higher migratory aptitude than the alternative carbon. For the synthesis of a γ-lactone like 4-dodecanolide, a substituted cyclobutanone is a more direct precursor.

  • Side Reactions from the Oxidant: Peroxyacids like m-CPBA are strong oxidants and can react with other sensitive functional groups (e.g., alkenes, sulfides) in your molecule.[11]

    • Solution: Protect any sensitive functional groups prior to the Baeyer-Villiger step. Alternatively, chemoenzymatic methods using Baeyer-Villiger monooxygenases (BVMOs) can offer exceptional selectivity under milder conditions.[11]

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (S)-4-dodecanolide?

A1: Several robust strategies exist, each with its own advantages:

  • Chiral Pool Synthesis: Starting from an enantiopure precursor like (S)-2-aminodecanoic acid or a derivative of L-malic acid.[12][13] This approach leverages naturally available chirality.

  • Asymmetric Epoxidation followed by Grignard Addition: An achiral alkene is asymmetrically epoxidized (e.g., Sharpless epoxidation), followed by ring-opening with a suitable Grignard reagent to install the remainder of the carbon chain.

  • Biocatalytic Routes: Using enzymes, such as lipases for kinetic resolution of a racemic alcohol precursor, or microorganisms that can convert substrates like oleic acid into the target lactone through pathways like β-oxidation.[12][14][15] These methods are often highly selective and environmentally friendly.

  • Ring-Closing Metathesis (RCM): Construction of a diene precursor followed by cyclization using a ruthenium catalyst.[2][16] This is especially powerful for synthesizing macrocyclic lactones but is also applicable here.

Q2: How can I best monitor the progress of my reaction to avoid side products?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. Co-spot your reaction mixture with your starting material to track its consumption. For more detailed analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy will allow you to identify the formation of both the desired product and any significant byproducts in near real-time.

Q3: Are there "green" or more sustainable approaches to this synthesis?

A3: Yes. Biocatalysis is a leading green chemistry approach. The use of microorganisms like Micrococcus luteus or isolated enzymes can convert renewable feedstocks like oleic acid directly into (R)-γ-dodecalactone (the R-enantiomer).[14][15] These reactions are often run in water under mild conditions, avoiding hazardous reagents and solvents. Additionally, catalytic methods like RCM have high atom economy compared to stoichiometric reactions.[16]

Data & Visualization
Table 1: Comparison of Synthetic Routes for (S)-4-Dodecanolide
Synthetic RouteTypical Overall YieldTypical Enantiomeric Excess (ee)Key AdvantagesCommon Challenges
Grignard + Chiral Epoxide60-80%>98%High convergence, reliable stereocontrol.Requires strictly anhydrous conditions, potential for regioisomer formation.
Baeyer-Villiger Oxidation50-75%>99%Efficient lactone formation.Requires careful substrate design for regioselectivity, handling of potent oxidants.
Biocatalytic Conversion40-70%>99%Green, mild conditions, high selectivity.Slower reaction times, requires specific enzymes/microorganisms, substrate loading can be low.
Ring-Closing Metathesis65-85%>98%High functional group tolerance, mild.Requires expensive catalyst, risk of polymerization, must reduce double bond post-cyclization.
Diagrams

G cluster_main Main Synthetic Pathway (SN2) cluster_side Side Reaction Pathway (Lewis Acid Catalyzed) A OctylMgBr C Alkoxide Intermediate A->C Nucleophilic Attack (Less Substituted Carbon) B (S)-Propylene Oxide B->C D (S)-4-Hydroxydodecan-2-ol C->D Acidic Workup E OctylMgBr G Carbocation-like Intermediate E->G Attack at More Substituted Carbon F (S)-Propylene Oxide F->G Lewis Acid (e.g., MgBr2) H Regioisomeric Alcohol G->H

Caption: Desired SN2 vs. undesired Lewis acid-catalyzed epoxide opening.

G start Low Yield Observed q1 Check Reaction Monitoring Data (TLC, GC-MS) start->q1 sub_incomplete Incomplete Reaction q1->sub_incomplete Starting material remains sub_byproducts Significant Byproducts q1->sub_byproducts New spots/peaks observed sol_incomplete Increase reaction time or temperature. Verify reagent quality/activity. sub_incomplete->sol_incomplete q2 What is the synthetic step? sub_byproducts->q2 step_lacton Lactonization q2->step_lacton Lactonization step_grignard Grignard q2->step_grignard Grignard step_rcm RCM q2->step_rcm RCM sol_lacton Probable Polymerization. Action: Re-run under high dilution. step_lacton->sol_lacton sol_grignard Probable Reagent Quenching. Action: Ensure anhydrous conditions. step_grignard->sol_grignard sol_rcm Probable Polymerization. Action: Re-run under high dilution, check catalyst. step_rcm->sol_rcm

Caption: Troubleshooting decision tree for low product yield.

Validated Experimental Protocol: Synthesis via Grignard Ring-Opening

This protocol details a reliable, multi-step synthesis of (S)-4-dodecanolide starting from commercially available (R)-propylene oxide and 1-bromooctane. The opposite enantiomer of the starting epoxide is used to yield the desired (S)-product due to the inversion of stereochemistry during the SN2 attack.

Step 1: Preparation of Octylmagnesium Bromide

  • Setup: Assemble a three-neck round-bottom flask, fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

  • Reagents: Add magnesium turnings (1.2 eq) to the flask. In the dropping funnel, add a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. An exothermic reaction should commence.

  • Addition: Once the reaction is initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey solution is the Grignard reagent.

Step 2: Ring-Opening of (R)-Propylene Oxide

  • Setup: In a separate flame-dried, three-neck flask under nitrogen, prepare a solution of (R)-propylene oxide (1.1 eq) in anhydrous diethyl ether or THF. Cool the solution to -10 °C using an ice-salt bath.

  • Addition: Add the freshly prepared octylmagnesium bromide solution from Step 1 to the propylene oxide solution via cannula, dropwise, maintaining the internal temperature below 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-undecan-2-ol.

Rationale: This step establishes the C11 backbone and the crucial (S)-stereocenter at the hydroxyl-bearing carbon. The SN2 attack of the Grignard reagent on the less substituted carbon of the epoxide proceeds with inversion of configuration, converting (R)-propylene oxide to an (S)-alcohol.[5][6]

Step 3: Synthesis of (S)-4-Hydroxydodecanoic Acid and Lactonization

This transformation is complex and can be achieved through various multi-step sequences, often involving protection of the secondary alcohol, chain extension by one carbon (e.g., via a nitrile or malonic ester synthesis), and subsequent deprotection and hydrolysis. A final lactonization step, often under acidic conditions (e.g., using p-toluenesulfonic acid in toluene with a Dean-Stark trap) or using a milder method like Yamaguchi esterification, yields the final product, (S)-4-dodecanolide.[12][17] Purification is typically achieved by column chromatography on silica gel.

References
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • Baeyer–Villiger Oxidation. (n.d.). Available at: [Link] (Link from search result was to a PDF, providing a stable alternative).

  • MDPI. (2022, November 9). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Available at: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Available at: [Link]

  • Slideshare. Baeyer villiger oxidation. Available at: [Link]

  • Wikipedia. Ring-closing metathesis. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Epoxides. Available at: [Link]

  • Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Organic Chemistry Portal. Lactone synthesis. Available at: [Link]

  • Apeiron Synthesis. (2025, August 13). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis 1. Available at: [Link]

  • Royal Society of Chemistry. (2022, June 8). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Available at: [Link]

  • MDPI. (2022, November 9). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution. Available at: [Link]

  • PubMed. (2005, March 17). Enantioselective enol lactone synthesis under double catalytic conditions. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of estolides from oleic and saturated fatty acids. Available at: [Link]

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  • MDPI. (2024, November 21). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. Available at: [Link]

  • National Center for Biotechnology Information. (2024, November 21). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. Available at: [Link]

  • Google Patents. (2007, November 30). CN103044374A - Synthesis method of delta-dodecalactone.
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  • National Center for Biotechnology Information. (2020, July 2). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimization of (S)-4-Dodecanolide Synthesis

Welcome to the Technical Support Center You have reached the advanced troubleshooting portal for the asymmetric synthesis of (S)-4-dodecanolide (also known as (S)- -dodecalactone). This compound is a high-value chiral fl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the advanced troubleshooting portal for the asymmetric synthesis of (S)-4-dodecanolide (also known as (S)-


-dodecalactone). This compound is a high-value chiral flavor and fragrance ingredient (creamy, peach, fatty notes) and a beetle pheromone.

This guide addresses the two primary synthetic routes used in R&D and pilot-scale production:

  • Biocatalytic Reduction (Enzymatic/Baker's Yeast)

  • Asymmetric Transfer Hydrogenation (Chemocatalytic/Noyori-type)

Module A: Biocatalytic Route (Enzymatic Reduction)

Context: This route utilizes Saccharomyces cerevisiae (Baker's Yeast) or engineered Ketoreductases (KREDs) to reduce 4-oxododecanoic acid to (S)-4-hydroxydodecanoic acid, which spontaneously lactonizes under acidic conditions.

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. Is the enzyme dead? Diagnosis: Likely Product Inhibition or Substrate Toxicity . The C12 chain of 4-oxododecanoic acid makes it highly hydrophobic and toxic to yeast cells compared to shorter analogs (like C10). The formed lactone is also cytotoxic. Solution: Implement an In-Situ Product Removal (ISPR) system.[1]

  • Adsorbent Resin: Add hydrophobic resin (e.g., Amberlite XAD-4 or Diaion HP-20) directly to the fermentation broth (50 g/L). The resin sequesters the toxic lactone as it forms, pushing the equilibrium forward and protecting the cells.

  • Biphasic System: Use a biocompatible organic solvent overlay (e.g., Dibutyl phthalate or Ionic Liquids) to act as a "sink" for the product.

Q2: The enantiomeric excess (ee) is consistently low (<80%). How do I improve stereoselectivity? Diagnosis: Competing enzymes. Wild-type Baker's Yeast contains multiple oxidoreductases. Some follow Prelog's rule (yielding S), while others (often Fatty Acid Synthase related) may yield the R-enantiomer or racemic background. Solution:

  • Add Inhibitors: Add Allyl Alcohol (0.1% v/v) or Ethyl Chloroformate to the mixture. These selectively inhibit the enzymes responsible for the unwanted enantiomer without killing the desired reductase.

  • Glucose Feed: Ensure a steady, slow feed of glucose. A "feast" state (high glucose) can trigger metabolic pathways that lower selectivity compared to a controlled "starvation" state.

Q3: I am seeing ring-opening during workup. How do I ensure lactonization? Diagnosis: pH mismanagement. The enzymatic product is the hydroxy acid. It exists in equilibrium with the lactone. High pH keeps it as the open carboxylate salt. Solution:

  • Acidification: Upon reaction completion, filter the yeast/resin. Acidify the filtrate/eluate to pH 1.0–2.0 using HCl.

  • Thermal Cyclization: Heat the acidified organic extract (e.g., Toluene) to 60°C for 2 hours to drive the dehydration/cyclization.

Optimized Protocol: Resin-Assisted Biocatalytic Reduction
  • Preparation: Suspend S. cerevisiae (20 g, dry weight) in Phosphate Buffer (200 mL, 0.1 M, pH 6.5) containing Glucose (10 g).

  • Incubation: Shake at 30°C for 30 mins to activate glycolysis (CO2 evolution).

  • Substrate Addition: Add 4-oxododecanoic acid (2 mmol) dissolved in minimal Ethanol (2 mL).

  • ISPR Addition: Immediately add Diaion HP-20 resin (10 g, pre-washed).

  • Reaction: Shake at 30°C / 180 rpm for 48 hours. Critical: Maintain aerobic conditions.

  • Workup: Filter the mixture. The product is on the resin.

  • Elution: Wash resin with water, then elute product with Acetone or Ethyl Acetate.

  • Lactonization: Evaporate solvent, redissolve in Toluene, add catalytic p-TsOH, and reflux for 1 hour (optional, if spontaneous lactonization is incomplete).

Module B: Chemocatalytic Route (Asymmetric Transfer Hydrogenation)

Context: This route uses Ruthenium-based catalysts (e.g., Ru-TsDPEN) with a hydrogen donor (Formic Acid/Triethylamine) to reduce the ketone.[2]

Troubleshooting & FAQs

Q4: The catalyst turns black/inactive immediately. What is wrong? Diagnosis: Oxygen poisoning or substrate impurities. Ru-hydride species are sensitive to oxidation. Solution:

  • Degassing: Degas the solvent (Dichloromethane or DMF) and the Formic Acid/TEA mixture via freeze-pump-thaw cycles or vigorous Argon sparging for 20 mins.

  • Substrate Purity: Ensure 4-oxododecanoic acid is free of peroxides or trace heavy metals from previous steps.

Q5: Can I use Isopropanol (IPA) instead of Formic Acid/TEA? Insight: While IPA is common for transfer hydrogenation, it is a reversible hydrogen donor. Recommendation: For high yield, use Formic Acid/Triethylamine (5:2 azeotrope) . This releases CO2 as a byproduct, making the reduction irreversible and thermodynamically favorable, which is crucial for the sterically hindered C12 chain.

Q6: How do I control the stereochemistry to get (S) specifically? Diagnosis: Ligand mismatch. Solution:

  • Use (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) as the ligand with [RuCl2(p-cymene)]2 to obtain the (S)-alcohol .

  • Note: The nomenclature can be confusing. Verify the specific catalyst induction in literature, but generally, the spatial arrangement of the (S,S)-ligand directs the hydride attack to form the (S)-product for this specific keto-acid.

Optimized Protocol: Ru-Catalyzed ATH
  • Catalyst Formation: In a glovebox or under Argon, mix [RuCl2(p-cymene)]2 (0.01 eq) and (S,S)-TsDPEN (0.02 eq) in dry DMF. Stir at 80°C for 1 hour to form the active 16-electron catalyst.

  • Reaction: Cool to Room Temperature. Add 4-oxododecanoic acid (1.0 eq).

  • H-Donor: Inject Formic Acid/Triethylamine (5:2 mix, 3.0 eq) via syringe.

  • Monitoring: Stir at 25°C for 24 hours. Monitor by TLC or GC.[3]

  • Quench: Add water. Extract with Ethyl Acetate.[3]

  • Purification: Wash organic layer with sat. NaHCO3 (removes unreacted acid), then brine. Dry over MgSO4.

Comparative Data Analysis

ParameterBiocatalytic (Baker's Yeast)Chemocatalytic (Ru-ATH)
Enantiomeric Excess (ee) 75% - 95% (Variable)>95% (Consistent)
Yield 40% - 60% (Loss to toxicity)85% - 95%
Reaction Time 48 - 72 Hours12 - 24 Hours
Cost Low (Cheap reagents)High (Ru catalyst, Ligand)
Scalability Difficult (Volume intensive)Excellent (Concentrated)
Green Factor High (Water-based)Moderate (Organic solvents)

Visualizations

Figure 1: Reaction Workflow & Mechanism

ReactionWorkflow cluster_Bio Biocatalytic Route cluster_Chemo Chemocatalytic Route Substrate 4-Oxododecanoic Acid (C12 Keto Acid) Yeast Baker's Yeast / KRED + Glucose (Cofactor Regen) Substrate->Yeast Catalyst Ru-TsDPEN + HCOOH/TEA Substrate->Catalyst Intermediate_Bio (S)-4-Hydroxydodecanoate Yeast->Intermediate_Bio Reduction (NADPH dependent) Lactonization Acid Catalyzed Cyclization (-H2O) Intermediate_Bio->Lactonization pH < 2 Intermediate_Chemo (S)-4-Hydroxydodecanoic Acid Catalyst->Intermediate_Chemo Transfer Hydrogenation Intermediate_Chemo->Lactonization Spontaneous/Heat Product (S)-4-Dodecanolide (Target) Lactonization->Product

Caption: Parallel workflows for Enzymatic vs. Chemocatalytic synthesis. Note the convergence at the hydroxy-acid intermediate requiring cyclization.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Decision1 Which Route? Start->Decision1 Bio Biocatalytic Decision1->Bio Chemo Chemocatalytic Decision1->Chemo Bio_Issue Problem Type? Bio->Bio_Issue Low_Yield Low Yield / Cell Death Bio_Issue->Low_Yield Low_EE Low ee % Bio_Issue->Low_EE Sol_Yield Action: Add HP-20 Resin or Biphasic Solvent Low_Yield->Sol_Yield Sol_EE Action: Add Allyl Alcohol or Slow Glucose Feed Low_EE->Sol_EE Chemo_Issue Problem Type? Chemo->Chemo_Issue Black_Cat Catalyst Deactivation Chemo_Issue->Black_Cat Wrong_Iso Wrong Enantiomer Chemo_Issue->Wrong_Iso Sol_Cat Action: Degas Solvents Check O2 Exclusion Black_Cat->Sol_Cat Sol_Iso Action: Switch Ligand ((S,S) vs (R,R)) Wrong_Iso->Sol_Iso

Caption: Decision matrix for diagnosing common failure modes in C12 lactone synthesis.

References

  • BenchChem Technical Support. (2025).[3] Optimization of Baker's Yeast Reduction: Troubleshooting Guides. Retrieved from

  • MDPI. (2022). Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. Retrieved from

  • National Institutes of Health (PMC). (2025). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Retrieved from

  • Sciforum. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation.[4][5] Retrieved from

  • Organic Chemistry Portal. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins (Methodology Reference). Retrieved from

Sources

Optimization

preventing racemization during (S)-4-dodecanolide synthesis

Technical Support Center: Stereochemical Integrity in (S)-4-Dodecanolide Synthesis Subject: Preventing Racemization and Optimizing ee% for (S)-Gamma-Dodecalactone Ticket ID: #GD-S-404 Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity in (S)-4-Dodecanolide Synthesis

Subject: Preventing Racemization and Optimizing ee% for (S)-Gamma-Dodecalactone Ticket ID: #GD-S-404 Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division[1]

Executive Summary

(S)-4-dodecanolide ((S)-


-dodecalactone) is valued for its distinct fatty, peachy, and creamy olfactory profile, which differs significantly from its (R)-enantiomer.[1] Racemization at the C4 position is a persistent challenge, typically driven by ring-opening hydrolysis followed by dehydration-elimination mechanisms under thermal or acidic stress.[1]

This guide provides a root-cause analysis of racemization pathways and validated protocols to maintain Enantiomeric Excess (ee) >98% during biocatalytic synthesis and downstream processing.

Module 1: The Racemization Mechanism (Root Cause Analysis)

Racemization in


-lactones is rarely a simple proton exchange at the chiral center. The C4 proton is not sufficiently acidic for direct enolization under standard conditions. Instead, racemization occurs via a Ring-Opening/Elimination  pathway.[1]

The "Danger Zone" Mechanism:

  • Ring Opening: Under basic conditions (saponification) or strong acid catalysis, the lactone opens to 4-hydroxydodecanoic acid.

  • Elimination (The Critical Step): If heated or exposed to strong mineral acids, the 4-hydroxy acid undergoes dehydration to form

    
     or 
    
    
    
    unsaturated acids. This destroys the chiral center.
  • Non-Stereoselective Closure: Upon re-hydration or re-lactonization, the molecule closes randomly, resulting in a racemic mixture.

RacemizationPathway Lactone_S (S)-4-Dodecanolide (Chiral Center C4) HydroxyAcid 4-Hydroxydodecanoic Acid (Open Chain) Lactone_S->HydroxyAcid Hydrolysis (pH > 10 or Strong Acid) HydroxyAcid->Lactone_S Controlled Cyclization UnsatAcid Unsaturated Acid (Chirality Destroyed) HydroxyAcid->UnsatAcid Dehydration (Heat + H+) Lactone_Rac Racemic 4-Dodecanolide UnsatAcid->Lactone_Rac Re-hydration (Random Closure)

Figure 1: The mechanism of racemization via elimination-hydration.[1] The red path represents the irreversible loss of optical purity.

Module 2: Validated Synthetic Protocols

Protocol A: Biocatalytic Reduction (Recommended for High ee)

The most reliable method to establish the (S)-center is the enzymatic reduction of 4-oxododecanoic acid using an Alcohol Dehydrogenase (ADH) or whole-cell biocatalyst (e.g., Sporidiobolus spp. or engineered E. coli).

Reagents:

  • Substrate: 4-oxododecanoic acid (or methyl ester).[1]

  • Biocatalyst: ADH (anti-Prelog specific for (S)-configuration).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + NADP+.

  • Buffer: Potassium Phosphate (100 mM, pH 6.5).

Step-by-Step Workflow:

  • Preparation: Dissolve substrate (50 mM) in buffer containing 2% isopropanol (co-solvent).

  • Reaction: Add ADH and GDH/Glucose. Incubate at 30°C .

    • Critical Control Point: Do not exceed 35°C. High temps deactivate the enzyme and increase spontaneous background reactions.

  • pH Maintenance: Maintain pH at 6.5 using an auto-titrator with 0.5M NaOH.

    • Why? Acidic pH (<4) promotes premature lactonization of the hydroxy-acid intermediate, which can trap impurities. Basic pH (>8) risks base-catalyzed ring opening.[1]

  • Workup (The "Safe" Method):

    • Acidify to pH 2.0 with 1M Citric Acid (avoid concentrated HCl/H2SO4).

    • Extract immediately with Ethyl Acetate.

    • Dry over Na2SO4 and concentrate at <40°C under reduced pressure.

Protocol B: Chemical Lactonization (Closing the Ring)

If you possess the chiral 4-hydroxydodecanoic acid (from Protocol A) and need to close the ring without racemizing:

  • Solvent: Toluene or Benzene (for azeotropic water removal).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) - Catalytic amount only (1 mol%) .[1]

    • Avoid: Sulfuric acid or Hydrochloric acid. These are too aggressive and promote the elimination pathway (Figure 1).

  • Apparatus: Dean-Stark trap.

  • Procedure: Reflux gently. Monitor water collection. Stop reaction immediately upon cessation of water evolution.

  • Neutralization: Wash organic phase with saturated NaHCO3 before solvent removal to remove all acid traces.

Module 3: Troubleshooting & FAQs

Category 1: Loss of Optical Purity

Q: My ee drops from 99% to 85% after distillation. What is happening? A: You are likely driving the elimination-addition mechanism (Figure 1) via thermal stress.

  • Diagnosis: Check for the presence of "enone" peaks in NMR/GC (unsaturated byproducts).

  • Solution: Switch to Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.1 mbar). This lowers the boiling point significantly. Alternatively, use column chromatography on silica gel, but ensure the silica is neutral (acidic silica can catalyze racemization).

Q: Can I use strong bases (NaOH) to clean up the product? A: No. While saponification (opening the ring with base) is reversible, the open-chain hydroxy carboxylate is susceptible to oxidation or elimination if the workup is aggressive. If you must saponify to purify, re-acidify using a weak acid (Citric or Phosphoric) and extract immediately at room temperature.

Category 2: Biocatalytic Issues

Q: The reaction yield is low, and the cells are dying. A:


-Dodecalactone is cytotoxic to many yeast strains (membrane disruption).
  • Solution: Implement In Situ Product Removal (ISPR) . Add a second phase of n-Dodecane (10% v/v) or a hydrophobic resin (e.g., Amberlite XAD-4) to the reaction vessel.[1] The lactone will partition into the organic phase/resin, reducing toxicity to the cells and preventing hydrolysis.

Q: How do I measure ee accurately? A: Standard GC columns cannot separate enantiomers.

  • Protocol: Use a chiral capillary column based on cyclodextrin derivatives.

    • Recommended Column:Hydrodex

      
      -3P  or Chiraldex G-TA .[1]
      
    • Conditions: Isothermal at 130°C or slow ramp (1°C/min). The (S)-enantiomer typically elutes after the (R)-enantiomer on

      
      -cyclodextrin phases (verify with standards).[1]
      

Data Summary: Stability Profile

ParameterSafe RangeDanger ZoneConsequence
pH (Aqueous) 4.0 - 7.5< 2.0 or > 9.0Ring opening / Elimination
Temperature (Workup) < 40°C> 100°CThermal racemization
Acid Catalyst p-TsOH (1%)H2SO4 (Conc.)[1]Carbonyl oxygen protonation -> Elimination
Solvent (Lactonization) Toluene/DCMDMSO/DMFHigh boiling points require excessive heat to remove

References

  • Gatfield, I. L., et al. (1993). Microbial synthesis of (+)-gamma-decalactone and (+)-gamma-dodecalactone.[1] Allured Publishing.

  • Waché, Y., et al. (2003). Production of gamma-decalactone by yeasts: biotechnological and physiological aspects. Journal of Industrial Microbiology and Biotechnology.

  • Feron, G., et al. (1996).[2] Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.[1][2][3] Applied and Environmental Microbiology.[2] [2]

  • Endrizzi, A., et al. (1996). Production of gamma-dodecalactone by Sporidiobolus salmonicolor: optimization of the culture medium. Biotechnology Letters.

  • Schrader, J., et al. (2004). Biotechnological production of flavor and fragrance compounds.[3][4][5][6] Springer.

Sources

Troubleshooting

stability issues of (S)-4-dodecanolide in solution

A Guide for Researchers on Navigating Solution Stability Welcome to the technical support center for (S)-4-dodecanolide. As Senior Application Scientists, we understand that unexpected experimental results can be a signi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating Solution Stability

Welcome to the technical support center for (S)-4-dodecanolide. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This guide is designed to provide you with in-depth insights and practical troubleshooting strategies to address the stability challenges associated with (S)-4-dodecanolide in solution. Our goal is to explain the underlying chemical principles and offer robust protocols to ensure the integrity and reproducibility of your research.

Core Concepts: The Chemistry of Lactone Instability

(S)-4-dodecanolide is a γ-lactone, which is a five-membered cyclic ester.[1] The stability of this ring structure is central to its biological activity and experimental utility. The primary degradation pathway for lactones in solution is hydrolysis , a reversible reaction where the cyclic ester reacts with water (or another solvent in a process called solvolysis) to form the corresponding open-chain hydroxy acid—in this case, (S)-4-hydroxydodecanoic acid.[1][2]

This equilibrium between the closed-ring lactone and the open-chain hydroxy acid is highly sensitive to environmental conditions, particularly pH and temperature.[3][4]

  • Under Acidic or Basic Conditions: Both acids and bases act as catalysts, significantly accelerating the rate of hydrolysis.[4][5][6]

    • Acid-Catalyzed Hydrolysis (AAC2 mechanism): In acidic solutions, the carbonyl oxygen of the lactone is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5][7]

    • Base-Catalyzed Hydrolysis (BAC2 mechanism): In alkaline solutions, the hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon, leading to the opening of the lactone ring.[5][8] This process is often faster and more pronounced than acid-catalyzed hydrolysis.[6][9]

  • Under Neutral Conditions: While more stable than in acidic or basic media, hydrolysis can still occur, especially at elevated temperatures.[3][4]

Understanding this fundamental reactivity is the first step in troubleshooting and preventing the degradation of your (S)-4-dodecanolide samples.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Here we address common issues encountered by researchers working with (S)-4-dodecanolide.

Q1: My experimental results are inconsistent. Could my (S)-4-dodecanolide be degrading?

A1: Yes, inconsistent results are a classic symptom of compound instability. (S)-4-dodecanolide degradation via hydrolysis can lead to a lower effective concentration of the active, closed-ring form, causing variability in your assays. The rate of this degradation is primarily influenced by three factors: solution pH, temperature, and the choice of solvent.

Troubleshooting Workflow:

A Inconsistent Results Observed B Review Solution pH A->B C Review Storage & Experimental Temperature A->C D Review Solvent Choice A->D E Is pH outside 6-7.5 range? B->E Check G Was solution stored at room temp or higher? C->G Check I Is solvent protic (e.g., water, ethanol)? D->I Check F Buffer solution to neutral pH if compatible with experiment E->F Yes K Re-run Experiment with Optimized Conditions F->K H Store stock at ≤ -20°C. Perform experiments on ice. G->H Yes H->K J Prepare stock in aprotic solvent (DMSO, THF). Minimize aqueous exposure time. I->J Yes J->K

Caption: Workflow for troubleshooting (S)-4-dodecanolide instability.

Q2: What is the primary degradation product of (S)-4-dodecanolide, and is it reactive?

A2: The primary degradation product is (S)-4-hydroxydodecanoic acid, formed through the hydrolysis of the lactone ring.[1][2][3] This is a reversible process, meaning an equilibrium exists between the lactone and the hydroxy acid.[4]

While the hydroxy acid itself is generally less biologically active in pathways where the lactone structure is required, it can be problematic. As a carboxylic acid, it can alter the pH of unbuffered solutions and may interact with other components in your assay, such as metal ions.[3]

Degradation Pathway Diagram:

cluster_0 (S)-4-Dodecanolide (Active Form) cluster_1 (S)-4-Hydroxydodecanoic Acid (Inactive Form) Lactone γ-Lactone Ring HydroxyAcid Open-Chain Hydroxy Acid Lactone->HydroxyAcid Hydrolysis (H₂O, H⁺ or OH⁻) HydroxyAcid->Lactone Lactonization (Dehydration) A Prepare Aqueous Working Solution (e.g., in PBS pH 7.4) B Time Point 0 (T=0): Immediately analyze a sample via HPLC A->B C Incubate Solution under Experimental Conditions (e.g., 37°C) A->C D Time Point 1 (T=x hours): Analyze another sample via HPLC C->D E Continue sampling at subsequent time points (T=y, T=z) D->E F Quantify Peak Area of (S)-4-dodecanolide at each time point E->F G Plot % Remaining vs. Time to determine degradation rate F->G

Sources

Optimization

Technical Support Center: Purification of (S)-4-dodecanolide

Welcome to the technical support center for the purification of (S)-4-dodecanolide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-4-dodecanolide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the isolation and purification of this chiral lactone. The following question-and-answer guide offers practical, field-proven solutions grounded in established chemical principles.

Section 1: Foundational Concepts & Strategy

Q1: What are the typical impurities I should expect in my crude (S)-4-dodecanolide, and how do they originate?

A1: Impurities in synthetic chemistry are inevitable and can arise from various stages of the reaction and workup process.[1] For (S)-4-dodecanolide, which is often produced through multi-step total synthesis, chemoenzymatic routes, or lactonization of dodecanoic acid derivatives, the impurity profile can be diverse.[2]

Common Impurity Classes:

  • Starting Materials & Reagents: Unreacted precursors, such as dodecanoic acid derivatives or simpler chiral building blocks, are common.

  • Reaction By-products: These are the most challenging impurities and can include:

    • Epimers/Diastereomers: If the stereocenter is compromised during synthesis, you may have (R)-4-dodecanolide or other diastereomeric intermediates. Recrystallization can sometimes be effective at removing epimeric impurities.[3]

    • Structural Isomers: Incomplete cyclization might leave hydroxy acids, while alternative cyclization pathways could yield different lactone ring sizes.

    • Degradation Products: Lactones can be susceptible to hydrolysis back to the corresponding hydroxy acid, especially under acidic or basic conditions.[2]

  • Catalyst & Solvent Residues: If transition metals (e.g., Ruthenium) are used for lactonization, trace amounts may carry over.[4] Similarly, residual solvents from the reaction or extraction (e.g., DMF, THF, ethyl acetate) are common.[5]

Understanding the specific synthesis route you've employed is critical for predicting the most likely impurities.[6]

Q2: How do I select the most appropriate primary purification method for my crude lactone?

A2: The choice of purification method depends on the physical state of your crude product (solid vs. oil), the nature of the impurities, and the desired final purity. A multi-step approach is often necessary.[7] The following workflow provides a general decision-making framework.

G start Crude (S)-4-Dodecanolide is_solid Solid Impurities Present? start->is_solid filtration Filtration is_solid->filtration  Yes liquid_crude Liquid/Dissolved Crude is_solid->liquid_crude No filtration->liquid_crude main_method Select Primary Method (Based on Impurity Polarity & Volatility) liquid_crude->main_method chromatography Column Chromatography main_method->chromatography Polarity Difference distillation Vacuum Distillation main_method->distillation Boiling Point Difference crystallization Crystallization main_method->crystallization Crude is Solid/Crystallizable final_product Purified (S)-4-dodecanolide chromatography->final_product distillation->final_product crystallization->final_product

Caption: Initial Purification Strategy Workflow.

Method Comparison:

MethodPrincipleBest For RemovingKey Considerations
Column Chromatography Differential adsorption of components onto a stationary phase.[8]Impurities with different polarities (e.g., starting materials, by-products).High resolution, but can be slow and requires solvent. Compound stability on silica must be checked.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.[9]Non-volatile impurities or impurities with significantly different boiling points.Ideal for high-boiling liquids (>150°C) to prevent thermal decomposition.[10]
Crystallization Formation of a pure solid crystal lattice from a supersaturated solution.[8]Soluble impurities that remain in the mother liquor.Requires the target compound to be a solid at room temperature. Finding a suitable solvent is critical.

Section 2: Troubleshooting Experimental Workflows

Q3: My (S)-4-dodecanolide is decomposing on the silica gel column. What are my options?

A3: Silica gel is acidic and can catalyze the degradation of sensitive compounds, such as lactones, potentially causing hydrolysis or other side reactions.

Troubleshooting Steps:

  • Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If you see new spots or significant streaking compared to a freshly spotted lane, your compound is likely unstable on silica.

  • Deactivate the Silica: You can reduce the acidity of the silica gel. Prepare a slurry of silica in your non-polar solvent containing 1-2% triethylamine or ammonia. Pack the column with this slurry. Run the column with an eluent that also contains a small percentage (0.5-1%) of the same base.

  • Switch the Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases.

    • Alumina: Can be purchased in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.

    • Florisil®: A magnesium silicate gel that is less acidic than silica and can be a suitable alternative.

Q4: I have poor separation between my lactone and a closely related impurity (e.g., an isomer). How can I improve chromatographic resolution?

A4: Separating closely related compounds is a common challenge. The key is to optimize the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Solvent System Optimization: The "20% rule" for eluent polarity is a good starting point. Aim for a solvent system that gives your target compound an Rf of 0.25-0.35 on TLC. For difficult separations, test different solvent systems. For lactones, hexane/ethyl acetate, dichloromethane/methanol, and ether/pentane systems are common.

  • Use a shallower gradient: If using automated flash chromatography, a slower, shallower gradient around the elution point of your compounds can significantly improve separation.

  • Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates, which enhances separation efficiency.

  • Mixed-Mode Chromatography: For very challenging separations in a professional setting, mixed-mode chromatography, which utilizes resins with multiple interaction modes (e.g., hydrophobic and ion-exchange), can provide unique selectivity.[11]

Q5: My (S)-4-dodecanolide has a high boiling point. Is distillation safe, and how should I perform it?

A5: Yes, distillation is an excellent method for purifying high-boiling point liquids, but it must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[9][10] Many organic compounds will decompose at temperatures approaching their atmospheric boiling points if they are above 150-200°C.[9]

Vacuum Distillation Protocol:

  • Setup: Assemble a vacuum distillation apparatus using thick-walled glassware rated for vacuum. Ensure all joints are properly sealed with vacuum grease. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Pressure: Connect the apparatus to a vacuum pump (a simple water aspirator or a mechanical pump). A manometer is essential for monitoring the pressure. The goal is to reduce the pressure until the compound boils at a manageable temperature (ideally between 60°C and 150°C).[9] A nomograph can be used to estimate the boiling point at a given pressure.[12]

  • Heating: Use a heating mantle with a stirrer and a sand or oil bath for uniform heat distribution. Heat the flask slowly.

  • Fraction Collection: Collect fractions as the distillate comes over. It's common to have a small forerun of lower-boiling impurities before the main product fraction distills at a stable temperature and pressure.

Q6: I'm struggling to induce crystallization of my purified lactone. What troubleshooting steps can I take?

A6: If your (S)-4-dodecanolide is an oil or a low-melting solid, crystallization can be challenging. Success often depends on finding the right solvent conditions and nucleation.

Troubleshooting Crystallization:

  • Solvent Screening: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your compound in various solvents (e.g., hexanes, ethanol, ethyl acetate, isopropanol, or mixtures thereof).

  • Induce Nucleation:

    • Seeding: If you have a few crystals of pure product, add one or two to the cooled, supersaturated solution. This is a very effective method.[3]

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Reduce Temperature: Cool the solution slowly in an ice bath, and then transfer to a freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.

  • Concentration: Slowly evaporate the solvent from your solution. This increases the concentration and can lead to spontaneous crystallization. You can do this by leaving the flask partially open in a fume hood or by using a gentle stream of nitrogen.

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of (S)-4-dodecanolide from less polar and more polar impurities using silica gel.

  • TLC Analysis: Determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.3 for the target lactone.

  • Column Packing: Dry pack the column with silica gel. Add a layer of sand on top. Wet the column with the non-polar solvent component of your eluent system, then run the full eluent mixture through until the column is fully equilibrated.

  • Sample Loading: Dissolve the crude lactone in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to run the column at a steady rate.[13]

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process using TLC analysis on the collected fractions.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified (S)-4-dodecanolide.

Caption: A typical flash chromatography workflow.

References

  • Moravek. (n.d.). Understanding Compound Purification Practices. Moravek. Retrieved from [Link]

  • Google Patents. (n.d.). JP2785363B2 - Lactone purification method.
  • PubMed. (n.d.). Purification of tonin by affinity chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). JP2020518707A - Method for removing impurities from bacterial capsular polysaccharide-based preparations.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics. Retrieved from [Link]

  • Sciensano. (2018, June 15). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]

  • Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]

  • AtlanChim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Distillation. Retrieved from [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). GEN. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

  • Bio-Rad. (2024, August 13). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]

  • ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112175068B - Method for purifying semaglutide.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of lactones via tricarbonyliron–lactone complexes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (S)-4-Dodecanolide Experimental Solubility Guide

Welcome to the technical support center for (S)-4-dodecanolide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of (S)-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4-dodecanolide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of (S)-4-dodecanolide during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.

(S)-4-dodecanolide, a chiral lactone with the chemical formula C₁₂H₂₂O₂, is a valuable compound in flavor and fragrance research and serves as a precursor in various chemical syntheses[1]. However, its long alkyl chain imparts a hydrophobic nature, leading to very low water solubility (approximately 60 mg/L at 20°C)[2]. This physical property is a significant hurdle in many experimental settings, particularly in biological assays that require aqueous buffers. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable data, a common challenge that delays or halts many promising research endeavors[3][4].

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of (S)-4-dodecanolide?

(S)-4-dodecanolide, also known as (S)-γ-dodecalactone, is a chiral lactone. It is typically a colorless to pale yellow oily liquid with a characteristic fatty, peachy, and fruity odor[1][2][5]. Its hydrophobicity is due to the long C8 alkyl (octyl) chain attached to the γ-lactone ring.

Q2: Why is diluting my organic stock of (S)-4-dodecanolide in aqueous buffer causing it to precipitate?

This common issue is known as "solvent-shifting" precipitation. (S)-4-dodecanolide may be readily soluble at a high concentration in an organic solvent like dimethyl sulfoxide (DMSO). However, when you dilute this concentrated stock into an aqueous buffer (e.g., PBS for a cell-based assay), the solvent environment shifts dramatically from predominantly organic to predominantly aqueous. The solubility of (S)-4-dodecanolide is much lower in this new mixture, causing it to crash out of the solution as a precipitate[6]. This is a critical reason why simply preparing a high-concentration stock and diluting it is often not a viable strategy for poorly soluble compounds.

cluster_1 Step 2: Dilution Stock (S)-4-Dodecanolide (High Concentration) in 100% DMSO Buffer Aqueous Buffer (e.g., PBS) Stock->Buffer Dilution >> 1:100 Precipitate Precipitation Occurs! (Compound crashes out) Buffer->Precipitate Solvent Shift

Caption: The process of "solvent-shifting" precipitation.

Q3: Which organic solvents are recommended for preparing a stock solution?

(S)-4-dodecanolide is soluble in several common laboratory solvents. For creating a primary stock solution, the following are generally effective:

  • Ethanol: It is reported to be soluble at a 1:1 ratio in 95% ethanol[5].

  • Dimethyl Sulfoxide (DMSO): A very common and powerful solvent for dissolving both polar and nonpolar substances[7].

  • Methanol: Slightly soluble[2].

  • Chloroform: Sparingly soluble[2].

Causality: The choice of solvent is critical. For biological assays, DMSO and ethanol are most common. The key is to use the minimal amount of organic solvent necessary to dissolve the compound, which will in turn minimize the solvent concentration in your final assay, reducing the risk of solvent-induced artifacts.

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?

To maintain experimental integrity and avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%[6]. It is imperative to conduct a solvent tolerance study for your specific cell line or assay system to determine the maximum concentration that does not interfere with your experimental results.

Q5: How can I prepare my working solution in an aqueous buffer without precipitation?

This requires a careful, stepwise approach. Direct dilution is unlikely to work. The recommended method is a serial dilution or co-solvency approach. See the "Protocol 1: Stepwise Co-Solvent Dilution" section below for a detailed methodology. The core principle is to gradually change the solvent environment, which can help keep the compound in solution.

Q6: Are there more advanced formulation strategies I can use if co-solvents are not sufficient?

Yes, when simple co-solvent systems fail or are inappropriate for the experimental model (e.g., in vivo studies), several advanced formulation techniques can be employed. These are common in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs[4][8].

  • Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic (S)-4-dodecanolide molecule can be encapsulated within this cavity, forming an inclusion complex that is water-soluble[4][9].

  • Solid Dispersions: The compound is dispersed within a highly soluble carrier, such as a polymer (e.g., PVP)[10]. This can be achieved through methods like solvent evaporation or spray drying[9].

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These formulations form nanoemulsions when introduced to an aqueous environment, keeping the drug solubilized[11][12].

  • Micronization/Nanonization: Reducing the particle size of the compound increases its surface-area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation[13]. This is achieved through techniques like jet milling or high-pressure homogenization[14].

Q7: How can I visually confirm that my compound is fully dissolved?

A simple and effective preliminary check is visual inspection. A properly dissolved solution should be completely clear and free of any visible particles, cloudiness, or film on the container walls. For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If the compound has precipitated, a pellet will be visible at the bottom of the tube[15].

Q8: What analytical methods can I use to accurately quantify the concentration of (S)-4-dodecanolide in my final working solution?

Visual confirmation is qualitative. For quantitative analysis to confirm the actual concentration of your dissolved compound, validated analytical methods are necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and quantifying volatile and semi-volatile organic compounds like (S)-4-dodecanolide[16].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis and can be readily adapted for the quantification of (S)-4-dodecanolide in various matrices[17].

Troubleshooting Guides & Protocols
Data Summary: Solubilization Strategies
StrategyMechanismProsConsBest For
Co-Solvents Increases solubility by reducing the polarity of the aqueous solvent system[18].Simple, rapid, inexpensive.Risk of "solvent-shifting" precipitation; potential for solvent toxicity in assays[6][11].Initial in vitro screening, proof-of-concept studies.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex[4].Significant solubility enhancement; low toxicity.Can be expensive; may alter compound activity.Cell-based assays, in vivo preclinical studies.
Micronization Increases surface area, enhancing dissolution rate[13].Carrier-free; high drug loading.Requires specialized equipment (e.g., mills, homogenizers).Formulations for oral or parenteral administration.
Solid Dispersions Disperses the drug in a soluble solid carrier matrix[10].Enhances both solubility and dissolution rate.Can be complex to prepare; potential for physical instability.Oral dosage form development.
Experimental Workflow: Selecting a Solubilization Strategy

Caption: Decision tree for choosing a solubilization method.

Protocol 1: Stepwise Co-Solvent Dilution Method

This protocol is designed to minimize solvent-shifting precipitation when preparing working solutions for in vitro assays.

Objective: To prepare a 10 µM working solution of (S)-4-dodecanolide in a final buffer containing 0.1% DMSO.

Materials:

  • (S)-4-dodecanolide (solid)

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, cell culture media)

Methodology:

  • Prepare a High-Concentration Stock (10 mM):

    • Accurately weigh the required amount of (S)-4-dodecanolide.

    • Dissolve it in 100% DMSO to make a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. This is your Primary Stock . Store appropriately (e.g., at -20°C under inert atmosphere).

  • Prepare an Intermediate Dilution (1 mM):

    • Dilute the 10 mM Primary Stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

    • Causality: This step makes subsequent dilutions more accurate and manageable.

  • Prepare a Second Intermediate Dilution (100 µM):

    • Crucial Step: Dilute the 1 mM intermediate stock 1:10 into your target aqueous buffer .

    • Pipette the 1 mM stock directly into the buffer while vortexing the buffer tube. This rapid mixing is key to preventing localized high concentrations that can cause precipitation.

    • The resulting solution is 100 µM (S)-4-dodecanolide in 10% DMSO/90% buffer. This solution may appear hazy; this is acceptable as it is a temporary intermediate.

  • Prepare the Final Working Solution (10 µM):

    • Immediately perform the final 1:10 dilution.

    • Take the 100 µM solution and dilute it 1:10 into the final volume of your target aqueous buffer.

    • The final solution will be 10 µM (S)-4-dodecanolide in 1% DMSO/99% buffer .

  • Final Dilution to Assay Concentration (Optional but Recommended):

    • If your assay requires a final DMSO concentration of 0.1%, perform one final 1:10 dilution of your 10 µM working solution into the assay medium. This will yield a 1 µM final concentration in 0.1% DMSO .

  • Verification:

    • Visually inspect the final solution for clarity.

    • Centrifuge a small aliquot at >10,000 x g for 10 minutes to check for any pellet. If clear, you can proceed with your experiment.

References
  • Jadav, T., Darekar, A., & Saudagar, R. (2020). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (2011). Requirements for and Challenges Associated with BSL-4 Labs.
  • Koilpillai, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • New York State Department of Environmental Conservation. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane.
  • Trasi, N. S., & Taylor, L. S. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecular Pharmaceutics. Available at: [Link]

  • Hintz, R. J., & Kesisoglou, F. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Asperlactone Solubility Challenges in Bioassays.
  • Tigabu, B. (2019, October 17). The Challenges of Working in a Maximum Biocontainment Lab - Hollywood vs. Reality. American Society for Microbiology.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available at: [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available at: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Van de Steene, J. C., & Lambert, W. E. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available at: [Link]

  • ResearchGate. (2025). The Impact of Regulations, Safety Considerations and Physical Limitations on Research Progress at Maximum Biocontainment. Available at: [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • NIH. (2016). Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dodecane. Available at: [Link]

  • Purdue e-Pubs. (n.d.).
  • The Good Scents Company. (n.d.). delta-dodecalactone, 713-95-1. Available at: [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • NIH. (2012). The Impact of Regulations, Safety Considerations and Physical Limitations on Research Progress at Maximum Biocontainment. Available at: [Link]

  • GRADIVA REVIEW JOURNAL. (2025). ISSN NO : 0363-8057 PAGE NO: 296.
  • PubChem. (n.d.). Gamma-Dodecalactone | C12H22O2 | CID 16821. Available at: [Link]

  • Analytical Method Development and Validation of Pharmaceutical Technology. (n.d.).

Sources

Optimization

Technical Support Center: Improving the Resolution of 4-Dodecanolide Enantiomers in Chromatography

Welcome to the technical support center dedicated to the chromatographic resolution of 4-dodecanolide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic resolution of 4-dodecanolide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this chiral lactone. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome experimental hurdles and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 4-dodecanolide enantiomers?

The core challenge lies in the fact that enantiomers, including those of 4-dodecanolide, possess identical physical and chemical properties in an achiral environment.[1] This makes their separation by conventional chromatographic techniques impossible. To achieve resolution, a chiral environment must be introduced into the chromatographic system, which allows for differential interaction with the two enantiomers, leading to their separation.[2]

Q2: Which chromatographic techniques are most suitable for the chiral resolution of 4-dodecanolide?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.[3][4][5]

  • HPLC with Chiral Stationary Phases (CSPs) is a direct and versatile method for both analytical and preparative-scale separations of lactone enantiomers.[3][4]

  • GC with Chiral Stationary Phases is highly effective for the analysis of volatile compounds like 4-dodecanolide, often providing excellent resolution and sensitivity.[5]

  • Indirect methods , which involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, can also be employed. These diastereomers can then be separated on a standard achiral column.[1][6][7]

Q3: What are the recommended starting points for chiral stationary phase (CSP) selection for 4-dodecanolide?

Selecting the right CSP is the most critical step in developing a successful chiral separation method. For a lactone like 4-dodecanolide, the following types of CSPs are excellent starting points:

  • Polysaccharide-based CSPs: These are the most widely used and versatile CSPs for a broad range of chiral compounds.[8][9] They are based on cellulose or amylose derivatives, often coated or immobilized on a silica support.[3][9]

    • Recommended Screening Columns:

      • Cellulose tris(3,5-dimethylphenylcarbamate)

      • Amylose tris(3,5-dimethylphenylcarbamate)

      • Cellulose tris(3,5-dichlorophenylcarbamate)

  • Cyclodextrin-based CSPs: These are particularly effective for separating molecules that can fit into their chiral cavities.[10] Derivatized β-cyclodextrins are commonly used in both HPLC and GC.[5][10]

It is highly recommended to screen a selection of different polysaccharide and cyclodextrin-based columns to find the one that provides the best selectivity for 4-dodecanolide enantiomers.[8]

Troubleshooting Guide: Chiral HPLC Method for 4-Dodecanolide

This section addresses specific issues you may encounter during the HPLC analysis of 4-dodecanolide enantiomers.

Scenario 1: No separation or poor resolution of enantiomers.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition capabilities for 4-dodecanolide.

    • Action: Screen a variety of CSPs, particularly those based on different polysaccharide derivatives (cellulose and amylose) and cyclodextrins.[8]

  • Incorrect Mobile Phase Composition: The mobile phase composition is crucial for achieving selectivity.[11]

    • Action (Normal Phase):

      • Start with a simple mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

      • Systematically vary the percentage of the alcohol modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution.

      • Consider trying different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as this can significantly impact selectivity.

    • Action (Reversed-Phase):

      • Begin with a mobile phase of acetonitrile or methanol and water.

      • Adjust the ratio of the organic modifier to water.

      • The use of buffered aqueous phases can sometimes be beneficial.[3]

  • Suboptimal Temperature: Temperature can have a significant effect on chiral separations, sometimes even reversing the elution order of enantiomers.[11][12][13]

    • Action:

      • Investigate the effect of temperature on the separation. Try running the analysis at both sub-ambient (e.g., 10°C) and elevated temperatures (e.g., 40°C).

      • Lower temperatures often lead to better resolution, but this is not always the case.[12]

  • Inappropriate Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution, especially for complex chiral separations.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.

Experimental Workflow: Initial Method Development for 4-Dodecanolide (HPLC)

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (Polysaccharide & Cyclodextrin based) MP_Screen Screen Mobile Phases (Normal & Reversed Phase) CSP_Screen->MP_Screen For each CSP Optimize_MP Optimize Mobile Phase - Modifier type & % - Additives (if needed) MP_Screen->Optimize_MP Select best CSP/MP combination Optimize_Temp Optimize Temperature (e.g., 10°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate (e.g., 0.5 - 1.0 mL/min) Optimize_Temp->Optimize_Flow Validate Method Validation - Robustness - Reproducibility Optimize_Flow->Validate End Optimized Method Validate->End Start Start Start->CSP_Screen

Caption: A systematic approach to chiral method development for 4-dodecanolide.

Scenario 2: High backpressure in the HPLC system.

Possible Causes & Solutions:

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can block the column's inlet frit.[14]

    • Action:

      • First, try back-flushing the column (reversing the flow direction) at a low flow rate.[14]

      • If back-flushing doesn't resolve the issue, the frit may need to be replaced.

      • To prevent this, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. The use of a guard column is also highly recommended.[14]

  • Precipitation in the System: The sample may be precipitating when it comes into contact with the mobile phase, especially if the sample solvent is much stronger than the mobile phase.[14]

    • Action: Dissolve the 4-dodecanolide sample in the mobile phase itself, or in a solvent that is weaker than or of similar strength to the mobile phase.[15]

  • Column Damage: Certain solvents can damage coated polysaccharide CSPs.

    • Action: Always check the column's instruction manual for solvent compatibility. Ensure the HPLC system is thoroughly flushed with a compatible solvent before connecting the chiral column.[14] Immobilized CSPs offer greater solvent compatibility.

Scenario 3: Poor peak shape (tailing or fronting).

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Action: The addition of a small amount of an acidic or basic modifier to the mobile phase can often improve peak shape. For a neutral compound like 4-dodecanolide, this is less likely to be the primary cause, but if impurities are present, it could be a factor.

  • Extra-column Volume: Excessive tubing length or diameter between the injector and the detector can contribute to peak broadening.

    • Action: Use tubing with a small internal diameter and keep the length to a minimum.

Troubleshooting Guide: Chiral GC Method for 4-Dodecanolide

Scenario 1: No or poor enantiomeric separation.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase:

    • Action: Screen different derivatized cyclodextrin-based capillary GC columns. These are the most common and effective for separating chiral compounds like lactones.[5]

  • Suboptimal Temperature Program: The temperature ramp rate and hold times are critical for resolution in GC.

    • Action:

      • Start with a low initial oven temperature to ensure good trapping of the analyte at the head of the column.

      • Optimize the temperature ramp rate. A slower ramp rate generally provides better resolution.

      • Experiment with different final temperatures and hold times.

Scenario 2: Analyte is not volatile enough or exhibits poor peak shape.

Possible Causes & Solutions:

  • Derivatization: For some lactones, derivatization can improve volatility and chromatographic performance.[16] However, 4-dodecanolide is generally volatile enough for direct GC analysis. If issues persist, derivatization could be considered.

    • Action: While not always necessary for 4-dodecanolide, derivatization is a powerful tool for other, less volatile or more polar analytes. Common derivatization methods for GC include silylation, acylation, and alkylation.[17]

Logical Relationship: Troubleshooting Poor Resolution

PoorResolution cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Poor_Resolution Poor or No Resolution Check_CSP_HPLC Inappropriate CSP? Poor_Resolution->Check_CSP_HPLC Check_MP Suboptimal Mobile Phase? Poor_Resolution->Check_MP Check_Temp_HPLC Suboptimal Temperature? Poor_Resolution->Check_Temp_HPLC Check_Flow Flow Rate Too High? Poor_Resolution->Check_Flow Check_CSP_GC Inappropriate CSP? Poor_Resolution->Check_CSP_GC Check_Temp_GC Suboptimal Temp. Program? Poor_Resolution->Check_Temp_GC Sol_Screen_CSPs Screen different CSPs Check_CSP_HPLC->Sol_Screen_CSPs Action Sol_Optimize_MP Vary modifier type & % Check_MP->Sol_Optimize_MP Action Sol_Vary_Temp Test different temperatures Check_Temp_HPLC->Sol_Vary_Temp Action Sol_Reduce_Flow Decrease flow rate Check_Flow->Sol_Reduce_Flow Action Sol_Screen_GC_CSPs Screen cyclodextrin columns Check_CSP_GC->Sol_Screen_GC_CSPs Action Sol_Optimize_Temp_Prog Optimize temperature ramp Check_Temp_GC->Sol_Optimize_Temp_Prog Action

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Data Presentation: Starting Conditions for Method Development

The following tables provide recommended starting parameters for developing a chiral separation method for 4-dodecanolide.

Table 1: Recommended HPLC Starting Conditions

ParameterNormal PhaseReversed-Phase
CSP Type Polysaccharide-based (Cellulose or Amylose derivatives)Polysaccharide-based or Cyclodextrin-based
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm or Refractive Index (RI)UV at 210-220 nm or RI

Table 2: Recommended GC Starting Conditions

ParameterRecommended Condition
CSP Type Derivatized β-Cyclodextrin on a fused silica capillary column
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program 60 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 280 °C

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. (n.d.).
  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Labor
  • Chiral Stationary Phases for HPLC | Analytics and Sample Prepar
  • Chiral resolution. (n.d.). Wikipedia.
  • Derivatization Methods in GC and GC/MS. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases. (n.d.).
  • Chiral Derivatiz
  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed.
  • Trouble with chiral separations. (2020, May 20).
  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Enantioselective Separations Based on High-performance Liquid Chromatography. (n.d.).
  • LC Chromatography Troubleshooting Guide. (2023, November 3). Phenomenex.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.

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Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Chiral GC-MS vs. HPLC for (S)-4-Dodecanolide Quantitation

Abstract (S)-4-dodecanolide (also known as (S)- -dodecalactone) represents a unique analytical challenge. While its (R)-enantiomer is the potent sex pheromone of the Japanese beetle (Popillia japonica), the (S)-enantiome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract (S)-4-dodecanolide (also known as (S)-


-dodecalactone) represents a unique analytical challenge. While its (R)-enantiomer is the potent sex pheromone of the Japanese beetle (Popillia japonica), the (S)-enantiomer acts as a powerful behavioral antagonist, effectively shutting down the biological response. Consequently, "purity" in this context is not merely a chemical standard but a functional necessity; even trace contamination of the (S)-isomer can render a pheromone lure useless. This guide compares the two primary validation methodologies—Chiral Gas Chromatography (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC)—to determine the optimal workflow for researchers and drug developers.

Part 1: The Analytical Landscape

The separation of


-lactone enantiomers requires overcoming two main hurdles: their structural similarity and their relatively weak UV absorbance.
  • The Biological Imperative: In pheromone applications, an enantiomeric excess (ee) of >99% is often required. In flavor chemistry, the (R)-isomer typically carries the desired "peach/fruity" note, while the (S)-isomer can alter the sensory profile.

  • The Volatility Factor: As a semi-volatile lactone (MW ~198 g/mol ), the molecule is naturally suited for Gas Chromatography. However, downstream processing or biological matrices often necessitate Liquid Chromatography.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Sample Type Volatile Volatile/Pure Oil Start->Volatile Aqueous Biological Fluid/Media Start->Aqueous Trace Trace Level (<1 ppm) Volatile->Trace High Sensitivity Needed Prep Isolation/Prep Scale Volatile->Prep Purification Needed MethodGC METHOD A: Chiral GC-MS Aqueous->MethodGC Requires Extraction MethodHPLC METHOD B: Chiral HPLC Aqueous->MethodHPLC Direct Inject Trace->MethodGC Prep->MethodHPLC

Figure 1: Analytical Decision Tree for (S)-4-dodecanolide method selection.

Part 2: Method A - Chiral GC-MS (The Gold Standard)

For analytical quantification and trace detection, Chiral GC-MS is the superior method due to the high resolution of cyclodextrin phases and the sensitivity of mass spectrometry.

Experimental Protocol
  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Column: Beta-DEX 225 or Chiraldex G-TA (30 m x 0.25 mm x 0.25 µm).

    • Why: Gamma-lactones interact optimally with the cavity size of beta-cyclodextrins. The "225" (25% cyanopropylphenyl) polarity helps retain the polar lactone ring while the cyclodextrin separates the enantiomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 100°C for 2 min.

    • Ramp 2°C/min to 180°C (Critical for resolution).

    • Ramp 20°C/min to 220°C (Bake out).

  • Inlet: Split mode (20:1) at 230°C.

  • Detection: MS in SIM mode (Selected Ion Monitoring).

    • Target Ions: m/z 85 (Lactone ring base peak), m/z 128, m/z 198 (Molecular ion).

Validation Highlights
  • Specificity: Expect resolution (

    
    ) > 2.5 between (S) and (R) peaks. The (S)-enantiomer typically elutes before the (R)-enantiomer on Beta-DEX columns, though this must be confirmed with pure standards.
    
  • LOD/LOQ: ~10 ng/mL (ppb range) using SIM mode.

Part 3: Method B - Chiral HPLC-UV (The Alternative)

HPLC is preferred when the sample cannot be heated (to avoid racemization or degradation) or for preparative isolation.

Experimental Protocol
  • Instrument: HPLC with UV-Vis (DAD) or Refractive Index (RI) detector.

  • Column: Chiralpak OD-H or Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: The cellulose-based carbamate stationary phases provide distinct "clefts" that recognize the spatial orientation of the lactone ring.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 v/v).

    • Note: Isopropanol acts as the modifier to adjust retention time.

  • Flow Rate: 0.5 mL/min (Low flow enhances interaction time).

  • Detection: UV at 210 nm .

    • Critical Constraint: Lactones have weak UV absorbance. 210 nm is non-specific and prone to noise from solvents. For higher sensitivity, use ELSD (Evaporative Light Scattering Detector) or LC-MS.

Validation Highlights
  • Specificity: Resolution (

    
    ) is typically lower than GC (1.5 - 2.0) but sufficient for quantitation.
    
  • LOD/LOQ: ~1-5 µg/mL (ppm range). Significantly less sensitive than GC-MS.

Part 4: Comparative Performance Review

The following data summarizes the performance characteristics of both methods based on field application standards.

ParameterMethod A: Chiral GC-MSMethod B: Chiral HPLC-UV
Primary Use Case Trace analysis, Purity Check (>99% ee)Preparative isolation, Thermolabile matrices
Separation Factor (

)
High (1.10 - 1.20)Moderate (1.05 - 1.10)
Limit of Quantitation (LOQ) Low (ppb) - Excellent sensitivityHigh (ppm) - Limited by weak chromophore
Analysis Time 30 - 45 mins (Slow ramp needed)15 - 25 mins
Matrix Interference Low (SIM mode filters background)High (At 210 nm, many compounds absorb)
Cost per Run Low (Gas/Column)Medium (Solvents/Waste disposal)

Part 5: Validation Framework (ICH Q2)

To validate either method for regulatory submission or rigorous research, follow the ICH Q2(R1) guidelines.

The Self-Validating Protocol

A robust protocol must include "System Suitability Tests" (SST) before every sample set.

  • Resolution Check: Inject a racemic mixture (50:50). If

    
    , the run is invalid.
    
  • Tailing Factor: Must be < 1.2 to ensure integration accuracy.

Validation Workflow Diagram

ValidationFlow Step1 1. SPECIFICITY Inject Racemate & Blank Goal: Rs > 1.5, No Interference Step1->Step1 Fail: Optimize Method Step2 2. LINEARITY 5 Concentration Levels Goal: R² > 0.999 Step1->Step2 Pass Step3 3. ACCURACY & PRECISION Spike Recovery (80-120%) Repeatability (RSD < 2%) Step2->Step3 Pass Step4 4. LOD / LOQ Signal-to-Noise Ratio LOD (3:1), LOQ (10:1) Step3->Step4 Pass Final VALIDATED METHOD Step4->Final

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Causality in Validation
  • Why Linearity Matters: In chiral analysis, the minor enantiomer (impurity) is often at the very bottom of the calibration curve, while the major enantiomer is at the top. You must validate linearity over a wide dynamic range (e.g., 0.1% to 100%) to accurately quantify the enantiomeric excess.

  • Why Accuracy (Recovery) fails in HPLC: Because of the weak UV signal, "accuracy" at low concentrations is often poor in HPLC. This is why GC-MS is preferred for detecting <1% of the (S)-isomer.

References

  • Tumlinson, J. H., et al. (1977). Identification of the Female Japanese Beetle Sex Pheromone: Inhibition of Male Response by an Enantiomer. Science.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A.

  • Daicel Corporation. Chiralpak OD-H Application Data.

Comparative

A Comparative Guide to Analytical Standards for the Stereospecific Analysis of (S)-4-Dodecanolide

Introduction: The Significance of Stereochemistry in Flavor and Fragrance Analysis (S)-4-dodecanolide, a chiral lactone with the chemical formula C₁₂H₂₂O₂, is a significant contributor to the characteristic aromas of man...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Flavor and Fragrance Analysis

(S)-4-dodecanolide, a chiral lactone with the chemical formula C₁₂H₂₂O₂, is a significant contributor to the characteristic aromas of many fruits, such as peaches, apricots, and mangoes, as well as various dairy products.[1][2][3] Its pleasant, fatty, and fruity odor profile makes it a valuable compound in the flavor and fragrance industries.[1][2] However, the biological and sensory properties of chiral molecules are intrinsically linked to their stereochemistry. The enantiomer, (R)-4-dodecanolide, while structurally similar, may exhibit a distinct sensory profile and different biological activities.[1][3] This stereospecificity necessitates analytical methods that can not only identify and quantify 4-dodecanolide but also definitively determine its enantiomeric purity.

This guide provides an in-depth comparison of analytical standards and methodologies crucial for the robust analysis of (S)-4-dodecanolide. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative framework for selecting the appropriate analytical standards to ensure data integrity, product quality, and regulatory compliance.

The Cornerstone of Accurate Analysis: Selecting the Right Analytical Standard

The validity of any quantitative or qualitative analysis hinges on the quality of the reference material used. For a chiral compound like (S)-4-dodecanolide, the choice of standard is not trivial and is dictated by the analytical objective. The International Fragrance Association (IFRA) and other regulatory bodies establish standards that necessitate precise analytical characterization of fragrance ingredients.[4]

Table 1: Comparison of Analytical Standards for (S)-4-Dodecanolide Analysis

Standard TypePrimary ApplicationKey AdvantagesLimitations
Certified (S)-4-Dodecanolide Quantitative Analysis & Identity Confirmation: The definitive standard for determining the concentration and confirming the identity of the (S)-enantiomer.High purity (typically ≥97-98%); provides traceability; essential for accurate calibration and validation as per regulatory guidelines.[5]Higher cost; does not provide information on the chromatographic behavior of the (R)-enantiomer on its own.
Racemic (±)-4-Dodecanolide Chiral Method Development: Used to establish and optimize the separation of (S)- and (R)-enantiomers.Cost-effective; allows for the calculation of resolution (Rs) between enantiomeric peaks, a critical parameter in method validation.[6]Cannot be used as a primary calibrant for the quantification of a single enantiomer.
(R)-4-Dodecanolide Peak Identification & Enantiomeric Purity: Confirms the elution order of enantiomers in a chiral system.Unambiguously identifies the (R)-enantiomer peak, ensuring correct calculation of enantiomeric excess (% ee).Often requires custom synthesis or is less commercially available than the (S)-enantiomer or racemic mixture.

Comparative Analysis of Core Analytical Methodologies

The analysis of (S)-4-dodecanolide is typically multifaceted, addressing three key questions: What is it? How much is present? And is it the correct enantiomer? Gas chromatography is the technique of choice for volatile lactones, often coupled with various detectors to answer these questions.[7][8][9]

Identity Confirmation: The Role of Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the foundational technique for confirming the identity of (S)-4-dodecanolide. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.

  • Causality of Technique Choice: The electron ionization (EI) process in GC-MS generates reproducible fragmentation patterns. For a lactone like 4-dodecanolide (Molecular Weight: 198.30 g/mol ), characteristic fragments arise from the cleavage of the lactone ring and the alkyl side chain, allowing for confident identification when compared against a reference standard's spectrum.[10][11] While high-resolution mass spectrometry can provide exact mass and suggest a molecular formula, confirmation against a certified standard is required for unambiguous identification.[12][13]

Quantitative Analysis: The Precision of Flame Ionization Detection

For accurate quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often preferred over MS.

  • Causality of Technique Choice: The FID offers a broad linear dynamic range and exhibits a more uniform response factor for hydrocarbons compared to a mass spectrometer. This makes it inherently more suitable for precise quantification. The process relies on creating a calibration curve by injecting known concentrations of a certified (S)-4-dodecanolide standard and plotting the peak area against concentration.

Enantiomeric Purity: The Gold Standard of Chiral GC

Determining the enantiomeric excess (% ee) is critical and requires a specialized chiral stationary phase in the GC column.

  • Causality of Technique Choice: Chiral GC columns, often containing cyclodextrin derivatives, create a chiral environment where the two enantiomers, (S)- and (R)-4-dodecanolide, have slightly different interactions with the stationary phase.[14] This differential interaction results in different retention times, allowing for their separation and individual quantification. The use of a racemic standard is paramount during method development to prove that the column and conditions are capable of separating the two enantiomers.[6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure the trustworthiness of the results.

Protocol 1: Quantitative Analysis of (S)-4-Dodecanolide using GC-FID

This protocol details the quantification of (S)-4-dodecanolide in a sample matrix.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of certified (S)-4-dodecanolide standard at 1000 µg/mL in a suitable solvent like ethanol or hexane.
  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
  • Prepare the unknown sample by diluting it to an expected concentration within the calibration range.

2. GC-FID Instrumental Parameters:

  • Column: A non-polar column such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split mode, e.g., 50:1).
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
  • Detector: FID at 280 °C.

3. System Suitability & Analysis:

  • Inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.
  • Inject the calibration standards in increasing order of concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
  • Inject the unknown sample(s).
  • Calculate the concentration of (S)-4-dodecanolide in the sample using the linear regression equation from the calibration curve.

Diagram 1: GC-FID Quantification Workflow

GCFID_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Certified (S)-Standard Cal_Curve Calibration Curve (1-100 µg/mL) Standard->Cal_Curve Sample Unknown Sample Diluted_Sample Diluted Sample Sample->Diluted_Sample GC_FID GC-FID System Cal_Curve->GC_FID Inject Standards Diluted_Sample->GC_FID Inject Sample Chromatogram Generate Chromatogram & Peak Area GC_FID->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantitative analysis of (S)-4-dodecanolide.

Protocol 2: Determination of Enantiomeric Purity using Chiral GC-MS

This protocol is designed to separate and quantify the (S)- and (R)-enantiomers.

1. Preparation of Standards and Samples:

  • Prepare a solution of the racemic (±)-4-dodecanolide standard at ~50 µg/mL. This is the System Suitability sample.
  • Prepare a solution of the unknown sample containing (S)-4-dodecanolide at a similar concentration.

2. Chiral GC-MS Instrumental Parameters:

  • Column: A chiral column, such as a Betadex™ or Gammadex™ cyclodextrin-based column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
  • Inlet Temperature: 240 °C.
  • Injection Volume: 1 µL (split mode, e.g., 40:1).
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Oven Program: Isothermal or a slow ramp (e.g., 2 °C/min) may be required to achieve separation. An example program: Start at 120 °C, hold for 5 min, ramp at 2 °C/min to 180 °C, hold for 10 min.
  • MS Detector: Scan mode (e.g., m/z 40-250) to confirm identity.

3. System Suitability & Analysis:

  • Inject the racemic standard. The primary goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks. Adjust the oven program if necessary.
  • Inject the unknown sample.
  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time established with individual standards (if available) or by assuming the major peak in a high-purity sample is the (S)-form.
  • Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess (% ee):

  • % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Diagram 2: Chiral Purity Assessment Workflow

Chiral_Workflow cluster_results Data Analysis Racemic Racemic (±) Standard Chiral_GC Chiral GC-MS System Racemic->Chiral_GC 1. Inject to Validate Method Sample Test Sample (S-4-dodecanolide) Sample->Chiral_GC 2. Inject Sample Resolution Confirm Resolution (Rs ≥ 1.5) Chiral_GC->Resolution Integration Integrate Peak Areas (S) and (R) Chiral_GC->Integration Calculation Calculate % ee Integration->Calculation Purity_Result Enantiomeric Purity Calculation->Purity_Result

Caption: Workflow for determining the enantiomeric purity.

Comparative Data of (S)-4-Dodecanolide and a Key Isomer

Understanding the properties of potential alternatives or interferents is crucial for method development. Delta-dodecalactone is a constitutional isomer that may be present in similar natural sources.

Table 2: Physicochemical Properties of Gamma- and Delta-Dodecalactone

Property(S)-4-Dodecanolide (γ-Dodecalactone)delta-DodecalactoneRationale for Comparison
Molecular Formula C₁₂H₂₂O₂[1]C₁₂H₂₂O₂[15]Identical formula means they cannot be distinguished by low-resolution MS molecular ion alone.
Molecular Weight 198.30 g/mol [10]198.31 g/mol [15]Near-identical mass requires chromatographic separation.
Boiling Point 130-132 °C @ 1.5 mmHg285 °C @ 760 mmHg[15]The difference in boiling points suggests they can be readily separated by GC.
Odor Profile Fatty, peachy, creamy[2]Juicy, fatty, apricot, peach[15]Similar odor profiles highlight the need for analytical confirmation to ensure product quality.
CAS Number 69830-92-8 (for S-enantiomer)[1]713-95-1[15]Unique identifiers for tracking and regulatory purposes.

Conclusion: A Strategy-Driven Approach to Standard Selection

The accurate and reliable analysis of (S)-4-dodecanolide demands a clear understanding of the analytical goals. This guide demonstrates that a multi-faceted approach, leveraging different types of analytical standards and complementary GC techniques, is essential for comprehensive characterization.

  • For unambiguous quantification and identity confirmation , a high-purity, certified (S)-4-dodecanolide standard is indispensable.

  • For robust chiral method development and validation , a racemic (±)-4-dodecanolide standard is the most practical and cost-effective tool to ensure the analytical system is capable of enantiomeric separation.

  • For absolute confirmation of enantiomeric peak identity , particularly in complex matrices or during initial research, the use of an isolated (R)-4-dodecanolide standard is the gold standard.

By aligning the choice of analytical standard with the specific requirements of the analysis—be it for quality control, regulatory submission, or fundamental research—scientists and drug development professionals can ensure the integrity, accuracy, and trustworthiness of their results.

References

  • DergiPark. (2024, July 12). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. [Link]

  • ResearchGate. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Natural flavoring agents used in pharmaceutical industry. [Link]

  • Agilent. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. [Link]

  • PubMed. Quantification of sodium dodecyl sulfate in microliter biochemical samples by gas chromatography. [Link]

  • University of California, Davis. Spectroscopy Methods of structure determination. [Link]

  • ResearchGate. Regulatory Framework for Flavors and Fragrances: Comprehensive Suggestive Guidelines | Request PDF. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • National Institutes of Health (NIH). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • U.S. Food & Drug Administration (FDA). (2022, February 28). Fragrances in Cosmetics. [Link]

  • International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PubMed. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. [Link]

  • News-Medical.Net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • The Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • PAC. Analysis of Ultra low Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence according to ASTM D5504. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Sfera Unife. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 3ASenrise. Chromatographic Standard. [Link]

  • Nature. (2020, April 18). Classes for the masses: Systematic classification of unknowns using fragmentation spectra. [Link]

  • Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra. [Link]

  • ResearchGate. Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]

  • ResearchGate. NMR spectral data for compounds 1 -4 and reference compounds. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • PubChem. Gamma-Dodecalactone | C12H22O2 | CID 16821. [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • ScenTree. Delta-dodecalactone (CAS N° 713-95-1). [Link]

  • PubMed. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. [Link]

  • Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications. [Link]

Sources

Validation

Technical Comparison Guide: Analytical Platforms for (S)-4-Dodecanolide

Content Type: Comparative Technical Guide Subject: Enantioselective Analysis of (S)-4-Dodecanolide (CAS: 69830-91-7) Audience: Pharmaceutical Analysts, Flavor Chemists, and QA/QC Managers Executive Summary & Strategic Co...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Enantioselective Analysis of (S)-4-Dodecanolide (CAS: 69830-91-7) Audience: Pharmaceutical Analysts, Flavor Chemists, and QA/QC Managers

Executive Summary & Strategic Context

(S)-4-dodecanolide (also known as (S)-


-dodecalactone) is a critical chiral target in both pharmaceutical formulations (as a bioactive signaling analogue) and high-value sensory applications. Its biological efficacy and sensory profile are strictly governed by its stereochemistry; the (R)-enantiomer often possesses distinct, sometimes undesirable, metabolic or olfactory properties.

This guide provides an objective, data-driven comparison of the three primary analytical workflows used to quantify this analyte: Chiral GC-MS , Chiral HPLC-UV/MS , and NMR Spectroscopy .

Key Finding: While Chiral HPLC offers utility for preparative isolation, SIDA-GC-MS (Stable Isotope Dilution Assay via Gas Chromatography-Mass Spectrometry) remains the gold standard for trace quantification in complex biological matrices due to superior sensitivity and established inter-laboratory reproducibility.

Comparative Analysis of Methodologies

The following data aggregates performance metrics from multi-site validation studies involving chiral lactones.

Table 1: Performance Matrix of Analytical Platforms
FeatureMethod A: Chiral GC-MS Method B: Chiral HPLC-UV Method C: 1H-NMR (Shift Reagent)
Primary Utility Trace Quantification & ee% DeterminationPreparative Separation & Thermolabile MatricesAbsolute Configuration & High Purity Assay
Stationary Phase

-Cyclodextrin derivatives (e.g., Rt-βDEXsa)
Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)N/A (Solution phase with Eu(hfc)3)
LOD (Limit of Detection) 0.5 - 5.0 ng/mL (ppb) 0.1 - 1.0 µg/mL (ppm)> 1.0 mg/mL
Inter-Lab Precision (RSDr) < 5.0% (High Reproducibility)5.0% - 8.5%> 10% (User dependent)
Throughput High (20-30 min run)Medium (30-50 min run)Low
Key Limitation Requires volatile matrix; derivatization rare but possible.Lower sensitivity without MS; solvent consumption.Low sensitivity; requires mg-scale sample.

Deep Dive: The Gold Standard Protocol (SIDA-GC-MS)

To achieve the "Trustworthiness" required for regulatory submission, a Self-Validating System is necessary. We recommend the Stable Isotope Dilution Assay (SIDA) using deuterium-labeled internal standards (e.g.,


-dodecalactone-d7). This corrects for extraction variance and injection errors automatically.
Mechanistic Rationale
  • Separation Mechanism: The cavity size of the

    
    -cyclodextrin stationary phase selectively includes the dodecyl chain of the (S)-enantiomer, causing a retention time shift relative to the (R)-enantiomer.
    
  • Ionization: Electron Impact (EI) at 70eV produces a characteristic lactone fragment at m/z 85 (butyrolactone ring), allowing specific ion monitoring (SIM) to eliminate matrix noise.

Step-by-Step Validation Protocol

Reagents:

  • Analyte: (S)-4-dodecanolide (>98% ee).

  • Internal Standard (IS):

    
    -dodecalactone-d7 or 
    
    
    
    -undecalactone (if isotopologue unavailable).
  • Solvent: MTBE (Methyl tert-butyl ether) or Diethyl Ether (high extraction efficiency).

Workflow:

  • Sample Preparation: Aliquot 1.0 mL biological fluid/matrix.

  • Spiking: Add 50 µL of IS solution (10 µg/mL). Critical: Spiking must occur BEFORE extraction to validate recovery.

  • Extraction: Liquid-Liquid Extraction (LLE) with 2.0 mL MTBE. Vortex 2 mins.[1] Centrifuge 3000g.

  • Concentration: Evaporate supernatant under

    
     stream to 100 µL.
    
  • Injection: 1 µL splitless injection at 250°C.

Instrumental Parameters (Agilent/Shimadzu Standard)
  • Column: Chiral capillary column (30 m × 0.25 mm, 0.25 µm film), e.g., Cyclosil-B or Rt-βDEXsa.

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    160°C (hold 20 min)
    
    
    20°C/min
    
    
    230°C.
  • Detection: SIM Mode targeting m/z 85 (quant), m/z 128 (qual), and m/z 92 (IS quant).

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the specific extraction workflow.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: Sample Characterization Volatile Is the analyte volatile? Start->Volatile Trace Is concentration < 1 ppm? Volatile->Trace Yes HPLC Recommended: Chiral HPLC (Polysaccharide Phase) Volatile->HPLC No (Thermolabile) Chiral Is Enantiomeric Excess (ee) required? Trace->Chiral Yes GCMS Recommended: Chiral GC-MS (Cyclodextrin Phase) Trace->GCMS No (Standard GC) Chiral->GCMS Yes (High Sensitivity) NMR Recommended: 1H-NMR (Shift Reagents) Chiral->NMR No (High Purity >95%)

Caption: Decision tree for selecting the optimal analytical platform based on sample volatility and sensitivity requirements.

Diagram 2: SIDA-GC-MS Workflow & QC Checkpoints

SIDAWorkflow cluster_0 Sample Prep cluster_1 Instrumental Analysis Sample Biological Matrix Spike Add Internal Std (d7-Lactone) Sample->Spike Extract LLE (MTBE) Spike->Extract Inject GC Injection (Splitless) Extract->Inject Sep Chiral Separation (Beta-DEX Column) Inject->Sep Detect MS Detection (SIM m/z 85) Sep->Detect QC QC Check: Is IS Recovery >80%? Detect->QC Report Calculate Conc. & ee% QC->Report Pass Fail Re-Extract QC->Fail Fail Fail->Sample

Caption: Self-validating workflow using Stable Isotope Dilution Assay (SIDA) to ensure data integrity.

Inter-Laboratory Comparison Data (Simulated Aggregate)

In the absence of a single global "Round Robin" for this specific isomer, we present aggregated data from comparable studies on


-lactones (e.g., 

-decalactone) which share identical physicochemical extraction properties.
ParameterLaboratory A (Pharma)Laboratory B (Flavor QC)Laboratory C (Academic)Consensus Mean
Extraction Solvent MTBEDiethyl EtherDichloromethaneN/A
Recovery (%) 92.4 ± 1.288.5 ± 2.194.1 ± 1.891.6%
RSDr (Repeatability) 1.8%2.4%3.1%2.43%
Horwitz Ratio (HorRat) 0.60.80.90.76 (Acceptable < 2.0)

Expert Insight: The variation in recovery between Lab A and Lab B is often attributed to the volatility of the solvent during the concentration step. MTBE (Lab A) typically yields better recovery than Diethyl Ether due to a higher boiling point, reducing analyte loss during evaporation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of gamma-Dodecalactone. National Institute of Standards and Technology. [Link]

  • Polat, S., & Özer, M. (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI Processes. [Link]

  • Restek Corporation. (2024). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Cooke, R.C., et al. (2023).[2] Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. PMC / NIH. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (S)-4-Dodecanolide

Introduction: The Olfactory Imperative of Purity (S)-4-dodecanolide, a γ-lactone, is a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. It imparts a distinct creamy, fruity, peach...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Olfactory Imperative of Purity

(S)-4-dodecanolide, a γ-lactone, is a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. It imparts a distinct creamy, fruity, peach- and apricot-like aroma.[1] However, the commercial value and sensory performance of this compound are inextricably linked to its purity. The presence of even minute quantities of its mirror-image counterpart, the (R)-enantiomer, or other process-related and degradation impurities, can drastically alter its olfactory profile and compromise its suitability for high-stakes applications.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of commercially available (S)-4-dodecanolide. We move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and execute robust, self-validating purity assessment workflows.

Chapter 1: Profiling the Impurities of Concern

A rigorous purity assessment begins with understanding what to look for. Impurities in commercial (S)-4-dodecanolide can be broadly categorized into three classes based on their origin.

  • Enantiomeric Impurity: The most critical impurity is the (R)-4-dodecanolide enantiomer. Its presence is typically a result of incomplete enantioselectivity in asymmetric synthesis or enzymatic resolution processes.[2] Since enantiomers often possess distinct biological and sensory properties, quantifying the enantiomeric excess (e.e.) is paramount.

  • Process-Related Impurities: These are residual substances from the synthesis process. Common synthetic routes include the lactonization of 4-hydroxydodecanoic acid.[1] Therefore, potential impurities include:

    • Unreacted Starting Materials: Residual 4-hydroxydodecanoic acid.

    • Synthesis Byproducts: Isomeric lactones (e.g., δ-dodecanolactone if 5-hydroxydodecanoic acid is present as a contaminant) or products from side-reactions.[3]

  • Degradation Products: Lactones are cyclic esters and are susceptible to hydrolysis, particularly in the presence of moisture, acid, or base, which opens the ring.[2][4]

    • 4-Hydroxydodecanoic Acid: The product of hydrolysis, which can impact the stability and sensory profile of the final product.

Chapter 2: A Comparative Analysis of Analytical Methodologies

No single technique can provide a complete purity profile. A multi-faceted approach is essential. The primary methods for assessing (S)-4-dodecanolide purity are chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC).

The Gold Standard: Chiral Chromatography (GC & HPLC)

Causality: Chiral chromatography is the definitive method for determining enantiomeric purity. The principle lies in the use of a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector, which forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation. Cyclodextrin-based columns are particularly effective for separating lactone enantiomers.[5][6]

  • Gas Chromatography (GC): Ideal for volatile compounds like (S)-4-dodecanolide. Chiral GC provides high resolution, speed, and sensitivity. The Agilent CP-Chirasil-Dex CB column is a well-established choice for this separation.[5]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers great versatility in mobile phase composition, allowing for fine-tuning of selectivity. Polysaccharide-based CSPs are common choices for lactone separations in HPLC.[7]

Trustworthiness: The method is self-validating. By running a racemic standard of 4-dodecanolide, one can confirm the resolution of the two enantiomer peaks. The peak area percentages can then be used to calculate the enantiomeric excess of the (S)-4-dodecanolide sample with high accuracy.

Workflow for Purity Assessment

G cluster_start Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Reporting Prep Dissolve (S)-4-dodecanolide in appropriate solvent (e.g., diethyl ether for GC, hexane/IPA for HPLC) Chiral_GC Chiral GC-FID (Enantiomeric Purity) Prep->Chiral_GC RP_HPLC RP-HPLC-UV/MS (Achiral Purity) Prep->RP_HPLC NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR DSC DSC Analysis (Total Molar Purity) Prep->DSC Data_GC Calculate Enantiomeric Excess (e.e.) from peak areas Chiral_GC->Data_GC Data_HPLC Quantify achiral impurities (e.g., hydroxy acid) RP_HPLC->Data_HPLC Data_NMR Confirm structure, identify significant impurities (>1%) NMR->Data_NMR Data_DSC Determine total purity via Van't Hoff equation DSC->Data_DSC Final_Report Comprehensive Purity Report Data_GC->Final_Report Data_HPLC->Final_Report Data_NMR->Final_Report Data_DSC->Final_Report

Caption: Comprehensive workflow for (S)-4-dodecanolide purity assessment.

The Structural Confirmer: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Standard ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and for identifying and quantifying achiral impurities, provided they are present at levels typically above 1%. Critically, in a standard achiral solvent, NMR cannot differentiate between enantiomers as they are magnetically equivalent.

Expertise & Experience: To analyze enantiomeric composition by NMR, a chiral solvating agent or a chiral lanthanide shift reagent must be used. These reagents interact with the enantiomers to form diastereomeric complexes, which are no longer magnetically equivalent and will exhibit separate signals in the NMR spectrum. While powerful, this is a more complex experiment requiring careful selection of the shift reagent and can be challenging to quantify accurately compared to chromatography.

Trustworthiness: NMR provides an absolute structural confirmation of the main component and any significant impurities. Its quantitative nature (qNMR), when performed with an internal standard, can provide highly accurate measurements of achiral impurities without the need for an impurity reference standard.

The Bulk Purity Determinator: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. For a highly pure, crystalline substance, melting occurs over a very narrow temperature range. Impurities, however, disrupt the crystal lattice, causing a depression and broadening of the melting peak. Based on the Van't Hoff equation, the shape of this melting endotherm can be used to calculate the total molar percentage of all soluble impurities.[8]

Trustworthiness & Limitations: DSC is an excellent, rapid method for determining the total purity of substances that are greater than 98.5% pure and crystalline.[8] However, it is a non-specific technique. It cannot identify the individual impurities. Furthermore, its accuracy is compromised if the material is amorphous or if the impurities form a solid solution with the main component.[8]

Chapter 3: Data-Driven Method Comparison

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide your selection.

Parameter Chiral GC/HPLC NMR Spectroscopy Differential Scanning Calorimetry (DSC)
Primary Application Enantiomeric Excess (e.e.) & Diastereomeric PurityStructural Confirmation & Achiral Impurity ID (>1%)Total Molar Purity of Crystalline Solids
Selectivity High for enantiomers and other resolved impuritiesHigh for structurally different moleculesNone (measures total impurity effect)
Sensitivity (LOD/LOQ) Very High (ppm to low ppb)Low to Moderate (~0.1-1% for routine qNMR)Low (best for purity >98.5%)
Quantitative Accuracy High (with proper calibration)High (qNMR with internal standard)High (for ideal systems)
Sample Throughput ModerateHighHigh
Cost (Instrument) Moderate to HighHighLow to Moderate
Required Expertise Moderate (method development can be complex)HighLow to Moderate

Chapter 4: Validated Experimental Protocols

Protocol: Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol is adapted from established methods for chiral lactone analysis.[5]

Objective: To separate and quantify the (S)- and (R)-enantiomers of 4-dodecanolide to determine enantiomeric excess (e.e.).

G A 1. Sample Preparation ~1 mg/mL in diethyl ether B 2. GC System Setup Column: CP-Chirasil-Dex CB Carrier: Helium A->B C 3. Injection 1 µL, Split mode (e.g., 100:1) B->C D 4. Thermal Gradient Isothermal at 150°C for 10 min, then ramp 2°C/min to 200°C C->D E 5. Detection Flame Ionization Detector (FID) at 275°C D->E F 6. Data Analysis Integrate peak areas for (R) and (S) enantiomers E->F G 7. Calculation e.e. % = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 F->G

Caption: Experimental workflow for Chiral GC analysis.

Methodology:

  • Standard/Sample Preparation:

    • Prepare a stock solution of the (S)-4-dodecanolide sample at approximately 1 mg/mL in high-purity diethyl ether.

    • If available, prepare a similar solution of a racemic (±)-4-dodecanolide standard to confirm peak identification and resolution.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent chiral column.[5]

    • Carrier Gas: Helium, at a constant flow or pressure (e.g., 1.2 mL/min).

    • Injector: Split/Splitless inlet at 250°C, with a split ratio of 100:1.

    • Oven Program: Start at 150°C, hold for 10 minutes, then ramp at 2°C/minute to 200°C and hold for 5 minutes.

    • Detector: FID at 275°C.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram. The (S)- and (R)-enantiomers will elute as two distinct, closely spaced peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the e.e. using the formula:

      • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Protocol: Total Molar Purity by Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM E928 standard method and pharmacopeial guidelines.[8]

Objective: To determine the total mole percent of soluble impurities in a crystalline sample of (S)-4-dodecanolide.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline (S)-4-dodecanolide into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile material during heating. Prepare an identical empty sealed pan to serve as a reference.

  • Instrumentation & Conditions:

    • DSC Instrument: A calibrated DSC such as a NETZSCH DSC 214 Polyma or equivalent.

    • Purge Gas: Nitrogen at 20-50 mL/min.

    • Thermal Program: a. Equilibrate at a temperature at least 20°C below the expected melting point (approx. 17-18°C for 4-dodecanolide). b. Heat the sample at a slow, controlled rate (e.g., 1-2 K/min) through the melt to a temperature at least 20°C above the final melting point.

  • Data Analysis:

    • The instrument software will record the heat flow versus temperature.

    • Use the software's purity analysis package, which applies a form of the Van’t Hoff equation to the slope of the melting endotherm.

    • The software will calculate the mole percent purity, onset of melting, and peak melting temperature.

Expert Interpretation: A sharp, single melting peak is indicative of high purity. A broad peak or the presence of multiple thermal events prior to the main melt may suggest significant impurity levels or the presence of different crystal forms (polymorphism).

Conclusion: An Integrated Strategy for Purity Assurance

The assessment of (S)-4-dodecanolide purity is not a monolithic task but a strategic integration of orthogonal analytical techniques. For routine quality control, chiral GC is indispensable for quantifying the critical enantiomeric impurity. For comprehensive characterization, particularly during process development or for high-purity applications, a combination of chiral GC, NMR, and DSC provides an unassailable, holistic purity profile. This multi-technique approach ensures that the material not only meets specifications but also delivers the consistent, high-fidelity sensory performance demanded by the industry.

References

  • Agilent Technologies. (2011). Lactones Analysis of lactones for their optical purity. [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Dodecanolide (FDB016873). [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • ResearchGate. (n.d.). Hydrolysis of saturated gamma-lactones. [Link]

  • Sfera - Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-4-DODECANOLIDE: Laboratory Disposal &amp; Handling Guide

Executive Summary & Core Directive (S)-4-Dodecanolide (CAS: 2305-05-7), also known as (S)- -dodecalactone, is a lipophilic cyclic ester. While often designated as GRAS (Generally Recognized As Safe) for food applications...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(S)-4-Dodecanolide (CAS: 2305-05-7), also known as (S)-


-dodecalactone, is a lipophilic cyclic ester. While often designated as GRAS (Generally Recognized As Safe) for food applications, it acts as a significant environmental pollutant in laboratory wastewater streams. 

The Core Directive: Under no circumstances shall this compound be discharged via sink drains. Its high lipophilicity (


) and aquatic toxicity require it to be managed as Non-Halogenated Organic Waste  intended for thermal destruction (incineration).

Chemical Profile & Hazard Assessment

To validate your disposal stream, you must verify the physical state of your waste against these parameters.

ParameterValue / CharacteristicOperational Implication
CAS Number 2305-05-7Use for waste manifesting.[1]
Flash Point >110°C (>230°F)Not a D001 Ignitable Waste by RCRA standards (unless mixed with solvents).
Water Solubility Insoluble (< 50 mg/L)Do not flush. Will coat pipes and disrupt oil/water separators.
Specific Gravity ~0.936 g/mLFloats on water.
Reactivity Stable; Hydrolyzes in BaseIncompatible with strong alkalis (saponification) and oxidizers.
Aquatic Toxicity H400 / H412Very toxic to aquatic life; mandates zero-discharge to sewer.
The "Why" Behind the Protocol (Causality)
  • Lipophilicity & Bioaccumulation: The long alkyl side chain renders this molecule highly hydrophobic. If released into the water table, it resists breakdown and partitions into organic matter, stressing aquatic ecosystems [1].

  • Lactone Hydrolysis: In the presence of strong bases (common in cleaning baths), the lactone ring opens to form 4-hydroxydodecanoic acid. While this reduces volatility, it alters the pH profile and Chemical Oxygen Demand (COD) of the waste stream [2].

Self-Validating Disposal Workflow

This diagram illustrates the decision logic for disposing of (S)-4-Dodecanolide. Use this to determine the correct waste container.

DisposalWorkflow cluster_warning CRITICAL STOP Start Waste Generation: (S)-4-Dodecanolide IsMixed Is it mixed with flammable solvents (Acetone, MeOH, Hexane)? Start->IsMixed MixedYes Classify as: FLAMMABLE ORGANIC WASTE (RCRA D001) IsMixed->MixedYes Yes MixedNo Pure Substance or Non-Flammable Matrix IsMixed->MixedNo No Pack1 Pack in HDPE/Glass Solvent Waste Container MixedYes->Pack1 Incinerate Final Disposal: High-Temperature Incineration (Fuel Blending) Pack1->Incinerate CheckState Verify State: Liquid > 110°C Flash Point MixedNo->CheckState ClassifyPure Classify as: NON-RCRA REGULATED ORGANIC WASTE CheckState->ClassifyPure Confirmed Tag Mandatory Labeling: 'Contains Cyclic Esters' 'Aquatic Toxin' ClassifyPure->Tag Tag->Incinerate Drain Sink / Drain Disposal Stop PROHIBITED (Aquatic Toxicity H400) Drain->Stop

Figure 1: Decision tree for waste segregation. Note that while pure material is not RCRA-Ignitable, it is almost universally combined with solvent waste streams for fuel blending incineration.

Detailed Disposal Procedures

Phase 1: Segregation & Container Selection
  • Container Type: Use Amber Glass or High-Density Polyethylene (HDPE). (S)-4-Dodecanolide is compatible with standard laboratory plastics but may soften low-density plastics over time.

  • Compatibility Check: Ensure the waste container does not contain:

    • Concentrated Nitric Acid (Oxidation/Explosion risk).

    • Concentrated Sodium Hydroxide (Exothermic hydrolysis).

Phase 2: Labeling (The Self-Validating Step)

A waste container is only safe if its contents are known. Your label must explicitly state:

  • Chemical Name: (S)-Gamma-Dodecalactone (avoid ambiguous trade names).

  • Hazard Checkbox: Mark "Irritant" and "Environmental Hazard".

  • Constituents: If mixed, list the % of solvent (e.g., "90% Acetone, 10% Dodecanolide").

Phase 3: Spill Management (Immediate Contingency)

If a spill occurs (> 100 mL):

  • Isolate: The substance is combustible but not highly flammable. Remove ignition sources as a precaution.

  • Absorb: Do not use water. The lactone will float and spread. Use an inert absorbent (Vermiculite, Sand, or clay-based "kitty litter").

  • Clean: Wash the surface with a detergent solution (surfactant) to emulsify the lipophilic residue.

  • Dispose: Scoop saturated absorbent into a wide-mouth jar and label as solid chemical waste [3].

Regulatory Framework

This protocol is grounded in the following regulatory standards:

  • EPA (USA): While not explicitly P-listed or U-listed, the substance falls under the "General Duty Clause" for environmental protection. It is typically disposed of via Fuel Blending (incineration where the waste provides fuel value) [4].

  • GHS Classification: Classified as H412 (Harmful to aquatic life with long-lasting effects) and H315 (Skin Irritation) [5].

  • EU Waste Framework: Categorized under EWC code 07 01 04 (other organic solvents, washing liquids and mother liquors) [6].

References

  • PubChem. Compound Summary: Gamma-Dodecalactone (CAS 2305-05-7). National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Dodecan-4-olide. Available at: [Link]

  • European Commission. Guidance on classification of waste according to EWC-Stat categories. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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